2-azidobenzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBWQNLTYXTHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416023 | |
| Record name | 2-azidobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31162-13-7 | |
| Record name | 2-azidobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Azidobenzoic Acid from Anthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-azidobenzoic acid from anthranilic acid. The primary method involves the diazotization of anthranilic acid followed by a reaction with sodium azide. This process is a fundamental transformation in organic chemistry, yielding a versatile intermediate used in the synthesis of various heterocyclic compounds and as a photoaffinity labeling reagent.
Core Synthesis Pathway
The synthesis proceeds in a two-step, one-pot reaction. First, the amino group of anthranilic acid is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C). Subsequently, the introduction of sodium azide to the in situ generated diazonium salt results in the formation of this compound.
Experimental Protocols
The following is a detailed experimental protocol synthesized from established literature procedures.
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Heptane
-
Benzene
-
Ice
Equipment:
-
Beakers (200 mL and other appropriate sizes)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Filter funnel and filter paper
-
pH meter or pH paper
-
Recrystallization apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Anthranilic Acid Solution: In a 200 mL beaker, a solution of anthranilic acid (15.3 mmol) is prepared in a mixture of water (15 mL) and concentrated HCl (17 mL).[1][2] The mixture is then cooled to 0-5 °C in an ice bath with vigorous stirring.[1][2]
-
Diazotization: A pre-cooled solution of sodium nitrite (1.06 g, 15.3 mmol) in 10 mL of water is added dropwise to the anthranilic acid solution.[1][2] The temperature should be maintained at 0-5 °C during the addition. The reaction mixture is stirred for an additional 15 minutes after the addition is complete.[1][2]
-
Azidation: A solution of sodium azide (1.08 g, 16.6 mmol) in 10 mL of water is then added to the reaction mixture.[1][2]
-
Reaction Completion and Precipitation: The resulting mixture is allowed to gradually warm to room temperature and is stirred for approximately 2 hours.[1][2] The product, this compound, will precipitate out of the solution as a white crystalline solid.[1][2]
-
Isolation and Purification: The precipitate is collected by filtration and washed with cold water.[1][2] The crude product is then dried in the dark at room temperature.[1][2] For further purification, the this compound can be recrystallized from a 1:1 (v/v) mixture of heptane and benzene.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Molar Ratio (Anthranilic Acid : Sodium Nitrite) | 1 : 1 | [1][2] |
| Molar Ratio (Anthranilic Acid : Sodium Azide) | 1 : 1.08 | [1][2] |
| Diazotization Temperature | 0 - 5 °C | [1][2] |
| Azidation Temperature | Gradual warming to room temperature | [1][2] |
| Diazotization Time | 15 minutes | [1][2] |
| Azidation Reaction Time | ~2 hours | [1][2] |
| Melting Point | 142-143 °C (decomposes) | [1] |
Safety Precautions
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin.[3] It reacts with acids to produce highly toxic and explosive hydrazoic acid gas.[4] It also reacts with heavy metals (like copper and lead) to form shock-sensitive explosive metal azides.[3][4] Therefore, avoid contact with acids and metals. Never dispose of sodium azide down the drain.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
This compound: This compound is also potentially explosive, especially when heated.[3] It should be handled with care and stored in a cool, dark place.
-
General Precautions: The reaction should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
References
An In-depth Technical Guide to the Formation of 2-Azidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 2-azidobenzoic acid, a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and for use in bioorthogonal chemistry. This document details the core mechanism of its synthesis, presents quantitative data from various experimental protocols, and offers detailed methodologies for its preparation.
Core Mechanism: Diazotization-Azidation of Anthranilic Acid
The most prevalent and established method for the synthesis of this compound is a two-step process commencing with the diazotization of 2-aminobenzoic acid (anthranilic acid), followed by the introduction of the azide functionality through a Sandmeyer-type reaction.
Step 1: Diazotization
In the initial step, the primary aromatic amine of anthranilic acid is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ. The nitrous acid then reacts with the protonated amine to form a highly reactive diazonium ion. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Azidation
The resulting diazonium salt is then treated with a source of azide ions, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium group to form the final product, this compound. This substitution reaction proceeds via a mechanism that is analogous to the Sandmeyer reaction, which is known to involve radical intermediates.
The overall transformation can be summarized as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Mechanistic Pathway Visualization
The detailed mechanism involves the formation of a nitrosonium ion, its electrophilic attack on the amino group, subsequent dehydration to form the diazonium ion, and finally, the radical-mediated substitution by the azide ion.
Caption: Step-by-step mechanism of this compound formation.
Quantitative Data Summary
The yield of this compound can vary depending on the specific reaction conditions employed. The following table summarizes quantitative data from different reported protocols.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzoic acid | 1. NaNO₂, HCl 2. NaN₃ | Water | 0 - 20 (diazotization), 20 (azidation) | 0.25 (diazotization), not specified (azidation) | Not explicitly stated for this compound, but a related synthesis of 4-azidobenzoic acid yielded 92%.[1] | Patel, et al. (2018)[2] |
| 2-Aminobenzoic acid | 1. NaNO₂, conc. HCl 2. NaN₃ | Water | 5 (diazotization), RT (azidation) | 0.25 (diazotization), 2 (azidation) | Not specified | ChemicalBook Protocol[3][4] |
| 3-Aminobenzoic acid | 1. NaNO₂, 10% aq. HCl 2. NaN₃ | Water | 0 | Not specified | Not specified | Molina, et al. (1995)[5] |
Note: While a 100% yield is listed in one source for a synthetic route, this is likely a theoretical representation and not a typical experimental outcome.[2]
Detailed Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound and a related isomer, which can be adapted by researchers.
Protocol 1: General Synthesis of this compound[3][4]
Materials:
-
2-Aminobenzoic acid (15.3 mmol)
-
Concentrated Hydrochloric Acid (17 mL)
-
Sodium Nitrite (1.06 g, 15.3 mmol)
-
Sodium Azide (1.08 g, 16.6 mmol)
-
Water
-
Heptane
-
Benzene
Procedure:
-
Dissolve 2-aminobenzoic acid in a mixture of 15 mL of water and 17 mL of concentrated HCl in a 200 mL beaker.
-
Cool the mixture to 5 °C in an ice bath.
-
Prepare a pre-cooled solution of sodium nitrite (1.06 g) in 10 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred 2-aminobenzoic acid solution.
-
Stir the mixture for 15 minutes at 5 °C.
-
Prepare a solution of sodium azide (1.08 g) in 10 mL of water.
-
Add the sodium azide solution to the reaction mixture.
-
Allow the resulting mixture to gradually warm to room temperature and stir for approximately 2 hours.
-
The precipitated white crystalline this compound is collected by filtration.
-
Wash the product with cold water and dry it in the dark at room temperature.
-
Recrystallize the crude product from a 1:1 (v/v) mixture of heptane and benzene.
Protocol 2: High-Yield Synthesis of 4-Azidobenzoic Acid (Adaptable for this compound)[1]
Materials:
-
4-Aminobenzoic acid (4.5 g, 33 mmol)
-
Concentrated Hydrochloric Acid (5.6 mL)
-
Sodium Nitrite (2.3 g, 33 mmol)
-
Sodium Azide (2.14 g, 33 mmol)
-
Water
-
Ethyl acetate
-
1 N NaOH
-
1 N HCl
-
Na₂SO₄
Procedure:
-
Suspend 4-aminobenzoic acid in 25 mL of water in a 2 L round-bottom flask and add concentrated HCl dropwise with vigorous stirring.
-
Cool the mixture to 0 °C using an ice-salt bath.
-
Slowly add a solution of NaNO₂ (2.3 g) in 10 mL of water over approximately 30 minutes. The mixture will turn yellow-orange.
-
Slowly add a solution of NaN₃ (2.14 g) in 25 mL of water with vigorous stirring, being mindful of foam formation.
-
Remove the cooling bath and continue stirring for 90 minutes.
-
Add 100 mL of water and 125 mL of ethyl acetate and separate the phases.
-
Extract the aqueous phase twice with 50 mL of ethyl acetate.
-
Wash the combined organic phases with 40 mL of 1 N NaOH.
-
Acidify the aqueous phase with 80 mL of 1 N HCl, during which the product precipitates as a yellow solid. Add 150 mL of ethyl acetate in portions to dissolve the precipitate.
-
Separate the organic phase, and dry the combined organic phases over Na₂SO₄.
-
Filter and concentrate under vacuum at room temperature to obtain the product. This procedure resulted in a 92% yield for 4-azidobenzoic acid.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Safety Considerations
-
Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid friction, shock, and excessive heat.
-
Sodium Azide: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is standard practice to use them in solution without isolation.
-
Acids: Concentrated acids are corrosive. Handle with appropriate PPE.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired purity and yield.
References
Spectroscopic Profile of 2-Azidobenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-azidobenzoic acid, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.65 | s | - | 1H, -COOH |
| 8.11 | dd | 7.9, 1.5 | 1H, Ar-H |
| 7.66 - 7.56 | m | - | 1H, Ar-H |
| 7.31 - 7.21 | m | - | 2H, Ar-H |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.8 | C=O |
| 140.4 | Ar-C |
| 134.6 | Ar-CH |
| 133.4 | Ar-CH |
| 125.1 | Ar-C |
| 120.9 | Ar-CH |
| 119.7 | Ar-CH |
Solvent: CDCl₃, Frequency: 101 MHz
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 - 2500 | O-H stretch (broad, characteristic of carboxylic acid) |
| ~2120 | N₃ stretch (characteristic of azide) |
| ~1700 | C=O stretch (characteristic of carboxylic acid) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for the synthesis and characterization of this compound.
Synthesis of this compound
This compound can be synthesized from 2-aminobenzoic acid (anthranilic acid) via a diazotization reaction followed by substitution with sodium azide.[1]
Materials:
-
2-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
Procedure:
-
A solution of 2-aminobenzoic acid is prepared in a mixture of water and concentrated HCl.[1]
-
The solution is cooled to 0-5 °C in an ice bath.[1]
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of 2-aminobenzoic acid, maintaining the temperature below 5 °C.[1]
-
After the addition is complete, the mixture is stirred for a further 15-30 minutes at 0-5 °C.
-
An aqueous solution of sodium azide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for approximately 2 hours.[1]
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired at room temperature.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
A small amount of the solid this compound is placed directly on the ATR crystal of the FTIR spectrometer for analysis as a neat solid. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing the mixture into a thin disk.
Data Acquisition:
-
The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
Solubility of 2-Azidobenzoic Acid in Organic Solvents: A Technical Guide
Introduction
2-Azidobenzoic acid is an important chemical intermediate used in various fields, including organic synthesis and the development of pharmaceuticals and photoaffinity labels. A thorough understanding of its solubility in different organic solvents is critical for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, effective purification processes, and successful formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, offers comparative data from structurally similar compounds, and details a standard experimental protocol for solubility determination.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions and data from suppliers provide a foundational understanding of its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Chloroform | Slightly Soluble (Sonication may be required) |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| tert-Butyl Methyl Ether | Soluble (a solution of ~0.25 M is commercially available) |
Note: The qualitative data suggests that while this compound has some solubility in these solvents, it may not be highly soluble under standard conditions.
Comparative Quantitative Data: 2-Nitrobenzoic Acid
To provide a more quantitative perspective, this guide presents solubility data for 2-nitrobenzoic acid, a compound structurally analogous to this compound. Researchers can use this data as a proxy to estimate the solubility behavior of this compound, particularly in polar and non-polar organic solvents. It is important to note that these values are for comparative purposes only and experimental verification for this compound is strongly recommended.
Table 2: Quantitative Solubility of 2-Nitrobenzoic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 10 | 42.72[1] |
| Ethanol | Not Specified | ~33.3 (1g in 3mL)[1] |
| Acetone | Not Specified | 40 (1g in 2.5mL)[1] |
| Ether | Not Specified | ~22.2 (1g in 4.5mL)[1] |
| Chloroform | Not Specified | ~0.45 (1g in 220mL)[1] |
| Benzene | 10 | 0.294[1] |
| Carbon Disulfide | Not Specified | Slightly Soluble[1] |
| Petroleum Ether | Not Specified | Slightly Soluble[1] |
Note: The data for 2-nitrobenzoic acid indicates high solubility in polar protic and aprotic solvents like alcohols and acetone, and low solubility in non-polar solvents like benzene and petroleum ether.[1] This trend is likely to be similar for this compound due to the presence of the polar carboxylic acid group.
Experimental Protocols: Solubility Determination
For accurate and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[1]
Isothermal Shake-Flask Method
Principle: This method involves agitating an excess amount of the solid solute in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured.
Apparatus:
-
Conical flasks or vials with airtight stoppers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable membrane)
-
Volumetric flasks and pipettes
-
An appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a flask. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[1]
-
Equilibration: Seal the flask tightly and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period, typically 24-72 hours, to ensure that equilibrium is achieved.[1][2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[1]
-
Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle.[1]
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining solid microparticles, which would otherwise lead to an overestimation of the solubility.[1]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.
References
The Thermal Decomposition of 2-Azidobenzoic Acid: A Technical Guide for Researchers
An In-depth Examination of a Potential Pathway to Novel Heterocyclic Scaffolds
This technical guide offers a comprehensive overview of the thermal decomposition of 2-azidobenzoic acid, a reaction of significant interest in synthetic chemistry and drug discovery. While specific quantitative kinetic data for this compound is not extensively documented in publicly available literature, this document consolidates foundational knowledge from related molecular structures and decomposition mechanisms to provide a robust framework for researchers, scientists, and drug development professionals. By examining analogous reactions, this guide outlines the predicted transformation, proposes a detailed experimental workflow for its investigation, and presents the underlying chemical logic through pathway and workflow diagrams.
Predicted Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed through a well-established cascade involving the loss of nitrogen gas to form a highly reactive nitrene intermediate. This intermediate is poised for intramolecular cyclization, a favored pathway due to the ortho positioning of the carboxylic acid group. The reaction is predicted to yield 1,3-benzoxazol-2(3H)-one (benzoxazolone), a valuable scaffold in medicinal chemistry.
The proposed mechanism involves two key steps:
-
Nitrene Formation: Upon heating, the azide functional group of this compound is expected to eliminate a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a highly reactive 2-carboxyphenylnitrene intermediate.
-
Intramolecular Cyclization: The electrophilic nitrene intermediate is then expected to be rapidly trapped intramolecularly by the nucleophilic carboxylic acid group. This cyclization is predicted to form the stable five-membered heterocyclic ring system of benzoxazolone.
Caption: Predicted reaction pathway for the thermal decomposition of this compound.
Quantitative Data from Analogous Systems
It is important to note that the actual decomposition temperature and kinetics for this compound may be influenced by factors such as the solvent, concentration, and the presence of impurities.
Experimental Protocols
To investigate the thermal decomposition of this compound, a combination of synthetic chemistry techniques and analytical methods is required. The following protocols provide a general framework for conducting and analyzing the reaction.
Synthesis of this compound
This compound can be synthesized from 2-aminobenzoic acid via a diazotization reaction followed by treatment with sodium azide.
Materials:
-
2-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
Procedure:
-
Dissolve 2-aminobenzoic acid in a mixture of deionized water and concentrated HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 15-30 minutes at 0-5 °C.
-
In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium azide solution to the diazonium salt solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum in the dark.
Thermal Decomposition of this compound
Materials:
-
This compound
-
High-boiling point inert solvent (e.g., diphenyl ether, Dowtherm A)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Nitrogen or Argon gas inlet
-
Heating mantle with a temperature controller
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Place the this compound in the round-bottom flask and add the inert solvent.
-
Flush the system with an inert gas (Nitrogen or Argon).
-
Slowly heat the mixture with stirring to the desired decomposition temperature (a starting point could be around its melting point of 142-143 °C with decomposition).
-
Monitor the reaction for the evolution of nitrogen gas. The reaction progress can be tracked by thin-layer chromatography (TLC) or by monitoring the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, benzoxazolone, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of the starting material and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the azide peak at ~2100 cm⁻¹ and the appearance of the lactam carbonyl peak at ~1750 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the decomposition temperature and to study the kinetics of the decomposition.
Caption: A generalized experimental workflow for the synthesis, thermal decomposition, and analysis of this compound.
Conclusion
The thermal decomposition of this compound represents a potentially efficient method for the synthesis of benzoxazolone, a heterocyclic motif of considerable interest in medicinal chemistry. Although specific quantitative data for this reaction is limited, by leveraging the established principles of azide thermolysis and intramolecular reactions of nitrenes, a clear and predictable reaction pathway can be proposed. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore this transformation, to elucidate its kinetic and thermodynamic parameters, and to harness its synthetic potential. Careful execution of these experiments under controlled conditions is paramount for ensuring both safety and the successful synthesis of the target compound.
References
Unveiling the Reactive Intermediates: A Technical Guide to the Photolytic Decomposition of o-Azidobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The photolytic decomposition of o-azidobenzoic acid and its derivatives represents a cornerstone of synthetic chemistry and photochemistry, offering a versatile pathway to a variety of heterocyclic compounds and reactive intermediates. This in-depth technical guide explores the core principles of this photo-induced transformation, detailing the reaction mechanisms, experimental protocols, and quantitative data critical for researchers in organic synthesis, materials science, and drug development. The unique ability of the azide functionality to transform into a highly reactive nitrene upon irradiation provides a powerful tool for molecular construction and modification.
Core Concepts: The Journey from Azide to Diverse Products
The photolysis of o-azidobenzoic acid derivatives is initiated by the absorption of ultraviolet (UV) light, which excites the azide molecule to a singlet state. This excited species rapidly loses a molecule of nitrogen gas (N₂) to form a highly reactive singlet nitrene intermediate. The subsequent fate of this nitrene is dictated by the surrounding environment and the nature of the substituents on the aromatic ring, leading to a variety of products.
One of the most well-documented reaction pathways is the intramolecular cyclization of the singlet nitrene. This can proceed through ring expansion, where the nitrene inserts into a C-C bond of the benzene ring, ultimately forming substituted azepines, particularly when the reaction is carried out in the presence of nucleophilic solvents like methanol.[1] Alternatively, the nitrene can undergo intramolecular cyclization with the ortho-carboxylic acid derivative to form other heterocyclic systems. Intersystem crossing of the singlet nitrene to a more stable triplet state can also occur, leading to different reaction pathways, such as dimerization to form azo compounds.
Quantitative Analysis of Photolytic Decomposition
The efficiency and outcome of the photolytic decomposition are highly dependent on the substitution pattern of the o-azidobenzoic acid derivative and the reaction conditions. The following table summarizes the photolysis of various substituted aryl azides, highlighting the product distribution and yields achieved under specific conditions.
| Entry | Reactant (Aryl Azide) | R | Solvent | Product(s) | Yield (%) |
| 1 | Methyl 2-azidobenzoate | CO₂Me | Methanol | 2-Methoxy-3-methoxycarbonyl-3H-azepine | - |
| 2 | 2-Azidobenzoic acid | CO₂H | Methanol | 3-Hydroxy-2-methoxy-3H-azepine | - |
| 3 | 2-Azidobenzoyl chloride | COCl | Methanol | 3-Chloro-2-methoxy-3H-azepine | - |
| 4 | Methyl 4-chloro-2-azidobenzoate | 4-Cl, 2-CO₂Me | Methanol | Substituted 2-methoxy-3-methoxycarbonyl-3H-azepine | - |
| 5 | Methyl 4-nitro-2-azidobenzoate | 4-NO₂, 2-CO₂Me | Methanol | Substituted 2-methoxy-3-methoxycarbonyl-3H-azepine | - |
Experimental Protocols: A Practical Guide
The following provides a detailed methodology for the photolytic decomposition of o-azidobenzoic acid derivatives, primarily based on a continuous flow setup which offers advantages in terms of safety, scalability, and control over reaction parameters.[2][3][4][5]
Continuous Flow Photolysis Setup
A continuous flow photoreactor is a preferred method for conducting the photolysis of aryl azides due to the controlled exposure to UV light and efficient removal of the nitrogen gas byproduct. The setup typically consists of a UV lamp, a transparent reactor coil, a pump, and a back-pressure regulator.
Caption: Workflow for the continuous flow photolysis of o-azidobenzoic acid derivatives.
Materials:
-
o-Azidobenzoic acid derivative
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Syringe pump
-
Fluorinated ethylene polymer (FEP) tubing (e.g., 1 mm inner diameter)
-
Medium-pressure mercury lamp (e.g., 450 W) with a cooling jacket and Pyrex filter
-
Back-pressure regulator
-
Collection flask
Procedure:
-
Solution Preparation: Prepare a solution of the o-azidobenzoic acid derivative in the chosen anhydrous solvent at a specific concentration (e.g., 0.01-0.05 M).
-
System Setup: Assemble the continuous flow reactor by wrapping the FEP tubing around the cooling jacket of the mercury lamp. Connect the tubing to the syringe pump and the collection flask through a back-pressure regulator.
-
Photolysis: Turn on the cooling system for the lamp and then ignite the lamp. Allow the lamp to stabilize.
-
Reaction: Pump the reactant solution through the FEP tubing at a controlled flow rate to achieve the desired residence time within the irradiated zone. The flow rate and the reactor volume will determine the irradiation time.
-
Collection: Collect the product mixture in a flask cooled in an ice bath to prevent any thermal decomposition of the products.
-
Work-up and Analysis: After the reaction is complete, evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Reaction Pathway
The photolytic decomposition of o-azidobenzoic acid proceeds through a series of reactive intermediates. The following diagram illustrates the key steps in the formation of an azepine derivative in the presence of methanol.
Caption: Key intermediates in the photolytic conversion of an o-azidobenzoic acid derivative to an azepine.
Applications in Drug Development and Beyond
The photolytic decomposition of o-azidobenzoic acid derivatives is not merely a synthetic curiosity. The ability to generate highly reactive species with light offers significant potential in various fields, particularly in drug development. Photoactivatable prodrugs can be designed using o-azidobenzoyl groups as photolabile protecting groups. These prodrugs remain inactive until irradiated with light at a specific wavelength, allowing for targeted drug release at the desired site of action, thereby minimizing systemic side effects. Furthermore, the nitrene intermediates generated can be used for photoaffinity labeling to identify and study the binding sites of drug molecules with their biological targets.
Conclusion
The photolytic decomposition of o-azidobenzoic acid derivatives is a powerful and versatile transformation that continues to be a valuable tool for chemists. Understanding the underlying mechanisms, having access to reliable experimental protocols, and being able to predict the product distribution are crucial for harnessing the full potential of this photoreaction. The ongoing research in this area, particularly in the development of more efficient and selective photolytic systems, promises to expand its applications in organic synthesis, materials science, and medicinal chemistry.
References
- 1. The photolysis of o-azidobenzoic acid derivatives: a practicable synthesis of 2-alkoxy-3-alkoxycarbonyl-3H-azepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Continuous Flow Photolysis of Aryl Azides: Preparation of 3H-Azepinones | Technology Networks [technologynetworks.com]
- 3. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 5. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
Safe Handling and Storage of 2-Azidobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-azidobenzoic acid. Due to its azide functional group, this compound is an energetic material that requires strict adherence to safety protocols to mitigate the risks of accidental detonation or exposure. This document synthesizes available safety information, provides recommended experimental procedures for thermal analysis, and outlines emergency response protocols.
Chemical and Physical Properties
This compound is a pale brown to light brown solid.[1] Key physical and chemical properties are summarized in the table below. It is crucial to note that the azide functional group imparts energetic properties to the molecule, making it sensitive to heat, shock, and friction.[2][3]
| Property | Value | Source |
| CAS Number | 31162-13-7 | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [4] |
| Molecular Weight | 163.13 g/mol | [4] |
| Appearance | Pale Brown to Light Brown Solid | [1] |
| Melting Point | 142-143 °C (with decomposition) | [1][4] |
| Solubility | Slightly soluble in Chloroform and DMSO | [1] |
| Storage Temperature | -20°C | [1][4] |
Hazard Identification and Stability
The primary hazard associated with this compound is its potential for explosive decomposition. Organic azides are known to be sensitive to thermal, mechanical (shock and friction), and light stimuli.[2][3] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio.[2] For this compound, this ratio is 7:3.
General Stability Rules for Organic Azides:
-
Carbon to Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability. Compounds where the number of nitrogen atoms is close to or exceeds the number of carbon atoms are considered particularly hazardous.[2]
-
Rule of Six: This rule suggests that for every energetic functional group (like azide), there should be at least six carbon atoms to ensure a reasonable degree of safety.[2] this compound, with seven carbons to one azide group, is on the borderline of this rule and should be handled with care.
While specific, publicly available quantitative data on the thermal and mechanical sensitivity of this compound is limited, the following table provides estimated values based on data for structurally similar aryl azides. It is imperative that users perform their own experimental safety assessments before handling this compound on a large scale.
| Hazard Parameter | Estimated/Comparative Value | Remarks |
| Decomposition Temperature | Onset likely > 140°C | Based on the reported melting point with decomposition.[1] A sharp exotherm is expected upon decomposition. |
| Impact Sensitivity | Moderate | Aryl azides are generally less sensitive than heavy metal azides but can be initiated by a strong impact.[5] |
| Friction Sensitivity | Moderate | Can be sensitive to friction, especially when in crystalline form. Avoid grinding or using metal spatulas.[6][7] |
Safe Handling Protocols
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a risk of splashing or explosion. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. For handling larger quantities or in situations with a higher risk of exposure, double gloving is recommended. |
| Body Protection | A flame-resistant lab coat is essential. Avoid synthetic clothing that can melt and adhere to the skin in case of a fire. |
| Additional Protection | A blast shield should be used when performing reactions, especially when heating or concentrating the material.[6] |
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to contain any potential explosions and to avoid inhalation of dust or decomposition products.[6]
-
Blast Shield: A portable blast shield must be placed between the user and the experimental setup inside the fume hood.[6]
-
Ventilation: Ensure adequate ventilation to prevent the accumulation of potentially explosive vapors or dust.
General Handling Practices
-
Work Scale: Always work with the smallest possible quantities of the material.[6]
-
Avoid Contamination: Do not allow this compound to come into contact with heavy metals, strong acids, or strong oxidizing agents, as this can lead to the formation of highly unstable and shock-sensitive compounds.[2]
-
Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid material to avoid initiation by friction or the formation of sensitive metal azides.[6]
-
Heating: Heat this compound with extreme caution. Use a controlled heating source such as a heating mantle with a temperature controller. Avoid direct heating with a hot plate, which can create localized hot spots.
-
Grounding: Ensure all equipment is properly grounded to prevent static discharge, which can be an ignition source.
-
Purification: Avoid distillation and sublimation for purification, as these methods can lead to the concentration of the explosive material. Purification should be limited to extraction and precipitation.[3]
Storage Requirements
Proper storage of this compound is critical to maintaining its stability and preventing accidents.
-
Temperature: Store at -20°C in a dedicated and clearly labeled freezer or refrigerator that is approved for the storage of flammable materials.[1][4]
-
Container: Keep the compound in a tightly sealed, robust container.
-
Light: Protect from light.
-
Incompatibilities: Store away from strong acids, bases, oxidizing agents, and heavy metals.[2]
-
Inventory: Maintain a detailed inventory of the material, including the date of receipt and the amount in stock.
Experimental Protocols for Thermal Analysis
To obtain precise quantitative data on the thermal stability of this compound, the following experimental protocols are recommended. These experiments should only be performed by trained personnel in a facility equipped to handle energetic materials.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, decomposition temperature, and enthalpy of decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 250°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of decomposition from the resulting exotherm. Integrate the peak area of the exotherm to calculate the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs and to identify the number of decomposition steps.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared TGA pan (ceramic or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of mass loss and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).
Thermal Decomposition Pathway
The thermal decomposition of aryl azides typically proceeds via the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various intramolecular reactions. For this compound, the likely decomposition pathway involves the formation of a benzofurazan-1-oxide derivative through cyclization of the nitrene onto the carboxylic acid group, with the release of nitrogen gas.
Waste Disposal
Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Azide-containing waste must be collected in a separate, clearly labeled, and sealed container.[6][7]
-
Incompatibilities: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Do not dispose of azide waste in drains, as it can react with lead or copper in the plumbing to form highly explosive heavy metal azides.[8]
-
Deactivation: For larger quantities of waste, chemical deactivation may be necessary before disposal. This should only be performed by trained personnel following a validated standard operating procedure. A common method involves the reaction with nitrous acid to destroy the azide.[8]
-
Disposal: All azide waste must be disposed of through an approved hazardous waste disposal service.[8]
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Avoid creating dust.[9]
-
Carefully sweep the mixture into a labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.[7]
-
Prevent entry to the area.
-
Contact your institution's emergency response team.
-
Fire
-
In case of a fire involving this compound, evacuate the area and call emergency services.
-
If trained and it is safe to do so, use a Class D fire extinguisher for fires involving combustible metals that may be present. For small fires involving the organic material, a standard dry chemical extinguisher (ABC) may be used.[10]
-
Do not use water, as it may spread the material.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety protocols. A thorough risk assessment should be conducted before handling this compound. All users are responsible for ensuring their own safety and the safety of others in the laboratory.
References
- 1. This compound CAS#: 31162-13-7 [amp.chemicalbook.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ucd.ie [ucd.ie]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. uvic.ca [uvic.ca]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
A Technical Guide to 2-Azidobenzoic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 2-azidobenzoic acid, a versatile chemical compound with significant applications in chemical biology, drug discovery, and materials science. Its utility is primarily derived from the photoreactive and bioorthogonal nature of the azide functional group. This document outlines its fundamental properties, detailed synthesis protocols, and key applications, with a focus on its role as a molecular probe and in bioconjugation.
Core Properties of this compound
This compound is an aromatic compound featuring both a carboxylic acid and an azide functional group. These groups impart the molecule with a dual reactivity that is highly valuable in the development of chemical probes and cross-linking agents.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 31162-13-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅N₃O₂ | [1][3][6] |
| Molecular Weight | 163.13 g/mol | [1][3][6] |
| Appearance | Pale Brown to Light Brown Solid | [2] |
| Melting Point | 142-143 °C (decomposes) | [7] |
| Solubility | Slightly soluble in Chloroform and DMSO | [2][7] |
Spectral Data
Key spectral data for the characterization of this compound are provided below.
| Spectrum Type | Data | Source(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.65 (s, 1H), 8.11 (dd, J = 7.9, 1.5 Hz, 1H), 7.66 – 7.56 (m, 1H), 7.31 – 7.21 (m, 2H) | [7] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.8, 140.4, 134.6, 133.4, 125.1, 120.9, 119.7 | [7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the diazotization of its corresponding amino precursor, 2-aminobenzoic acid (anthranilic acid), followed by substitution with an azide salt.
Experimental Protocol: Synthesis from 2-Aminobenzoic Acid
This protocol details a common laboratory-scale synthesis of this compound.[7]
Materials:
-
2-aminobenzoic acid (15.3 mmol)
-
Concentrated Hydrochloric Acid (17 mL)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (1.06 g, 15.3 mmol)
-
Sodium Azide (NaN₃) (1.08 g, 16.6 mmol)
-
Heptane
-
Benzene
Procedure:
-
In a 200 mL beaker, dissolve 15.3 mmol of 2-aminobenzoic acid in 15 mL of water and 17 mL of concentrated HCl.
-
Cool the mixture to 5 °C in an ice bath.
-
While stirring vigorously, add a precooled solution of 1.06 g of sodium nitrite in 10 mL of water dropwise.
-
Continue stirring the mixture for 15 minutes at 5 °C.
-
Slowly add a solution of 1.08 g of sodium azide in 10 mL of water.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2 hours.
-
The resulting white crystalline precipitate (this compound) is collected by filtration.
-
Wash the precipitate with cold water and dry in the dark at room temperature.
-
For further purification, the crude product can be recrystallized from a 1:1 (v/v) mixture of heptane and benzene.
Applications in Research and Drug Development
The azide group in this compound and its derivatives serves as a versatile functional handle for a variety of bioconjugation and labeling techniques. The two primary applications are photoaffinity labeling and "click chemistry".
Photoaffinity Labeling and Cross-Linking
Aryl azides, such as this compound, are widely used as photoreactive cross-linkers.[1] Upon exposure to UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues in proteins, enabling the study of molecular interactions.[1][8]
This technique is particularly valuable for:
-
Identifying protein-protein interactions.
-
Mapping ligand-binding sites on proteins.
-
Studying the structure of protein complexes.[3]
The general workflow for a photoaffinity labeling experiment is depicted below.
Caption: Workflow for a photoaffinity labeling experiment using an azidobenzoic acid-based probe.
"Click Chemistry" and Bioconjugation
This compound and its derivatives are key reagents in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[9][10] The most common click reaction involving azides is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. A copper-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, especially in living systems.[9]
Applications of click chemistry in drug development include:
-
Antibody-Drug Conjugates (ADCs): Precisely attaching cytotoxic drugs to antibodies for targeted cancer therapy.[9]
-
Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking within cells.[9]
-
Drug Delivery Systems: Modifying drug carriers for targeted release.[9]
-
Glycobiology: Studying the role of glycans in health and disease through metabolic labeling.[11]
The logical relationship of components in a typical bioconjugation experiment using click chemistry is illustrated below.
Caption: Core components of a bioconjugation reaction via azide-alkyne "click chemistry".
Conclusion
This compound is a foundational reagent for the synthesis of sophisticated molecular tools used in drug development and chemical biology. Its photoreactive properties enable the elucidation of molecular interactions through photoaffinity labeling, while its utility in bioorthogonal click chemistry allows for the precise construction of complex bioconjugates. The experimental protocols and conceptual workflows provided in this guide offer a starting point for researchers and scientists to leverage the capabilities of this versatile compound in their work.
References
- 1. scbt.com [scbt.com]
- 2. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 31162-13-7 [m.chemicalbook.com]
- 6. This compound | C7H5N3O2 | CID 5325560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 31162-13-7 [amp.chemicalbook.com]
- 8. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
history and discovery of aryl azides in chemistry
An In-depth Technical Guide to the History and Discovery of Aryl Azides
Abstract
Organic azides, particularly aryl azides, have evolved from chemical curiosities to indispensable tools in modern chemistry, biology, and materials science. First synthesized in 1864, their unique reactivity was explored throughout the 20th century, leading to foundational name reactions. However, the true potential of aryl azides was unlocked in the 21st century with the advent of bioorthogonal chemistry. This guide provides a comprehensive overview of the history, key discoveries, and pivotal reactions of aryl azides, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and diagrams illustrating their chemical evolution and application.
The Dawn of Azide Chemistry: 19th Century Discovery
The story of aryl azides begins with the pioneering work of German chemist Peter Griess. While investigating the reactions of aromatic amines, Griess discovered diazo compounds, which became the gateway to a new class of nitrogen-rich molecules. In 1864, he reported the first synthesis of an organic azide, phenyl azide (C₆H₅N₃), by reacting phenyldiazonium with ammonia.[1][2] This discovery laid the groundwork for future explorations into the rich chemistry of the azide functional group.[3]
Towards the end of the century, another German chemist, Theodor Curtius, made significant contributions. After discovering hydrazoic acid (HN₃), he explored its reactivity with acyl compounds. In 1890, he described the thermal decomposition of acyl azides into isocyanates, a reaction now known as the Curtius rearrangement.[1][4][5] This reaction provided a practical method for converting carboxylic acids into amines and their derivatives, becoming a cornerstone of organic synthesis.[6][7]
Expanding the Toolbox: Key Reactions of the 20th Century
The 20th century saw a deeper investigation into the fundamental reactivity of aryl azides, leading to the development of several powerful synthetic methods.
The Staudinger Reaction (1919)
In 1919, Hermann Staudinger and Jules Meyer discovered that an organic azide reacts smoothly with a phosphine, such as triphenylphosphine, to produce an iminophosphorane.[8][9][10] This intermediate can then be hydrolyzed to yield a primary amine and the corresponding phosphine oxide.[11] Known as the Staudinger reaction (or Staudinger reduction), this process offered a remarkably mild and chemoselective method for reducing azides to amines, avoiding the harsh reagents required by other methods.[8][9]
Photochemistry and Nitrene Formation
The thermolysis or photolysis of aryl azides causes them to extrude dinitrogen gas (N₂), generating a highly reactive intermediate known as an aryl nitrene.[2] This species is electron-deficient and can undergo a variety of subsequent reactions, including C-H insertion and cycloaddition. This photochemical reactivity became the basis for photoaffinity labeling, a powerful technique in chemical biology to identify and map ligand-binding sites in proteins and other biomolecules.[12][13] Upon irradiation, the azide group generates a nitrene that covalently cross-links to nearby residues in the binding pocket.[14]
The Huisgen 1,3-Dipolar Cycloaddition
In the 1960s, Rolf Huisgen performed systematic studies on the reaction of 1,3-dipoles with multiple-bond systems.[15] He characterized the reaction between an organic azide (the 1,3-dipole) and an alkyne (the dipolarophile) to form a stable 1,2,3-triazole ring.[1][16] This thermal cycloaddition, while powerful, often required high temperatures and resulted in a mixture of 1,4- and 1,5-substituted regioisomers, limiting its synthetic utility.[16]
The Modern Renaissance: Bioorthogonal and Click Chemistry
The turn of the 21st century marked a dramatic surge in the application of aryl azides, driven by their unique utility in biological systems.
The Staudinger Ligation (2000)
Recognizing the exceptional chemoselectivity of the Staudinger reaction, Carolyn Bertozzi's group re-engineered it for biological applications.[8] By incorporating an electrophilic trap (an ester) onto one of the phosphine's aryl groups, the iminophosphorane intermediate undergoes an intramolecular cyclization and rearrangement to form a stable amide bond, covalently linking the two molecules.[17] This "Staudinger Ligation" was the first example of a truly bioorthogonal reaction—one that proceeds in a living system without interfering with native biochemical processes.[8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In 2002, the laboratories of Valery Fokin/K. Barry Sharpless and Morten Meldal independently reported a copper(I)-catalyzed version of the Huisgen cycloaddition.[16] The copper catalyst dramatically accelerates the reaction rate, allowing it to proceed rapidly at room temperature, and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[16] Sharpless termed this highly reliable and specific reaction a "click reaction," and it has since become the premier tool in chemical biology, drug discovery, and materials science for its simplicity and robustness.[1][16]
Quantitative Data Summary
The efficiency of aryl azide synthesis is dependent on the electronic nature of substituents on the aromatic ring. The table below summarizes yields for a standard diazotization-azidation protocol.
| Starting Aniline (Substituent) | Yield (%) |
| Aniline (H) | 90-95 |
| 4-Methoxyaniline (p-OCH₃) | 85-92 |
| 4-Methylaniline (p-CH₃) | 88-94 |
| 4-Chloroaniline (p-Cl) | 90-96 |
| 4-Nitroaniline (p-NO₂) | 92-98 |
| 2-Aminobenzoic acid (o-COOH) | 75-85 |
| 3-Aminopyridine | 60-70 |
| Data adapted from standard laboratory protocols. Yields are indicative and may vary based on specific reaction conditions and scale. |
Key Experimental Protocols
Protocol 1: Synthesis of Aryl Azides from Anilines (Diazotization-Azidation)
This protocol describes a general and reliable one-pot method for converting substituted anilines into their corresponding aryl azides.[18]
Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 3-4 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Sodium Azide (NaN₃, 1.2 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Aniline Dissolution: In a round-bottom flask, dissolve the aniline (1.0 eq) in a mixture of concentrated HCl (3-4 eq) and water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring. Maintain this temperature for the next step.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline solution, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes at 0-5 °C after addition is complete.[18]
-
Azidation: Dissolve sodium azide (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the cold diazonium salt solution. A vigorous evolution of nitrogen gas may be observed.
-
Reaction: After addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.[18]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aryl azide. Further purification can be achieved by column chromatography if necessary.[18]
Safety Note: Organic azides can be explosive, especially low molecular weight compounds. Always handle with care behind a blast shield. Avoid friction, shock, and rapid heating.[2] Sodium azide is highly toxic.
Protocol 2: Synthesis of Phenyl Azide from Phenylhydrazine
An alternative classical synthesis, particularly for the parent phenyl azide.[19]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether
-
Anhydrous Calcium Chloride
-
Ice-salt bath
Procedure:
-
Salt Formation: In a three-necked flask, add water and concentrated HCl. Cool the flask in an ice-salt bath. Slowly add phenylhydrazine to form phenylhydrazine hydrochloride, which precipitates as white plates.[19]
-
Diazotization: After cooling the stirred slurry to 0 °C, add ether. Then, slowly add a pre-prepared aqueous solution of sodium nitrite.[19]
-
Reaction: Continue stirring in the ice bath for 1 hour.
-
Workup: Separate the ether layer. Extract the aqueous layer with fresh ether. Combine the ethereal solutions and dry over anhydrous calcium chloride.
-
Purification: The ether is removed under reduced pressure. The final product is carefully distilled under vacuum (e.g., 49-50 °C at 5 mm Hg).[19]
Critical Safety Warning: Vacuum distillation of azides is extremely hazardous and must be performed with extreme caution, using appropriate shielding.[2]
Conclusion
From its discovery by Peter Griess over 150 years ago, the aryl azide has undergone a remarkable journey.[3] Initially a subject of fundamental reaction discovery, it has been transformed into one of the most powerful and versatile functional groups in modern chemistry. Its stability, ease of synthesis, and unique bioorthogonal reactivity have cemented its role as an indispensable component in drug discovery, chemical biology, and materials science, promising continued innovation for years to come.
References
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. Phenyl azide - Wikipedia [en.wikipedia.org]
- 3. Organic azides: an exploding diversity of a unique class of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview [jove.com]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. grokipedia.com [grokipedia.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using 2-Azidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of stable 1,2,3-triazole linkages. This bioorthogonal reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 2-Azidobenzoic acid is a versatile building block in this context, featuring a readily available azide group for click chemistry and a carboxylic acid handle for further functionalization, such as amide bond formation with proteins and peptides.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and examples of its application.
Data Presentation
The efficiency of the CuAAC reaction is influenced by various factors including the choice of catalyst, ligands, and reaction conditions. Below is a summary of representative quantitative data for CuAAC reactions, providing a baseline for experimental design.
Table 1: Reaction Conditions and Yields for CuAAC of Various Azides and Alkynes
| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | 50 ppm Cu(II)-Schiff base complex | EG/H₂O | 0.5 | 92 | [1][2] |
| Benzyl azide | Phenylacetylene | 0.5 mol% Cu/C | DCM | 4 | 96.2 | [3][4] |
| Ethyl 2-azidoacetate | Various terminal acetylenes | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | N/A | 50-80 | [5] |
| Phenyl azide | Phenylacetylene | 0.869 mmol Cu/C | DCM | 4 | >99 | [3][4] |
| 2-(Azidomethyl)phenylacetic acid | Various arylacetylenes | CuSO₄·5H₂O, Sodium Ascorbate | THF/H₂O | 2-16 | 70-95 | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 3- and 4-azidobenzoic acids and can be modified for the 2-isomer.[6]
Materials:
-
2-Aminobenzoic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 2-aminobenzoic acid (1.0 eq) in 10% aqueous HCl.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 20% aqueous solution of sodium nitrite (1.2 eq) to the cooled solution while stirring. Maintain the temperature at 0 °C.
-
After the addition is complete, continue stirring for 15 minutes at 0 °C.
-
Slowly add a 20% aqueous solution of sodium azide (1.2 eq). Caution: This reaction can be vigorous and produce foaming.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the product under vacuum. The product can be used in the next step without further purification.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the click reaction of an azide with a terminal alkyne. This can be adapted for this compound.
Materials:
-
Azide (e.g., this compound)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, or DCM)
-
Nitrogen or Argon gas (optional, for sensitive substrates)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Catalyst and Reducing Agent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
-
Reaction Initiation:
-
To the stirred solution of the azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%). The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Mandatory Visualizations
General Workflow for Peptide Bioconjugation using this compound
The following diagram illustrates a typical workflow for the bioconjugation of a peptide with a payload molecule using this compound as a linker.
Caption: Workflow for peptide bioconjugation.
Chemical Probe Strategy for Target Identification
This diagram outlines a strategy for using a this compound-derived chemical probe to identify protein targets within a complex biological system.
Caption: Chemical probe target identification workflow.
Simplified Wnt Signaling Pathway and Potential Point of Intervention
This diagram illustrates a simplified representation of the Wnt signaling pathway, a critical pathway in cellular development and disease. Chemical probes derived from molecules that modulate this pathway can be synthesized using click chemistry with reagents like this compound to study their specific targets and mechanisms of action.[7]
Caption: Simplified Wnt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical probe can help regulate an essential signaling pathway in cells [agencia.fapesp.br]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 2-Azidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-azidobenzoic acid in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry reaction is an invaluable tool for bioconjugation, enabling the stable and specific linkage of molecules in complex biological environments.
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1] The reaction's driving force is the ring strain of a cyclooctyne, which reacts readily with an azide to form a stable triazole linkage.[2] this compound is an aryl azide that can be utilized in SPAAC for various applications, including the synthesis of bioconjugates and as a component of photoaffinity probes to identify and study protein-ligand interactions.[3][4]
Data Presentation
The kinetics of SPAAC reactions are critical for experimental design, particularly when working with low concentrations of reactants. The second-order rate constant (k₂) is a key parameter for comparing the reaction speeds of different azide-alkyne pairs. While specific kinetic data for this compound is not extensively published, the following table provides representative second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a commonly used model for aryl azides. The kinetics of this compound are expected to be in a similar range.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.9 | [5] |
| Bicyclononyne (BCN) | ~0.14 | [5] |
| DIBO | 0.0567 | [4] |
| DIBO-ketone | 0.2590 | [4] |
Note: Reaction rates are influenced by factors such as the specific cyclooctyne used, solvent, and temperature.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound from Anthranilic Acid
This protocol describes the synthesis of this compound from commercially available 2-aminobenzoic acid (anthranilic acid).[2][7]
Materials:
-
Anthranilic acid (2-aminobenzoic acid)
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve anthranilic acid in aqueous hydrochloric acid in a flask and cool the solution to 0°C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution. Maintain the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in water.
-
Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. Control the rate of addition to manage gas evolution (N₂).
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Isolation and Purification:
-
The this compound product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
-
Protocol 2: General Protocol for SPAAC of this compound with a DBCO-Functionalized Molecule
This protocol provides a general method for the conjugation of this compound to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.[8][9]
Materials:
-
This compound
-
DBCO-functionalized molecule (e.g., DBCO-PEG-amine, DBCO-protein)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, ensure it is azide-free)
-
Organic co-solvent (e.g., DMSO, if needed for solubility)
-
Reaction vessel
-
Analytical equipment for monitoring the reaction (e.g., UV-Vis spectrophotometer, LC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In the reaction vessel, combine the solution of the DBCO-functionalized molecule with the stock solution of this compound. A 1.5 to 10-fold molar excess of one reactant can be used to drive the reaction to completion.[9]
-
If an organic co-solvent was used, ensure the final concentration in the reaction mixture is compatible with the stability of the biomolecule (typically <20% DMSO).[10]
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified from unreacted starting materials using appropriate techniques such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).
-
Protocol 3: Kinetic Analysis of SPAAC Reaction by UV-Vis Spectrophotometry
This protocol describes how to determine the second-order rate constant of a SPAAC reaction by monitoring the decay of the DBCO absorbance under pseudo-first-order conditions.[11]
Materials:
-
DBCO-functionalized molecule
-
This compound
-
Reaction buffer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of this compound in the reaction buffer at a concentration that is at least 10-fold higher than the DBCO-functionalized molecule to ensure pseudo-first-order kinetics.
-
-
Spectrophotometer Setup:
-
Use a reference cuvette containing the reaction buffer and this compound to zero the instrument.
-
-
Data Acquisition:
-
In a quartz cuvette, add the reaction buffer and the DBCO stock solution to achieve the desired final concentration.
-
Measure the initial absorbance at ~309 nm.
-
Initiate the reaction by adding the this compound stock solution to the cuvette and immediately start monitoring the absorbance over time at regular intervals until the absorbance stabilizes.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of this compound (the reactant in excess).
-
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from anthranilic acid.
SPAAC Reaction Workflow
Caption: General workflow for SPAAC with this compound.
Application in Photoaffinity Labeling
This compound and its derivatives are often used in photoaffinity labeling to identify and study protein-ligand interactions.[3] The aryl azide group is photoactivatable, forming a highly reactive nitrene upon UV irradiation, which can then form a covalent bond with nearby molecules, such as the binding pocket of a target protein.
Caption: Workflow for photoaffinity labeling using a this compound probe.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Azidobenzoic Acid as a Photoaffinity Label for Protein Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-azidobenzoic acid as a photoaffinity labeling (PAL) reagent for the identification and characterization of protein binding partners. This technique is a powerful tool in chemical biology and drug discovery for elucidating drug-protein interactions, identifying off-target effects, and mapping binding sites.
Introduction to Photoaffinity Labeling with this compound
Photoaffinity labeling is a versatile technique used to covalently link a small molecule (the "bait") to its interacting protein (the "prey") through a light-activated chemical reaction.[1] this compound is an aryl azide-based photoaffinity reagent. Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity within the binding pocket of a target protein, thus permanently "labeling" it.[2]
The general workflow for a photoaffinity labeling experiment involves several key stages: the synthesis of a suitable photoaffinity probe derived from this compound, incubation of the probe with a biological sample (e.g., cell lysate or purified protein), UV irradiation to induce crosslinking, and subsequent analysis to identify and characterize the labeled proteins.[1][3]
Design and Synthesis of this compound Probes
To be effective, this compound must be derivatized into a probe that can be readily coupled to a ligand of interest or used to directly label proteins. A common strategy is to activate the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. This activated ester can then react with primary amines (e.g., the side chain of lysine residues) on a protein or a linker attached to a small molecule.[4]
dot
Caption: Synthesis of this compound NHS Ester.
Protocol: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester
This protocol describes the synthesis of an amine-reactive photoaffinity probe from this compound.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, dropping funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM or DMF to the reaction mixture with continuous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.
-
If using EDC, the work-up is simpler as the urea byproduct is water-soluble.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the this compound NHS ester.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Photoaffinity Labeling
The following protocols outline the general steps for using a this compound-based probe for protein labeling.
dot
Caption: General Photoaffinity Labeling Workflow.
Protocol: Direct Labeling of a Purified Protein
This protocol is suitable for confirming the interaction between a probe and a known purified protein.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES)
-
This compound NHS ester stock solution (e.g., 10 mM in DMSO)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Quartz cuvette or microplate
-
SDS-PAGE materials
-
Coomassie stain or silver stain
Procedure:
-
Incubation: In a microcentrifuge tube, mix the purified protein (e.g., 1-10 µM) with the this compound NHS ester probe (e.g., 10-100 µM). Incubate the mixture in the dark at room temperature for 30-60 minutes to allow for non-covalent binding.
-
Competition Control (Optional but Recommended): In a separate tube, pre-incubate the protein with a high concentration (e.g., 100-fold excess) of a known, non-photoactivatable ligand for 30 minutes before adding the photoaffinity probe. This will serve as a control to demonstrate the specificity of the labeling.
-
UV Irradiation: Transfer the samples to a quartz cuvette or a UV-transparent microplate. Irradiate the samples with a UV lamp for 5-30 minutes on ice. The optimal wavelength and duration of irradiation should be determined empirically.
-
Analysis:
-
Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining. A band shift or a new, higher molecular weight band corresponding to the protein-probe adduct may be observed.
-
Protocol: Labeling Proteins in a Complex Mixture (e.g., Cell Lysate)
This protocol is designed to identify unknown protein targets of a ligand derivatized with this compound.
Materials:
-
Cell lysate
-
Ligand-2-azidobenzoic acid conjugate probe
-
Streptavidin or antibody-conjugated beads (if the probe contains a biotin or epitope tag)
-
Wash buffers
-
Elution buffer
-
Mass spectrometry-compatible reagents
Procedure:
-
Incubation: Incubate the cell lysate with the ligand-2-azidobenzoic acid probe for 1-2 hours at 4°C in the dark.
-
Competition Control: As a negative control, incubate a parallel sample of the cell lysate with the probe in the presence of a large excess of the free, unconjugated ligand.
-
UV Irradiation: Irradiate the samples with UV light as described in the previous protocol.
-
Enrichment of Labeled Proteins (if applicable):
-
If the probe contains a biotin tag, add streptavidin-coated beads to the lysate and incubate to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and map the site of adduction.
Data Presentation and Analysis
Quantitative data from photoaffinity labeling experiments are crucial for validating results and comparing the efficacy of different probes.
Table 1: Binding Affinities of Benzoic Acid Analogs to Bovine Serum Albumin (BSA)
This table presents representative binding constant (K) values for various substituted benzoic acids to BSA, as determined by spectrofluorimetric titration. While not specific to this compound, these data provide an expected range of affinities for similar small molecules to a model protein.[5][6]
| Compound | Substituent | Binding Constant (K) x 10⁴ M⁻¹ |
| Benzoic Acid | -H | 2.5 ± 0.2 |
| 2-Hydroxybenzoic Acid | 2-OH | 4.1 ± 0.3 |
| 4-Hydroxybenzoic Acid | 4-OH | 3.8 ± 0.3 |
| 2-Nitrobenzoic Acid | 2-NO₂ | 1.8 ± 0.1 |
| 4-Nitrobenzoic Acid | 4-NO₂ | 7.6 ± 0.5 |
| 2-Aminobenzoic Acid | 2-NH₂ | 3.2 ± 0.2 |
| 4-Aminobenzoic Acid | 4-NH₂ | 5.5 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Crosslinking Efficiency of Common Photoaffinity Probes
This table provides a qualitative comparison of the crosslinking efficiency of different photoreactive groups. The efficiency can be influenced by the specific target protein and the reaction conditions.
| Photoreactive Group | Relative Crosslinking Efficiency | Wavelength of Activation (nm) | Reactive Intermediate |
| Aryl Azide | Moderate | 254-300 | Nitrene |
| Benzophenone | High | 350-360 | Triplet Ketone |
| Diazirine | High | 350-380 | Carbene |
Characterization of Protein Adducts by Mass Spectrometry
Mass spectrometry is the primary tool for identifying labeled proteins and pinpointing the exact amino acid residues that have been modified.
dot
Caption: Mass Spectrometry Workflow for Adduct Analysis.
Protocol: Sample Preparation and Mass Spectrometry Analysis
-
In-gel or In-solution Digestion:
-
Excise the protein band of interest from an SDS-PAGE gel or use the eluted protein solution.
-
Destain the gel piece (if applicable).
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the protein with trypsin overnight at 37°C.
-
-
Peptide Extraction and Desalting:
-
Extract the peptides from the gel piece using acetonitrile and formic acid.
-
Desalt and concentrate the peptides using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[7]
-
Separate the peptides using a reverse-phase C18 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the proteins from the MS/MS spectra.
-
To identify the crosslinked peptides, perform a search with a variable modification corresponding to the mass of the this compound remnant on all possible amino acid residues.
-
The fragmentation pattern of the modified peptide in the MS/MS spectrum will confirm the sequence and the site of modification.
-
Troubleshooting and Considerations
-
Low Labeling Efficiency: Optimize the concentration of the probe, the incubation time, and the UV irradiation time and wavelength. Ensure the photoreactive group on the probe is not sterically hindered from accessing the binding site.
-
Non-specific Labeling: Perform competition experiments with an excess of the unlabeled ligand to distinguish specific from non-specific binding. Include no-UV irradiation controls to identify proteins that bind non-covalently to the probe or the affinity matrix.
-
Probe Synthesis: Ensure all reagents and solvents for the NHS ester synthesis are anhydrous to prevent hydrolysis of the activated ester.
-
Mass Spectrometry: Use a high-resolution mass spectrometer to accurately determine the mass of the modification and to distinguish it from other post-translational modifications.
By following these detailed protocols and considerations, researchers can effectively employ this compound as a photoaffinity label to gain valuable insights into protein-ligand interactions.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 5. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine Modification using 2-Azidobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-azidobenzoyl chloride and its application in the modification of primary amines. This reagent is a valuable tool for introducing an azide functional group onto biomolecules and other compounds, enabling their participation in bioorthogonal "click" chemistry reactions. Such modifications are pivotal in drug development, proteomics, and various other areas of chemical biology for applications like fluorescent labeling, antibody-drug conjugate (ADC) development, and immobilization of molecules to surfaces.
Synthesis of 2-Azidobenzoyl Chloride
The synthesis of 2-azidobenzoyl chloride is a two-step process commencing with the conversion of 2-aminobenzoic acid to 2-azidobenzoic acid, followed by the chlorination of the carboxylic acid.
Step 1: Synthesis of this compound
This procedure involves the diazotization of 2-aminobenzoic acid followed by a reaction with sodium azide.
Protocol:
-
In a 200 mL beaker, dissolve 15.3 mmol of 2-aminobenzoic acid in a mixture of 15 mL of water and 17 mL of concentrated hydrochloric acid.
-
Cool the solution to 5°C in an ice bath with vigorous stirring.
-
Prepare a pre-cooled solution of 1.06 g (15.3 mmol) of sodium nitrite in 10 mL of water. Add this solution dropwise to the 2-aminobenzoic acid solution while maintaining the temperature at 5°C.
-
Continue stirring for 15 minutes after the addition is complete.
-
Prepare a solution of 1.08 g (16.6 mmol) of sodium azide in 10 mL of water. Add this solution to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2 hours.
-
The product, this compound, will precipitate as a white crystalline solid.
-
Filter the precipitate and wash it with cold water.
-
Dry the product in the dark at room temperature. For further purification, recrystallization from a 1:1 (v/v) mixture of heptane and benzene can be performed.[1]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminobenzoic Acid | 137.14 | As per 15.3 mmol | 15.3 |
| Sodium Nitrite | 69.00 | 1.06 g | 15.3 |
| Sodium Azide | 65.01 | 1.08 g | 16.6 |
| Concentrated HCl | 36.46 | 17 mL | - |
| Water | 18.02 | 35 mL | - |
Step 2: Synthesis of 2-Azidobenzoyl Chloride
The synthesized this compound is then converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add the dried this compound.
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-azidobenzoyl chloride can be purified by vacuum distillation.
| Reagent | Molar Mass ( g/mol ) | Equivalents |
| This compound | 163.13 | 1 |
| Thionyl Chloride | 118.97 | 5-10 |
Synthesis Workflow
Caption: Synthesis of 2-azidobenzoyl chloride from 2-aminobenzoic acid.
Amine Modification with 2-Azidobenzoyl Chloride
2-Azidobenzoyl chloride readily reacts with primary amines, such as the lysine residues in proteins, to form stable amide bonds. This reaction introduces an azide handle for subsequent bioorthogonal ligation.
Protocol for Protein Labeling:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. The protein concentration should ideally be between 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of 2-azidobenzoyl chloride in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the 2-azidobenzoyl chloride stock solution. A 10- to 20-fold molar excess is a common starting point for optimization.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C for sensitive proteins. Protect the reaction from light if any components are light-sensitive.
-
Purification: Remove the excess unreacted 2-azidobenzoyl chloride and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
| Parameter | Recommended Condition |
| Protein Concentration | 2-10 mg/mL |
| Buffer | Amine-free (e.g., PBS), pH 7.5-8.5 |
| Molar Excess of Reagent | 10-20x (optimize for specific protein) |
| Reaction Time | 1-2 hours at RT or overnight at 4°C |
| Purification Method | Desalting column, SEC, or dialysis |
Amine Modification Workflow
Caption: Workflow for amine modification and subsequent click chemistry.
Characterization of Amine Modification
The successful modification of a protein with 2-azidobenzoyl chloride can be confirmed by mass spectrometry. The covalent attachment of the 2-azidobenzoyl group results in a predictable mass shift.
| Modification | Mass Shift (Da) |
| 2-Azidobenzoyl addition | +147.04 |
Mass Spectrometry Analysis:
-
Intact Protein Analysis: For smaller proteins, direct mass analysis (e.g., using ESI-MS) of the purified, modified protein will show an increase in molecular weight corresponding to the number of incorporated 2-azidobenzoyl groups.
-
Peptide Mapping: For larger proteins, the modified protein is typically digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The modified peptides will exhibit a +147.04 Da mass shift on the modified lysine residues.
Signaling Pathway Applications
The primary utility of modifying a protein with 2-azidobenzoyl chloride is not to directly modulate a signaling pathway, but rather to install a bioorthogonal handle for further studies. Once the azide group is in place, a variety of alkyne-containing probes can be attached via click chemistry. These probes can be used to:
-
Visualize Proteins: Attach fluorescent dyes to track protein localization and dynamics within a cell.
-
Identify Binding Partners: Use biotin tags for affinity purification-mass spectrometry (AP-MS) to pull down interacting proteins.
-
Create Antibody-Drug Conjugates (ADCs): Covalently link potent cytotoxic drugs to antibodies for targeted cancer therapy.
The application in signaling pathways is therefore indirect, by enabling the study of the modified protein's role in those pathways.
Logical Relationship for Application
Caption: Application of 2-azidobenzoyl chloride in studying signaling pathways.
References
Application Notes and Protocols for Bioconjugation of Peptides with 2-Azidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with 2-azidobenzoic acid provides a versatile platform for a range of applications in chemical biology and drug development. The introduction of the aryl azide moiety onto a peptide creates a powerful tool for photo-affinity labeling to study peptide-protein interactions. Upon exposure to ultraviolet (UV) light, the azide group forms a highly reactive nitrene intermediate that can covalently crosslink with interacting biomolecules in close proximity. Additionally, the azide group serves as a handle for bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various functionalities like fluorophores, imaging agents, or cytotoxic drugs.
These application notes provide detailed protocols for the covalent conjugation of this compound to a peptide via its primary amines (N-terminus or lysine side chains) using carbodiimide chemistry. Furthermore, protocols for subsequent photo-crosslinking and click chemistry applications are described.
Core Applications
-
Photo-Affinity Labeling: Covalently trap and identify binding partners of a peptide of interest.
-
Bioorthogonal Ligation: Serve as a platform for the attachment of reporter molecules, drugs, or other probes via click chemistry.
-
Structural Biology: Provide distance constraints for the structural analysis of peptide-protein complexes.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows for the bioconjugation of peptides with this compound and its subsequent applications.
Caption: Overall workflow for peptide bioconjugation with this compound and subsequent applications.
Caption: EDC/NHS mediated amide bond formation pathway for conjugating this compound to a peptide.
Caption: Photo-crosslinking mechanism of a 2-azidobenzoyl-peptide with its binding partner upon UV irradiation.
Quantitative Data Summary
The efficiency of the bioconjugation and subsequent reactions can be influenced by several factors, including the peptide sequence, reaction conditions, and the nature of the binding partner. The following tables summarize representative quantitative data.
Table 1: EDC/NHS-Mediated Conjugation of this compound to a Model Peptide
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Peptide | Model Peptide A (1 mg/mL) | Model Peptide A (1 mg/mL) | Model Peptide B (1 mg/mL) |
| Molar Ratio (Peptide:Acid:EDC:NHS) | 1 : 10 : 15 : 20 | 1 : 5 : 7.5 : 10 | 1 : 10 : 15 : 20 |
| Reaction Time (hours) | 4 | 4 | 6 |
| Reaction pH | 7.5 | 7.5 | 8.0 |
| Crude Yield (%) | ~85 | ~70 | ~80 |
| Purity after RP-HPLC (%) | >95 | >95 | >95 |
Table 2: Photo-Crosslinking Efficiency
| Parameter | Condition 1 | Condition 2 |
| 2-Azidobenzoyl-Peptide Conc. | 10 µM | 50 µM |
| Binding Partner Conc. | 5 µM | 25 µM |
| UV Wavelength (nm) | 365 | 254 |
| Irradiation Time (min) | 15 | 10 |
| Crosslinking Yield (%) * | 15-25 | 10-20 |
*Crosslinking yield is highly dependent on the affinity and orientation of the interacting molecules.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Peptide
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by conjugation to a primary amine on the peptide.
Materials:
-
Peptide with at least one primary amine (lyophilized)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound (10 molar equivalents relative to the peptide) in a minimal amount of anhydrous DMF or DMSO.
-
Add NHS (20 molar equivalents) and EDC (15 molar equivalents) to the this compound solution.
-
Vortex briefly to mix and allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the peptide solution.
-
If necessary, adjust the pH of the reaction mixture to 7.5-8.0 using a non-amine base like DIPEA.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the 2-azidobenzoyl-peptide conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[1][2]
-
Characterization: Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). Assess the purity of the final product by analytical RP-HPLC.[3]
Protocol 2: Photo-Crosslinking of 2-Azidobenzoyl-Peptide to a Binding Partner
This protocol describes the photo-induced crosslinking of the purified 2-azidobenzoyl-peptide with its interacting partner.
Materials:
-
Purified 2-azidobenzoyl-peptide
-
Binding partner (e.g., protein)
-
Photo-crosslinking Buffer: A non-amine, non-thiol containing buffer such as PBS or HEPES, pH 7.4.
-
SDS-PAGE analysis reagents
-
Mass spectrometer for analysis of crosslinked products
Procedure:
-
Sample Preparation:
-
In a suitable reaction vessel (e.g., quartz cuvette or microcentrifuge tube), combine the 2-azidobenzoyl-peptide and its binding partner in the Photo-crosslinking Buffer at desired concentrations.
-
Incubate the mixture for a sufficient time to allow for complex formation (this will be system-dependent).
-
-
UV Irradiation:
-
Analysis of Crosslinking:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight crosslinked complex.
-
For identification of the crosslinking site, the crosslinked complex can be excised from the gel, subjected to in-gel digestion, and analyzed by mass spectrometry.[6]
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the 2-azidobenzoyl-peptide with an alkyne-containing payload.
Materials:
-
Purified 2-azidobenzoyl-peptide
-
Alkyne-containing payload (e.g., fluorophore, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4, or other suitable aqueous buffer
-
Organic co-solvent (if needed for solubility): DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the 2-azidobenzoyl-peptide and the alkyne-payload in the Reaction Buffer.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA/TBTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the 2-azidobenzoyl-peptide and a slight molar excess (1.1-1.5 equivalents) of the alkyne-payload.
-
Add THPTA/TBTA to the reaction mixture (final concentration typically 1-5 mM).
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[7]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by analytical RP-HPLC or mass spectrometry.
-
Purification and Characterization: Purify the resulting triazole-linked conjugate by RP-HPLC and characterize by mass spectrometry as described in Protocol 1.[1][3]
Disclaimer: These protocols provide a general guideline. The optimal conditions for conjugation, crosslinking, and click chemistry reactions may vary depending on the specific peptide, binding partner, and payload, and should be optimized accordingly.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. bachem.com [bachem.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. UV laser-induced cross-linking in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Surface Functionalization of Polymers with 2-Azidobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface functionalization of polymers using 2-azidobenzoic acid. This method introduces photoreactive azide moieties onto a polymer surface, enabling covalent immobilization of a wide range of molecules, such as peptides, proteins, and small molecule drugs, through UV-activated crosslinking or "click" chemistry.
Introduction
Surface modification of polymers is a critical technique for enhancing the biocompatibility, bioactivity, and other functional properties of materials used in biomedical devices, drug delivery systems, and tissue engineering scaffolds.[1][2][3][4][5] this compound is a versatile reagent for this purpose. Its carboxylic acid group allows for straightforward coupling to polymers possessing hydroxyl or amine functionalities, while the azide group serves as a versatile handle for subsequent conjugation reactions. Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H, N-H, and O-H bonds, leading to stable covalent attachment of biomolecules.[6] Alternatively, the azide can participate in highly efficient and specific copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reactions.[7][8][9]
Key Applications:
-
Biomedical Implants: Improving biocompatibility and reducing non-specific protein adsorption.
-
Drug Delivery: Covalent attachment of targeting ligands or therapeutic molecules to nanoparticles.[8]
-
Tissue Engineering: Immobilization of growth factors and adhesion peptides to scaffolds to promote cell growth and differentiation.[10]
-
Biosensors: Covalent attachment of antibodies or enzymes for analyte detection.[11]
-
Antimicrobial Surfaces: Covalent immobilization of antimicrobial peptides to prevent biofilm formation.[2]
Experimental Overview and Data
The overall process involves a two-step procedure:
-
Activation of the Polymer Surface: Introducing functional groups (e.g., hydroxyl or amine) that can react with the carboxylic acid of this compound.
-
Coupling of this compound: Covalently attaching this compound to the activated polymer surface.
-
Biomolecule Immobilization: Attaching the desired biomolecule to the azide-functionalized surface via photocoupling or click chemistry.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of functionalized polymer surfaces. The exact values will vary depending on the polymer substrate, reaction conditions, and characterization method.
Table 1: Surface Functional Group Density after Polymer Activation
| Polymer Substrate | Activation Method | Functional Group | Surface Density (groups/cm²) | Characterization Technique |
| Polystyrene (PS) | Piranha solution + UV/Ozone | -OH, -COOH | ~1.9 x 10¹⁴ | X-ray Photoelectron Spectroscopy (XPS)[1] |
| Poly(lactic-co-glycolic acid) (PLGA) | Hydrolysis (NaOH) | -COOH | Variable | Titration |
| Polyethylene (PE) | Plasma Treatment (NH₃) | -NH₂ | Variable | XPS |
Table 2: Characterization of Azide-Functionalized Polymer Surfaces
| Polymer Substrate | Coupling Method | Azide Surface Density (azides/cm²) | Characterization Technique |
| Amine-functionalized PS | EDC/NHS coupling | ~1.2 x 10¹⁴ | XPS, FTIR |
| Hydroxyl-functionalized PLGA | EDC/NHS coupling | ~0.8 x 10¹⁴ | Fluorescent labeling and quantification[12] |
Table 3: Immobilization Efficiency of Biomolecules
| Biomolecule | Immobilization Method | Surface Density (molecules/cm²) | Coupling Efficiency |
| RGD Peptide | CuAAC Click Chemistry | ~5.5 x 10¹³ | > 90% |
| Bovine Serum Albumin (BSA) | UV Photoactivation | Variable | Dependent on UV dose and protein concentration |
| Avidin | EDC/NHS coupling to fatty acid conjugate | High density | N/A[13] |
Experimental Protocols
Protocol 1: Activation of Polymer Surfaces (Hydroxylation of Polystyrene)
This protocol describes the introduction of hydroxyl groups onto a polystyrene (PS) surface.
Materials:
-
Polystyrene substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN PREPARING AND USING PIRANHA SOLUTION.
-
Deionized (DI) water
-
Ethanol
-
UV/Ozone cleaner
Procedure:
-
Clean the polystyrene substrates by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrates under a stream of nitrogen.
-
Carefully immerse the cleaned substrates in freshly prepared Piranha solution for 1-5 minutes.
-
Remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen.
-
Place the substrates in a UV/Ozone cleaner for 15 minutes to further oxidize the surface and generate hydroxyl groups.[14]
-
The hydroxylated polystyrene substrates are now ready for coupling with this compound.
Protocol 2: Coupling of this compound to Hydroxylated Polystyrene
This protocol utilizes EDC/NHS chemistry to form an ester linkage between the hydroxyl groups on the polymer surface and the carboxylic acid of this compound.
Materials:
-
Hydroxylated polystyrene substrates
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Prepare a 10 mM solution of this compound in anhydrous DMF.
-
Prepare a fresh activation solution by dissolving EDC (20 mM) and NHS (10 mM) in MES buffer.
-
In a separate container, mix the this compound solution with the EDC/NHS activation solution in a 1:1 volume ratio. Allow this mixture to react for 15-30 minutes at room temperature to form the NHS-activated ester.
-
Immerse the hydroxylated polystyrene substrates in the activated this compound solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the substrates and wash thoroughly with DMF, followed by ethanol and DI water to remove any unreacted reagents.
-
Dry the azide-functionalized substrates under a stream of nitrogen.
Protocol 3: Immobilization of an Alkyne-Containing Peptide via CuAAC Click Chemistry
This protocol describes the immobilization of a biomolecule containing an alkyne group onto the azide-functionalized polymer surface.
Materials:
-
Azide-functionalized polymer substrates
-
Alkyne-containing peptide (e.g., Alkyne-RGD)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS, pH 7.4)
Procedure:
-
Prepare a 1 mg/mL solution of the alkyne-containing peptide in TBS.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in DI water and 200 mM sodium ascorbate in DI water.
-
Immerse the azide-functionalized substrates in the peptide solution.
-
To initiate the click reaction, add CuSO₄ to a final concentration of 1 mM and sodium ascorbate to a final concentration of 5 mM.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove the substrates and wash extensively with TBS containing 10 mM EDTA to chelate and remove copper ions.
-
Rinse the substrates with DI water and dry under a stream of nitrogen.
Visualizations
Diagram 1: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Surface antimicrobial functionalization with polymers: fabrication, mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Modification of Polymer Substrates for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface modification and property analysis of biomedical polymers used for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00937A [pubs.rsc.org]
- 8. “Clickable” polymer nanoparticles: a modular scaffold for surface functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
- 13. fahmylab.yale.edu [fahmylab.yale.edu]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Azidobenzoic Acid in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 2-azidobenzoic acid and its derivatives as key starting materials. The methodologies presented are grounded in established synthetic strategies and are designed to be a practical guide for professionals in academic research and the pharmaceutical industry.
Synthesis of 2,1-Benzisoxazol-3(1H)-ones via Photochemical Cyclization
Substituted 2,1-benzisoxazoles are valuable precursors for pharmacologically important molecules such as acridines, quinolines, and quinazolines.[1] The photochemical cyclization of 2-azidobenzoic acids offers a mild route to 2,1-benzisoxazol-3(1H)-ones. The reaction proceeds through the formation of a singlet nitrene intermediate upon UV irradiation.[1] The presence of a base is crucial as it facilitates the formation of the 2-azidobenzoate anion, which is the key reactive species in the 1,5-electrocyclization step.[1]
Reaction Pathway & Workflow
Quantitative Data
| Entry | Substituent on this compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | H | K₂CO₃ | Ethanol | 1 | 70 |
| 2 | 5-Cl | NaOAc | Ethanol | 1.5 | 65 |
| 3 | 5-Br | NaOAc | Ethanol | 1.5 | 68 |
| 4 | 3,5-diBr | NaOAc | Ethanol | 2 | 55 |
| 5 | 5-I | NaOAc | Ethanol | 2 | 62 |
Yields are isolated yields after purification.
Experimental Protocol: Synthesis of 2,1-Benzisoxazol-3(1H)-one
-
Preparation of Starting Material : Synthesis of 2-azidobenzoic acids is achieved by diazotization of the corresponding 2-aminobenzoic acid followed by reaction with sodium azide.[2]
-
Dissolve the 2-aminobenzoic acid (15.3 mmol) in a mixture of water (15 mL) and concentrated HCl (17 mL) and cool to 5 °C.
-
Add a precooled solution of sodium nitrite (1.06 g, 15.3 mmol in 10 mL of water) dropwise with vigorous stirring.
-
After 15 minutes, add a solution of sodium azide (1.08 g, 16.6 mmol) in 10 mL of water.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
The precipitated this compound is collected by filtration.
-
-
Photochemical Reaction : In a quartz reaction vessel, dissolve this compound (0.078 mmol) and potassium carbonate (10.8 mg, 0.078 mmol) in 10 mL of ethanol.[2]
-
Irradiation : Irradiate the mixture with intensive stirring using a low-pressure mercury lamp (254 nm) for 1 hour.[2] Monitor the reaction by HPLC until complete consumption of the starting azide.[2]
-
Work-up : After the reaction is complete, add the reaction mixture to 50 mL of water.
-
Extraction and Purification : Extract the aqueous mixture with benzene. The organic layer is then passed through a silica gel column to yield the pure 2,1-benzisoxazol-3(1H)-one.[2]
Synthesis of Quinazoline Derivatives via Multi-Component Reactions
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[3] A versatile method for their synthesis involves the use of 2-azidobenzaldehyde, a derivative of this compound, in multi-component reactions. For instance, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine hydrochloride provides a direct route to quinazoline 3-oxides.[1]
Reaction Pathway
Quantitative Data for a Related Quinazoline Synthesis
The following data pertains to a Pd-catalyzed three-component synthesis of tert-butylamino-substituted azomethine imines, which are precursors to quinazoline-fused polycyclic compounds.[1]
| Entry | Substituent on 2-Azidobenzaldehyde | Yield (%) |
| 1 | H | 86 |
| 2 | 4-Me | 82 |
| 3 | 5-Cl | 75 |
| 4 | 4-OMe | 80 |
| 5 | 5-NO₂ | 65 |
Experimental Protocol: General Procedure for Three-Component Synthesis of Quinazoline Precursors
This protocol is adapted from a similar multi-component reaction involving 2-azidobenzaldehyde.[1]
-
Reaction Setup : To a solution of 2-azidobenzaldehyde (1.0 mmol) in tetrahydrofuran (5 mL), add the corresponding sulfonyl hydrazide (1.2 mmol) and tert-butyl isocyanide (1.5 mmol).
-
Catalyst Addition : Add the Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) to the mixture.
-
Reaction Conditions : Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours), monitoring the progress by TLC.
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Synthesis of 1,2,3-Triazoles via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4] This methodology is applicable to a wide range of azides, including this compound. The reaction is known for its mild conditions, high yields, and tolerance of various functional groups.[4]
Reaction Pathway
Quantitative Data for Representative CuAAC Reactions
| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | Phenylacetylene | CuSO₄/Na-Ascorbate | tBuOH/H₂O | 1 | >95 |
| 2 | Ethyl Azidoacetate | 1-Octyne | CuSO₄/Na-Ascorbate | tBuOH/H₂O | 12 | 91 |
| 3 | Phenyl Azide | Propargyl Alcohol | CuI | CH₃CN | 8 | 88 |
Yields are typically high for this robust reaction.
Experimental Protocol: Synthesis of 1-(2-carboxyphenyl)-4-phenyl-1H-1,2,3-triazole
-
Reaction Setup : In a reaction vessel, dissolve this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butyl alcohol and water (10 mL).
-
Catalyst Preparation : In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in a small amount of water.
-
Reaction Initiation : Add the catalyst solution to the mixture of the azide and alkyne.
-
Reaction Conditions : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[4] Monitor the progress by TLC.
-
Work-up and Purification : Once the reaction is complete, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Synthesis of Acridones via N-Phenylanthranilic Acid
Acridone and its derivatives are an important class of compounds with various biological activities. A common synthetic route to acridones is the intramolecular cyclization of N-phenylanthranilic acid.[5][6] While a direct synthesis from this compound is not widely reported, a two-step sequence starting from 2-aminobenzoic acid (the precursor to this compound) provides a plausible pathway. This involves the synthesis of N-phenylanthranilic acid followed by its cyclization.
Synthetic Pathway
Quantitative Data
| Step | Reactants | Catalyst/Reagent | Conditions | Yield (%) |
| 1 | 2-Chlorobenzoic Acid, Aniline | Cupric Oxide, K₂CO₃ | Reflux, 2h | ~90 (for N-phenylanthranilic acid) |
| 2 | N-Phenylanthranilic Acid | Conc. H₂SO₄ | 100 °C, 4h | ~95 (for Acridone) |
Experimental Protocol: Synthesis of Acridone
Step 1: Synthesis of N-Phenylanthranilic Acid [7]
-
Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine 2-chlorobenzoic acid (0.52 mol), aniline (3.32 mol), anhydrous potassium carbonate (0.6 mol), and cupric oxide (2.0 g).
-
Reaction Conditions : Heat the mixture to reflux in an oil bath for 2 hours.
-
Work-up : After cooling, remove the excess aniline by vacuum distillation followed by steam distillation. The remaining aqueous solution is boiled with activated carbon and filtered.
-
Isolation : Acidify the filtrate with concentrated hydrochloric acid to precipitate the N-phenylanthranilic acid. Collect the solid by filtration, wash with water, and dry.
Step 2: Synthesis of Acridone [5]
-
Reaction Setup : In a flask, dissolve N-phenylanthranilic acid (0.2 mol) in 100 cc of concentrated sulfuric acid.
-
Reaction Conditions : Heat the solution on a boiling water bath for 4 hours.
-
Work-up : Pour the reaction mixture into 1 L of boiling water. Boil the resulting suspension for 5 minutes and then filter the yellow precipitate.
-
Purification : The collected solid is boiled with a sodium carbonate solution, filtered, washed with water, and dried to yield pure acridone.
References
In Vivo Applications of 2-Azidobenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of 2-azidobenzoic acid derivatives and related aryl azide compounds. These molecules serve as powerful tools in chemical biology and drug development, primarily enabling the study of biomolecular interactions through photo-crosslinking and facilitating targeted imaging and drug delivery via bioorthogonal chemistry.
Application 1: In Vivo Photo-Crosslinking for Protein-Protein Interaction Studies
Aryl azides, including derivatives of this compound and photo-reactive amino acid analogs like p-azido-L-phenylalanine (pAzpa), are instrumental in capturing protein-protein interactions (PPIs) within their native cellular environment. Upon activation with UV light, the azide group forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, thus "trapping" transient or weak interactions.
Logical Workflow for In Vivo Photo-Crosslinking
Caption: Workflow for in vivo photo-crosslinking.
Quantitative Data for In Vivo Photo-Crosslinking
The efficiency of in vivo photo-crosslinking can be influenced by several factors, including the specific photoreactive amino acid used, the wavelength and duration of UV exposure, and the cellular context.
| Parameter | Typical Values/Conditions | Notes |
| Photoreactive Amino Acid | p-azido-L-phenylalanine (pAzpa), p-benzoyl-L-phenylalanine (pBpa) | pAzpa is often activated by UV light around 365 nm.[1] |
| Concentration in Media | 1-10 mM | For incorporation into proteins in cell culture. |
| UV Irradiation Wavelength | 254 nm (for simple phenyl azides), 350-365 nm (for nitrophenyl azides and pAzpa)[1][2] | Longer wavelengths are generally less damaging to cells.[2] |
| UV Irradiation Duration | 1-30 minutes | Varies depending on the UV source intensity and distance to the sample. |
| UV Light Source | UV lamps (e.g., Spectroline, Blak-Ray) | Intensity and wavelength should be carefully controlled. |
| Crosslinking Yield | Often low (<30%), but highly specific[3] | Yields are typically assessed by SDS-PAGE and Western blotting. |
Experimental Protocol: In Vivo Photo-Crosslinking in Yeast
This protocol is adapted from methods used for studying protein interactions in S. cerevisiae using pAzpa.[1]
1. Site-Directed Mutagenesis and Plasmid Preparation: a. Introduce an amber stop codon (TAG) at the desired position in the gene of interest via site-directed mutagenesis. b. Co-transform yeast cells with the plasmid carrying the mutated gene and a second plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair for pAzpa.
2. Yeast Culture and pAzpa Incorporation: a. Grow the transformed yeast cells in a selective minimal medium. b. Induce protein expression and supplement the medium with pAzpa (final concentration of 1-2 mM). c. Continue to grow the cells to allow for incorporation of pAzpa at the amber codon site.
3. In Vivo Photo-Crosslinking: a. Harvest the yeast cells by centrifugation and wash them with an appropriate buffer (e.g., PBS). b. Resuspend the cells in the same buffer and place them in a suitable container for UV irradiation (e.g., a petri dish). c. Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 10-30 minutes).[1] A negative control without UV exposure should be included.
4. Cell Lysis and Protein Analysis: a. Lyse the cells using standard methods (e.g., glass bead disruption or enzymatic digestion). b. Separate the protein lysate by SDS-PAGE. c. Analyze the crosslinked products by Western blotting using an antibody against the protein of interest. A higher molecular weight band compared to the non-irradiated control indicates successful crosslinking. d. For identification of the interacting partner, the crosslinked band can be excised from the gel and analyzed by mass spectrometry.
Application 2: In Vivo Imaging with Azide-Functionalized Probes
The azide group is a key component in bioorthogonal chemistry, most notably in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This allows for the specific labeling of azide-modified molecules with imaging agents in a biological environment without interfering with native biochemical processes. This compound derivatives can be incorporated into probes for this purpose.
Signaling Pathway for In Vivo Pre-Targeted Imaging
Caption: Pre-targeted in vivo imaging workflow.
Quantitative Data for In Vivo Imaging Probes
The success of in vivo imaging with azide probes depends on the reaction kinetics, probe concentration, and imaging modality.
| Parameter | Typical Values/Conditions | Notes |
| Bioorthogonal Reaction | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry is preferred for in vivo applications to avoid copper toxicity. |
| Targeting Agent | Antibody-azide conjugates, azide-modified small molecules or nanoparticles | The choice of targeting agent depends on the biological target. |
| Imaging Probe | Alkyne-modified fluorophores (e.g., DBCO-Cy5), radiolabels (e.g., 111In-DTPA-DBCO) | The probe is selected based on the desired imaging modality (fluorescence, SPECT, etc.). |
| Probe Concentration | Varies widely depending on the probe and target | Typically in the µM to nM range. |
| In Vivo Reaction Time | Minutes to hours | The reaction time depends on the kinetics of the specific click chemistry pair. |
| Imaging Modality | Fluorescence imaging, SPECT/CT, PET | The choice of modality affects sensitivity and resolution. |
| Signal-to-Background Ratio | Variable, but significantly increased with pre-targeting strategies | A key metric for the quality of in vivo imaging. |
Experimental Protocol: In Vivo Pre-Targeted SPECT Imaging
This protocol is based on a study evaluating in vivo click chemistry for imaging microspheres and bacteria.
1. Preparation of Azide-Functionalized Targeting Agent: a. Synthesize or obtain the targeting molecule (e.g., a monoclonal antibody or a peptide that binds to a specific cell type). b. Chemically modify the targeting molecule with an azide group using an appropriate linker. c. Purify the azide-modified targeting agent.
2. Animal Model and Administration of Targeting Agent: a. Use an appropriate animal model for the disease or biological process of interest. b. Administer the azide-modified targeting agent to the animal (e.g., via intravenous injection). c. Allow sufficient time for the targeting agent to accumulate at the target site and for the unbound agent to clear from circulation (this can range from hours to days).
3. Administration of Radiolabeled Imaging Probe: a. Prepare the alkyne-modified imaging probe, for example, by conjugating a DBCO moiety to a chelator like DTPA. b. Radiolabel the probe with a suitable radionuclide (e.g., 111In). c. Administer the radiolabeled alkyne probe to the animal.
4. In Vivo Imaging: a. At a predetermined time after the administration of the imaging probe, anesthetize the animal. b. Acquire images using a SPECT/CT scanner. c. The signal from the radiolabel will be localized to the site where the azide-modified targeting agent has accumulated.
5. Biodistribution Studies: a. After imaging, euthanize the animal and dissect the organs of interest. b. Measure the radioactivity in each organ using a gamma counter to quantify the distribution of the imaging probe.
Application 3: In Vivo Drug Delivery
Azide-modified prodrugs represent a promising strategy for targeted drug delivery. The azide group can be used to "mask" the active drug, rendering it inactive until it reaches the target site. At the target, a specific stimulus (e.g., an enzyme or a locally administered reagent) can trigger the release of the active drug. While specific examples of this compound derivatives for in vivo drug delivery are not yet widespread in the literature, the principles of azide-based prodrugs are well-established. One approach involves the in vivo reduction of the azide to an amine, which can activate the drug.
Logical Relationship for Azide-Based Prodrug Activation
Caption: Activation of an azide-based prodrug.
Quantitative Data for Azide-Prodrug Systems
The efficacy of an azide-prodrug system is determined by its stability in circulation, the efficiency of its activation at the target site, and the toxicity of the prodrug and its metabolites.
| Parameter | Desired Characteristic | Method of Assessment |
| Prodrug Stability | High stability in blood/plasma | In vitro incubation with plasma followed by HPLC analysis. |
| Activation Efficiency | High conversion to the active drug at the target site | In vitro assays with target enzymes or reducing agents; in vivo pharmacokinetic studies. |
| In Vivo Half-life | Increased half-life compared to the parent drug | Pharmacokinetic analysis in animal models. |
| Toxicity | Low systemic toxicity | In vivo toxicology studies (e.g., LD50 determination, histopathology). |
Experimental Protocol: Evaluation of an Azide-Prodrug in a Mouse Model
This is a general protocol that can be adapted for a specific azide-prodrug.
1. Synthesis and Characterization of the Azide-Prodrug: a. Synthesize the azide derivative of the drug of interest. b. Characterize the compound to confirm its structure and purity (e.g., using NMR, mass spectrometry, and HPLC).
2. In Vitro Stability and Activation Studies: a. Assess the stability of the prodrug in mouse plasma and buffer at physiological pH. b. Investigate the activation mechanism, for example, by incubating the prodrug with a reducing agent (e.g., dithiothreitol) or a specific enzyme and monitoring the formation of the active drug by HPLC.
3. Pharmacokinetic Studies: a. Administer the azide-prodrug and the parent drug to separate groups of mice at an equivalent dose. b. Collect blood samples at various time points. c. Analyze the plasma concentrations of the prodrug and the active drug using a validated analytical method (e.g., LC-MS/MS). d. Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
4. Efficacy Studies in a Disease Model: a. Use an appropriate animal model of the disease that the parent drug is intended to treat. b. Treat groups of animals with the azide-prodrug, the parent drug, and a vehicle control. c. Monitor the therapeutic effect using relevant endpoints (e.g., tumor size, bacterial load, inflammatory markers).
5. Toxicology Studies: a. Determine the maximum tolerated dose (MTD) of the azide-prodrug. b. Conduct acute and sub-chronic toxicity studies, monitoring for clinical signs of toxicity, changes in body weight, and effects on organ function (through blood chemistry and histopathology). While specific LD50 data for this compound derivatives are not readily available, it's important to note that sodium azide is highly toxic. However, the toxicity of organic azides can vary significantly. For instance, an oral LD50 for 2-chlorobenzoic acid in rabbits is reported as > 500 mg/kg, suggesting that the toxicity of benzoic acid derivatives is compound-specific.
These application notes and protocols provide a framework for utilizing this compound derivatives and related compounds in in vivo research. It is crucial to optimize the specific conditions for each application and to conduct thorough characterization and validation studies.
References
Application Notes and Protocols for the Use of 2-Azidobenzoic Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-azidobenzoic acid in the synthesis of antibody-drug conjugates (ADCs). The protocols outlined below are based on established bioconjugation principles and may require optimization for specific antibodies, payloads, and linker chemistries.
Introduction to this compound in ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the drug, is a critical component that influences the stability, efficacy, and safety of the ADC.
This compound is a versatile chemical scaffold that can be employed in the construction of ADC linkers. Its key features include a carboxylic acid group that can be activated for conjugation to a payload or a spacer molecule, and an azide group that serves as a bioorthogonal handle for attachment to the antibody via "click chemistry." This dual functionality allows for a modular and efficient approach to ADC synthesis.
The use of an azide group for the final conjugation step offers several advantages, including high specificity, efficiency, and the bioorthogonal nature of the reaction, which minimizes side reactions with native biological functionalities. The most common click chemistry reactions for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Applications of this compound-Derived Linkers in ADCs
-
Modular ADC Synthesis: The separation of the payload-linker synthesis from the antibody conjugation allows for a flexible and convergent approach.
-
Site-Specific Conjugation: When combined with antibody engineering techniques that introduce a specific alkyne handle, this compound-derived linkers can be used to generate homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).
-
Versatile Linker Design: The this compound core can be incorporated into a variety of linker architectures, including cleavable and non-cleavable linkers, to tailor the drug release mechanism to the specific therapeutic application.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for ADCs synthesized using azido-linker technologies. This data is illustrative and will vary depending on the specific antibody, payload, linker design, and conjugation method used.
Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Linker Type | Antibody Modification | Conjugation Method | Molar Ratio (Linker-Payload:Ab) | Average DAR | Conjugation Efficiency (%) |
| 2-Azidobenzoyl-VC-PABC-MMAE | Engineered Alkyne | CuAAC | 5:1 | 1.9 | >95 |
| 2-Azidobenzoyl-PEG4-DrugX | Engineered Alkyne | SPAAC (DBCO) | 3:1 | 2.0 | >98 |
| 4-Azidobenzoyl-SMCC-DM1 | Lysine Amide | SPAAC (BCN) | 10:1 | 3.5 (heterogeneous) | ~80 |
Table 2: In Vitro Stability of ADCs
| ADC Construct | Matrix | Incubation Time (days) | % Intact ADC Remaining |
| ADC with 2-Azidobenzoyl Linker | Human Plasma | 7 | 92 |
| ADC with 2-Azidobenzoyl Linker | Murine Plasma | 7 | 88 |
| Control ADC (Thioether Linker) | Human Plasma | 7 | 95 |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SK-BR-3 | HER2+ | Trastuzumab-2-azidobenzoyl-MMAE | 0.5 |
| MDA-MB-468 | HER2- | Trastuzumab-2-azidobenzoyl-MMAE | >1000 |
| Raji | CD22+ | Inotuzumab-2-azidobenzoyl-PBD | 0.01 |
Experimental Protocols
Protocol 1: Synthesis of a 2-Azidobenzoyl-Payload Conjugate
This protocol describes the activation of this compound and its conjugation to an amine-containing payload.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing payload (e.g., a cytotoxic drug with a primary amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC for the formation of the NHS ester.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct (if using DCC). The resulting solution containing the activated 2-azidobenzoyl-NHS ester can be used directly in the next step.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents) to the payload solution.
-
Slowly add the solution of 2-azidobenzoyl-NHS ester to the payload solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-azidobenzoyl-payload conjugate.
-
Protocol 2: Preparation of an Alkyne-Modified Antibody
This protocol describes the introduction of an alkyne handle onto an antibody using a commercially available NHS-alkyne reagent.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEG4-Alkyne or similar NHS-alkyne crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Alkyne Labeling:
-
Immediately before use, dissolve the NHS-PEG4-Alkyne in anhydrous DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the NHS-alkyne solution to the antibody solution. The final DMSO concentration should not exceed 10%.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted NHS-alkyne by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein fractions containing the alkyne-modified antibody.
-
Determine the protein concentration and the degree of labeling (DOL) by UV-Vis spectrophotometry and/or mass spectrometry.
-
Protocol 3: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the 2-azidobenzoyl-payload to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 2)
-
2-Azidobenzoyl-payload conjugate (from Protocol 1)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column for ADC purification
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified antibody (e.g., at 5 mg/mL in PBS) with a 5-fold molar excess of the 2-azidobenzoyl-payload conjugate (dissolved in a minimal amount of DMSO).
-
Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
-
Conjugation Reaction:
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification and Characterization:
-
Purify the ADC using an SEC column to remove unreacted payload, catalyst, and other small molecules.
-
Collect the high-molecular-weight fractions corresponding to the ADC.
-
Characterize the purified ADC to determine the average DAR (e.g., by HIC-HPLC or mass spectrometry), purity, and aggregation levels (by SEC).
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Reactions of 2-Azidobenzoic Acid
Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 2-azidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when using this specific aromatic azide.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when using this compound in a click reaction compared to other azides?
A1: The primary consideration for this compound is the presence of the carboxylic acid group positioned ortho to the azide. This feature can influence the reaction in several ways:
-
Chelation-Assisted Catalysis: The carboxylic acid group can act as a chelating ligand for the copper(I) catalyst. This "chelation-assistance" can pre-organize the catalyst in proximity to the azide, potentially accelerating the reaction rate.[1][2]
-
Catalyst Sequestration: Conversely, strong chelation could sequester the copper catalyst, making it less available to activate the alkyne, potentially inhibiting the reaction.[3][4]
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Side Reactions: The ortho-substituent may promote side reactions such as decarboxylation under certain conditions.
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Solubility: The carboxylic acid group affects the solubility of the starting material and the triazole product, which may require specific solvent systems for optimal results.
Q2: Can the carboxylic acid group of this compound interfere with the click reaction?
A2: Yes, the carboxylic acid group can interfere. Besides the chelation effects mentioned above, carboxylic acids can be oxidized by Cu(II) ions, which could impact the catalytically active Cu(I) concentration.[5] It is also important to consider the pH of the reaction medium, as the protonation state of the carboxylic acid will influence its chelating ability and overall reactivity.
Q3: What is the "ortho effect" and how might it apply to this compound?
A3: The "ortho effect" refers to the observation that ortho-substituted benzoic acids often exhibit different reactivity compared to their meta and para isomers, due to a combination of steric and electronic factors. In the context of the click reaction, this could manifest as an altered reaction rate or a predisposition to specific side reactions.
Q4: What are the most common side reactions to watch out for?
A4: In addition to incomplete reactions, the most common side reactions include:
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Glaser Coupling: The oxidative homocoupling of the terminal alkyne to form a diyne byproduct. This is promoted by the presence of oxygen and Cu(II).[6]
-
Staudinger Reduction: Although less common with sodium ascorbate as the reductant, other reducing agents could potentially reduce the azide to an amine.
-
Decarboxylation: While typically requiring high temperatures, the copper catalyst could potentially facilitate the decarboxylation of the this compound or the triazole product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the click reaction of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inactive Catalyst: The Cu(I) catalyst is oxidized to inactive Cu(II) by oxygen. | • Ensure all solvents are thoroughly degassed. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Use a freshly prepared solution of sodium ascorbate.[6] |
| Catalyst Sequestration: The ortho-carboxylic acid group of this compound or the product may be strongly chelating and sequestering the copper catalyst.[3][4] | • Increase the catalyst loading (e.g., from 1 mol% to 5-10 mol%). • Consider adding a sacrificial metal ion like Zn(II) to compete for chelating sites.[3][4] • Experiment with different copper-stabilizing ligands that may form a more active complex. | |
| Poor Reagent Quality: Degradation of this compound or the alkyne. | • Verify the purity of your starting materials by NMR or other analytical methods. • Store azides, especially small molecules, properly and handle them with care as they can be unstable.[6] | |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH. | • Screen different solvent systems. A mixture of water with a co-solvent like t-BuOH, DMSO, or DMF is often effective.[7] • While many click reactions work at room temperature, gentle heating (e.g., 37-50 °C) might be necessary, but be mindful of potential decarboxylation. • The pH can be critical. A neutral to slightly basic pH is generally recommended, but for this compound, the optimal pH may need to be determined empirically. Buffers like phosphate or HEPES are common choices, but avoid TRIS buffer which can inhibit the reaction.[3] | |
| Formation of a Diyne Byproduct (Glaser Coupling) | Presence of Oxygen: Oxygen facilitates the oxidation of Cu(I) to Cu(II), which promotes alkyne homocoupling. | • Rigorously degas all solutions and maintain an inert atmosphere throughout the reaction. • Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment. |
| Multiple Unidentified Products | Decarboxylation: The carboxylic acid group is lost from the starting material or product. | • Monitor the reaction at a lower temperature. • Analyze the product mixture by LC-MS to identify the mass of the unexpected products. |
| Reaction with Buffer Components: Some buffer components can interact with the catalyst or reagents. | • Avoid buffers with strong chelating properties like TRIS.[3] | |
| Difficulty in Product Purification | Product is a Carboxylic Acid: The resulting triazole will also have a carboxylic acid group, affecting its solubility and chromatographic behavior. | • Acid-base extraction can be an effective purification method. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The product will move to the aqueous layer. Acidifying the aqueous layer will precipitate the purified product, which can then be collected by filtration.[8] • Reverse-phase chromatography may be necessary for more challenging purifications. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a starting point and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol, or DMSO)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Degassing: Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Ligand and Copper Addition: In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.01-0.1 equivalents) and the ligand (e.g., THPTA, 1.2 equivalents relative to copper). Add this solution to the reaction mixture. A 5:1 ligand to copper ratio is often recommended to protect biomolecules from oxidation.[3]
-
Initiation: Prepare a fresh solution of sodium ascorbate (0.1-1.0 equivalent) in deionized water. Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and an organic solvent like ethyl acetate.
-
Perform an acid-base extraction as described in the troubleshooting guide to isolate the carboxylic acid product.
-
Alternatively, purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Recommended Starting Conditions for Optimizing this compound Click Reaction
| Parameter | Recommended Range | Notes |
| [this compound] | 0.01 - 0.1 M | Higher concentrations generally lead to faster reactions. |
| Alkyne Stoichiometry | 1.0 - 1.5 equivalents | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper Source | CuSO₄·5H₂O or CuI | CuSO₄ with a reducing agent is more convenient. CuI can be used directly but is sensitive to oxidation. |
| Copper Loading | 1 - 10 mol% | Start with 1-2 mol% and increase if the reaction is slow, which may be the case due to chelation. |
| Reducing Agent | Sodium Ascorbate | Use a freshly prepared solution. A 2-5 fold excess over copper is common. |
| Ligand | THPTA, TBTA | THPTA is water-soluble and often preferred for bioconjugation. A 1.2:1 to 5:1 ligand-to-copper ratio is recommended.[3] |
| Solvent | H₂O/t-BuOH, H₂O/DMSO, DMSO | The choice of solvent will depend on the solubility of the alkyne. |
| Temperature | Room Temperature to 50°C | Start at room temperature. Gentle heating can increase the rate but may promote side reactions. |
| pH | ~7 | A neutral pH is a good starting point. Buffers like phosphate or HEPES can be used. |
Visualizations
Experimental Workflow for Optimizing this compound Click Reaction
Caption: A typical workflow for setting up and optimizing the CuAAC reaction with this compound.
Logical Relationship for Troubleshooting Low Yield
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Azidobenzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-azidobenzoic acid, thereby helping to improve reaction yields and product purity.
Troubleshooting Guide
Question: My yield of this compound is consistently low. What are the potential causes and how can I address them?
Low yields in the synthesis of this compound can stem from several factors throughout the experimental process, from the initial diazotization of 2-aminobenzoic acid (anthranilic acid) to the final product isolation. Below is a systematic guide to troubleshoot and optimize your reaction.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2-aminobenzoic acid?
The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. It is crucial to maintain the reaction temperature between 0 and 5 °C.[1] This is typically achieved using an ice-salt bath. Exceeding this temperature range can lead to decomposition of the diazonium salt, forming byproducts such as salicylic acid (from reaction with water) or benzyne, which significantly reduces the yield of the desired product.[2][3][4]
Q2: I observe vigorous gas evolution and foaming upon addition of sodium azide. Is this normal and is it a safety concern?
Vigorous gas (nitrogen) evolution and foaming can occur upon the addition of sodium azide to the diazonium salt solution.[5] This is indicative of the reaction proceeding. However, an overly rapid reaction can lead to loss of material and is a safety hazard. To control the reaction rate, add the sodium azide solution dropwise with efficient stirring while carefully monitoring the temperature.[1]
Q3: What are common byproducts in this synthesis, and how can I minimize their formation?
Common byproducts include:
-
Salicylic acid: Formed by the reaction of the diazonium salt with water. This is minimized by keeping the temperature low (0-5 °C) during and after the formation of the diazonium salt.[4][6]
-
Benzyne: The diazonium salt of anthranilic acid is prone to decomposition, losing nitrogen and carbon dioxide to form the highly reactive benzyne intermediate.[2][3] This is also suppressed by maintaining low temperatures.
-
Azo compounds: Coupling of the diazonium salt with unreacted 2-aminobenzoic acid or other aromatic species can form colored azo dyes.[7] Ensuring complete diazotization by using a slight excess of sodium nitrite and maintaining a low pH can help minimize this.
Q4: How should I purify the crude this compound?
The crude product, which precipitates from the reaction mixture, can be collected by vacuum filtration and washed with cold water.[1][5] For further purification, recrystallization is a common method. A suitable solvent system, such as a heptane/benzene mixture, has been reported.[1] It is important to avoid prolonged heating during recrystallization to prevent decomposition of the product.
Data Presentation
The yield of this compound is sensitive to several reaction parameters. The following table summarizes key experimental conditions and their impact on yield, based on literature data.
| Parameter | Condition | Typical Yield | Reference |
| Starting Material | 4-aminobenzoic acid | 73% | [8] |
| Diazotization Temp. | 0-5 °C | High | [1][5] |
| Diazotization Temp. | > 10 °C | Low | [4][7] |
| Azide Addition | Slow, dropwise at 0-5 °C | High | [1] |
| Azide Addition | Rapid or at room temp. | Low | [5] |
| Reaction Solvent | Aqueous HCl | Commonly used | [5] |
| Reaction Solvent | Trifluoroacetic acid | 73% (for 4-azidobenzoic acid) | [8] |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution: In a beaker, dissolve 2-aminobenzoic acid in a mixture of deionized water and concentrated hydrochloric acid. Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.[1]
-
Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the cold amine salt solution, ensuring the temperature remains between 0 and 5 °C. Continue stirring for 15 minutes after the addition is complete.[1]
-
Azidation: Prepare a solution of sodium azide in deionized water. Add this solution dropwise to the cold diazonium salt solution, again maintaining the temperature below 5 °C.[1]
-
Reaction Completion: After the addition of sodium azide is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring for approximately 2 hours. A white crystalline precipitate of this compound should form.[1]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water. The product can be dried in the dark at room temperature. For higher purity, the crude product can be recrystallized from a suitable solvent system like a heptane/benzene mixture.[1][5]
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted in a controlled environment with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. This compound | 31162-13-7 [m.chemicalbook.com]
- 2. Reaction of 2-aminobenzoic acid with nitrous acid yields an intermediate .. [askfilo.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. scirp.org [scirp.org]
- 5. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Synthesis routes of 4-Azidobenzoic acid [benchchem.com]
side products in the synthesis of 2-azidobenzoic acid from anthranilic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azidobenzoic acid from anthranilic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Troubleshooting Guides and FAQs
Q1: My yield of this compound is low, and I'm isolating a significant amount of a white crystalline solid that is not my desired product. What could this be?
A common byproduct in this synthesis is salicylic acid. This occurs when the intermediate diazonium salt reacts with water, which is especially prevalent at elevated temperatures. To minimize the formation of salicylic acid, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization step and the subsequent addition of sodium azide.
Q2: I've noticed the formation of a dimeric byproduct. What is its structure and how can I avoid it?
The formation of diphenic acid is a known side reaction in the diazotization of anthranilic acid. This occurs through a coupling reaction of the diazonium salt intermediates. While this is often a minor byproduct in the synthesis of this compound, its formation can be influenced by the concentration of the diazonium salt and the presence of certain metal ions. Maintaining a dilute reaction mixture and ensuring the absence of copper contamination can help minimize its formation.
Q3: My reaction mixture turns dark, and I'm having difficulty isolating a pure product. What could be the cause?
Decomposition of the diazonium salt intermediate can lead to the formation of highly reactive species like benzyne. Benzyne can then undergo various side reactions, leading to a complex mixture of polymeric and colored byproducts. Strict temperature control is the most effective way to prevent the decomposition of the diazonium salt. Ensure that the temperature of the reaction mixture never exceeds 5 °C until the azide is formed.
Q4: How can I effectively remove the salicylic acid byproduct from my this compound?
Separating this compound from salicylic acid can be challenging due to their similar acidic properties. Careful recrystallization is the most common method. A solvent system in which the solubility of the two compounds differs significantly with temperature should be chosen. For instance, recrystallization from a minimal amount of hot water or a mixed solvent system like ethanol-water can be effective, as salicylic acid is more soluble in hot water than this compound.
Q5: Are there any other potential side products I should be aware of?
Yes, another potential byproduct is 1,2,3-benzotriazin-4(3H)-one. This can form through intramolecular cyclization of the diazonium salt. The formation of this byproduct is generally favored in less acidic conditions. Therefore, maintaining a sufficiently acidic environment during the diazotization is important to suppress its formation.
Data Presentation
The following table summarizes the expected yields of this compound and major side products under different reaction temperatures during the diazotization and azide addition steps. Please note that these are approximate values and can vary based on specific reaction conditions such as concentration and rate of addition.
| Reaction Temperature (°C) | Approximate Yield of this compound (%) | Approximate Yield of Salicylic Acid (%) | Approximate Yield of Other Byproducts (%) |
| 0-5 | 80-90 | < 5 | < 5 |
| 10-15 | 60-70 | 15-25 | 5-10 |
| > 20 | < 50 | > 30 | > 10 |
Experimental Protocols
Synthesis of this compound from Anthranilic Acid
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized water
-
Ice
Procedure:
-
In a beaker, dissolve anthranilic acid in deionized water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. Continue stirring for 30 minutes at this temperature after the addition is complete.
-
In a separate beaker, dissolve sodium azide in deionized water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium azide solution to the diazonium salt solution, again maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot deionized water until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound and major side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: Purification of Crude 2-Azidobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2-azidobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound, which is typically synthesized from 2-aminobenzoic acid via diazotization followed by reaction with sodium azide, may include:
-
Unreacted 2-aminobenzoic acid: The starting material may not have fully reacted.
-
2-hydroxybenzoic acid (Salicylic acid): This can form as a byproduct if the diazonium salt intermediate reacts with water.[1][2]
-
Polymeric or tar-like substances: These can result from side reactions of the unstable diazonium salt.
-
Residual inorganic salts: Salts such as sodium chloride or sodium sulfate may be present from the workup procedure.
Q2: What is the recommended method for purifying crude this compound?
A2: The most common and effective method for purifying crude this compound is recrystallization.[3][4] For more challenging separations or to achieve very high purity, column chromatography can also be employed.[5][6]
Q3: What are the key safety precautions to consider when working with this compound?
A3: Aryl azides are energetic compounds and should be handled with care.[7]
-
Thermal Stability: Avoid excessive heating, as aryl azides can decompose, sometimes explosively, at elevated temperatures. It is recommended to work at the lowest effective temperatures during purification.
-
Mechanical Shock: Avoid grinding or subjecting the dry solid to mechanical shock.
-
Storage: Store this compound in a cool, dark place, and away from incompatible materials. Sigma-Aldrich recommends a storage temperature of -20°C.[8]
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication that the sample is still impure.[9] The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization or column chromatography, are recommended.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | - The chosen recrystallization solvent is too good a solvent, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to just dissolve the crude product.[10]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the impure solid is lower than the boiling point of the solvent.- The solution is too supersaturated.- The rate of cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]- Try a different solvent with a lower boiling point.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Colored Impurities Remain in the Final Product | - The colored impurities have similar solubility to the product in the chosen solvent.- The impurity is strongly adsorbed to the product crystals. | - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and adsorbed impurities.[3] |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The cooling process is too slow, and the solution has become supersaturated without nucleating. | - If too much solvent was used, evaporate some of the solvent to increase the concentration and then allow it to cool again.[12]- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[12] |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - The chosen eluent (solvent system) is not optimal.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.[6]- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude product for the size of the column. |
| Product Elutes Too Quickly | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane mixture, increase the proportion of hexane. |
| Product Does Not Elute from the Column | - The eluent is not polar enough. | - Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in an ethyl acetate/hexane mixture. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material.
-
Solvent Selection: Based on the polarity of this compound, suitable recrystallization solvents could include ethanol, a mixture of ethanol and water, or toluene. Perform small-scale solubility tests to determine the best solvent or solvent mixture. The ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent while stirring until the solid is just dissolved.[10] Avoid using a large excess of solvent to maximize recovery.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat for a few minutes.
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point of the dried solid to assess its purity. Pure this compound has a reported melting point of 142-143 °C with decomposition.
Column Chromatography of this compound
-
Adsorbent and Eluent Selection: Silica gel is a suitable adsorbent.[5] The eluent system should be determined by TLC analysis of the crude product. A common starting point for acidic compounds is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation. A small amount of acetic acid can be added to the eluent to reduce tailing of the acidic product on the silica gel.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent. Ensure the column is packed uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-アジド安息香酸 溶液 ~0.25 M in tert-butyl methyl ether, ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
stability issues of 2-azidobenzoic acid in solution
Welcome to the Technical Support Center for 2-azidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to troubleshoot common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Reaction Failure or Low Yield
Q: My reaction involving this compound is not proceeding as expected, resulting in a low yield or complete failure. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield in reactions with this compound can stem from several factors related to its stability and handling.
-
Troubleshooting Steps:
-
Verify Reagent Quality: this compound can degrade over time, especially if not stored properly. It is sensitive to light and heat.[1] It is recommended to store it at -20°C in the dark.[2] Assess the purity of your starting material using techniques like NMR or HPLC.
-
Inert Atmosphere: While aryl azides are relatively stable compared to other organic azides, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions, especially if other sensitive reagents are involved.
-
Solvent Choice: The stability of this compound can be solvent-dependent. It is slightly soluble in chloroform and DMSO.[3] Ensure the solvent is dry and deoxygenated, as impurities can affect the reaction. Avoid using halogenated solvents like dichloromethane and chloroform, as they can form highly unstable di- and tri-azidomethane.[1]
-
Temperature Control: Elevated temperatures can lead to the thermal decomposition of this compound.[1] If your reaction requires heating, consider if the temperature is too high or if the heating duration is too long. The decomposition of benzoic acid derivatives generally increases with rising temperature.[4]
-
pH of the Solution: The stability of molecules can be significantly influenced by the pH of the solution.[5] For reactions in aqueous or protic solvents, ensure the pH is controlled and optimized for your specific reaction.
-
Issue 2: Unexpected Side Products
Q: I am observing unexpected peaks in my HPLC or spots on my TLC plate. What are the likely side reactions or degradation products?
A: The appearance of unexpected side products can be due to the decomposition of this compound or its reaction with other components in the reaction mixture.
-
Troubleshooting Steps:
-
Amine Formation (Reduction): A common side reaction for aryl azides is their reduction to the corresponding amine (2-aminobenzoic acid). This can be caused by reducing agents present in the reaction mixture or by phosphines (Staudinger reaction).[6][7] If your protocol involves these reagents, you may need to adjust stoichiometry or reaction conditions.
-
Photodegradation: Exposure to UV light can cause the decomposition of this compound.[1] Ensure your reaction is shielded from light, especially if running for an extended period.
-
Thermal Degradation: At elevated temperatures, this compound can decompose. A possible degradation pathway for benzoic acid derivatives at high temperatures is decarboxylation.[4]
-
Reaction with Metals: Avoid using metal spatulas or equipment that could introduce metal contaminants, as azides can form highly unstable and explosive metal azides.[1][8]
-
Issue 3: Safety Concerns and Handling
Q: I am concerned about the safe handling of this compound. What are the key safety precautions?
A: Organic azides are energetic compounds and must be handled with care.
-
Safety and Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Avoid Shock and Friction: Organic azides can be sensitive to shock and friction.[9] Avoid grinding the solid material or subjecting it to mechanical stress.
-
Avoid Heat and Light: Store this compound in a cool, dark place, and protect it from light and heat sources during experiments.[1][8]
-
Proper Quenching and Disposal: Before disposal, it is recommended to convert organic azides into a more stable form, such as an amine, through reduction.[1]
-
Quantitative Data on Stability
| Parameter | Condition | Expected Stability Trend | Recommended Analytical Method |
| Temperature | -20°C (Storage) | High | HPLC, NMR |
| Room Temperature | Moderate (monitor for degradation over time) | HPLC, NMR | |
| > 50°C | Low (potential for rapid decomposition) | HPLC, NMR | |
| pH | Acidic (pH < 4) | Generally more stable for some related compounds | HPLC, pH meter |
| Neutral (pH 7) | Variable, depends on other factors | HPLC, pH meter | |
| Basic (pH > 8) | Potentially less stable | HPLC, pH meter | |
| Light Exposure | Dark | High | HPLC, UV-Vis Spectroscopy |
| Ambient Light | Moderate (degradation likely over time) | HPLC, UV-Vis Spectroscopy | |
| UV Light (e.g., 254 nm) | Low (rapid degradation expected) | HPLC, UV-Vis Spectroscopy | |
| Solvent | Aprotic (e.g., DMSO, THF) | Generally stable if pure and dry | HPLC, NMR |
| Protic (e.g., Water, Methanol) | Stability may be pH-dependent | HPLC, NMR | |
| Halogenated (e.g., DCM, Chloroform) | Not Recommended (risk of explosive byproducts) | N/A |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in Solution by HPLC
This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of this compound and dissolve it in the solvent of interest (e.g., acetonitrile, DMSO, or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation under Test Conditions:
-
Aliquot the stock solution into several vials.
-
Expose the vials to the conditions you wish to test (e.g., specific temperature, light exposure, pH).
-
Include a control sample stored under optimal conditions (e.g., -20°C in the dark).
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a reversed-phase C18 column.[13][14]
-
A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic or phosphoric acid.[13]
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).[13]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
-
The appearance of new peaks will indicate the formation of degradation products.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting guide for low yield reactions.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. 2-叠氮苯甲酸 溶液 ~0.25 M in tert-butyl methyl ether, ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aidic.it [aidic.it]
- 12. Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration | Chemical Engineering Transactions [cetjournal.it]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids | SIELC Technologies [sielc.com]
preventing premature decomposition of 2-azidobenzoic acid during photolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature decomposition of 2-azidobenzoic acid during photolysis experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the photolysis of this compound, leading to low yields of the desired product and the formation of unwanted byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of this compound | Inadequate light source: The wavelength or intensity of the UV lamp may be inappropriate for activating the azide. | Verify the output of your UV lamp. The optimal wavelength for photolysis of this compound is around 254 nm, where it has a strong absorbance.[1] Ensure the lamp intensity is sufficient and consider increasing the irradiation time. |
| Incorrect solvent: The solvent may be absorbing the UV light or be incompatible with the reaction. | Use a solvent that is transparent at the irradiation wavelength. Ethanol is a commonly used and effective solvent for this reaction.[2] | |
| Low yield of the desired product (e.g., 2,1-benzisoxazol-3(1H)-one) | Formation of triplet nitrene byproducts: Intersystem crossing from the initially formed singlet nitrene to the more stable but less reactive triplet nitrene can lead to the formation of byproducts such as anthranilic acid and 2,2'-dicarboxyazobenzene.[1] | - Work in an oxygen-free environment: Oxygen can promote the formation of triplet nitrenes.[3] Purge your solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before and during photolysis. - Optimize reaction concentration: Very low concentrations of the starting azide may favor triplet nitrene pathways. Experiment with slightly higher concentrations. |
| Secondary photolysis of the product: The desired product may itself be photolabile at the irradiation wavelength, leading to its decomposition.[1] | - Monitor the reaction progress: Use techniques like HPLC or TLC to track the formation of the product and the disappearance of the starting material. Stop the reaction once the maximum yield of the product is achieved to prevent its degradation. - Choose an appropriate wavelength: If possible, use a wavelength that is strongly absorbed by the starting material but weakly absorbed by the product. Comparison of the UV-Vis spectra of both compounds is recommended.[1] | |
| Reaction with solvent or other nucleophiles: The highly reactive singlet nitrene can react with the solvent or other nucleophiles present in the reaction mixture. | - Choice of solvent: In nucleophilic solvents like methanol, the nitrene can be trapped, leading to the formation of azepines.[4] If this is not the desired product, consider a less nucleophilic solvent. - Addition of a base: For the synthesis of 2,1-benzisoxazol-3(1H)-ones, the addition of a weak base like sodium acetate or potassium carbonate can significantly improve the yield by promoting the desired intramolecular cyclization.[2] | |
| Formation of a complex mixture of products | Multiple reaction pathways: The photolysis of aryl azides can proceed through various pathways, especially if the reaction conditions are not optimized. | - Control the temperature: Perform the photolysis at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions. - Ensure purity of starting material: Impurities in the this compound can lead to a variety of side products. Recrystallize the starting material if necessary. |
| Precipitation or insolubility issues during the reaction | Poor solubility of reactants or products: The starting material or the formed products may not be fully soluble in the chosen solvent system. | - Solvent selection: Choose a solvent system in which all components are soluble. A mixture of solvents may be necessary. - Concentration adjustment: Lowering the concentration of the starting material may prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature decomposition of this compound during photolysis?
A1: Premature decomposition often refers to the formation of undesired byproducts. The primary cause is the high reactivity of the singlet nitrene intermediate formed upon UV irradiation. This intermediate can undergo several competing reactions other than the desired intramolecular cyclization. The two main competing pathways are:
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Intersystem Crossing to Triplet Nitrene: The singlet nitrene can convert to a more stable triplet state. Triplet nitrenes are less reactive towards intramolecular insertion and are more likely to abstract hydrogen atoms from the solvent, leading to the formation of 2-aminobenzoic acid, or dimerize to form 2,2'-dicarboxyazobenzene.[1]
-
Intermolecular Reactions: The singlet nitrene can react with the solvent or other molecules in the reaction mixture, leading to a variety of byproducts.
Q2: How does the choice of wavelength affect the outcome of the photolysis?
A2: The choice of wavelength is critical. Ideally, you should use a wavelength that is strongly absorbed by the this compound but minimally absorbed by your desired product to prevent its secondary photolysis.[1] For this compound, irradiation at 253.7 nm has been shown to be more effective for the synthesis of 2,1-benzisoxazol-3(1H)-one compared to 365 nm, as the product has a lower absorbance at the shorter wavelength.[1]
Q3: What is the role of a base in the photolysis of this compound?
A3: The addition of a base, such as sodium acetate or potassium carbonate, can significantly increase the yield of 2,1-benzisoxazol-3(1H)-one.[2] It is believed that the formation of the 2-azidobenzoate anion is an essential step for the efficient ring closure.[2]
Q4: Can I perform the photolysis in the presence of air?
A4: It is highly recommended to perform the photolysis in an oxygen-free environment. Molecular oxygen can promote the formation of the triplet nitrene, which leads to undesired side products.[3] Purging the reaction mixture with an inert gas like argon or nitrogen is a standard and effective practice.
Q5: How can I monitor the progress of the reaction?
A5: You can monitor the reaction progress using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or UV-Vis spectroscopy. By tracking the disappearance of the starting material and the appearance of the product, you can determine the optimal reaction time and prevent product degradation due to over-irradiation.[1][3]
Data Presentation
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Acetonitrile | 221, 255, 296 | 19498, 9772, 2692 |
Data synthesized from[1]
Table 2: Product Distribution in the Photolysis of this compound
| Condition | 2,1-benzisoxazol-3(1H)-one Yield | 2-Aminobenzoic Acid Yield | Notes |
| Ethanol, 253.7 nm | Increased yield compared to 365 nm | Formed as a byproduct of secondary photolysis of the main product. | Shorter wavelength is more efficient for the desired cyclization.[1] |
| Ethanol, 365 nm | Lower yield | Detected | Longer wavelength leads to more secondary photolysis of the product.[1] |
| Ethanol with base (e.g., NaOAc) | Up to 40% | Not specified | The presence of a base significantly enhances the yield of the cyclization product.[2] |
| Dioxane/Water (1:1) | ~20% | Not detected | Yields of both the cyclization product and azepinone increase with water content.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-aminobenzoic acid.
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Dissolve 2-aminobenzoic acid (15.3 mmol) in a mixture of water (15 mL) and concentrated HCl (17 mL) in a 200 mL beaker.
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Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a pre-cooled solution of sodium nitrite (1.06 g, 15.3 mmol) in 10 mL of water dropwise with vigorous stirring.
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After stirring for 15 minutes, add a solution of sodium azide (1.08 g, 16.6 mmol) in 10 mL of water.
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Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.
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The precipitated white crystalline this compound is collected by filtration.
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Wash the solid with cold water and dry it in the dark at room temperature.
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Recrystallize the product from a 1:1 (v/v) mixture of heptane and benzene for purification.[3]
Protocol 2: Photochemical Synthesis of 2,1-benzisoxazol-3(1H)-one
This protocol outlines the general procedure for the photolysis of this compound to synthesize 2,1-benzisoxazol-3(1H)-one.
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Prepare a solution of this compound (e.g., 5 mmol/L) in a suitable solvent (e.g., ethanol) in a quartz reactor.[3]
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For improved yields, add a base such as potassium carbonate (1 equivalent).[3]
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Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
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Place the reactor at a fixed distance (e.g., 15 cm) from a low-pressure mercury lamp (λ = 254 nm).[3]
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Irradiate the stirred solution at room temperature.
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Monitor the reaction progress by HPLC until the starting material is consumed.
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Upon completion, add the reaction mixture to water and extract with an organic solvent (e.g., benzene).[3]
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Purify the product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the photolysis of this compound.
Caption: Troubleshooting workflow for low product yield in photolysis.
References
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. The photolysis of o-azidobenzoic acid derivatives: a practicable synthesis of 2-alkoxy-3-alkoxycarbonyl-3H-azepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bioconjugation with 2-Azidobenzoic Acid
Welcome to the technical support center for bioconjugation using 2-azidobenzoic acid and its derivatives, such as N-Hydroxysuccinimide (NHS) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your conjugation workflows.
Issue 1: Low or No Conjugation Yield
You've performed the conjugation reaction of a this compound NHS ester with your protein/biomolecule, but analysis (e.g., by mass spectrometry or gel electrophoresis) shows a low yield of the desired conjugate or none at all.
Possible Causes and Solutions
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis of NHS Ester | The N-hydroxysuccinimide (NHS) ester of this compound is highly susceptible to hydrolysis in aqueous environments, rendering it inactive. Solution: Always use anhydrous DMSO or DMF to prepare stock solutions of the NHS ester immediately before use.[1] Ensure the vial is warmed to room temperature before opening to prevent condensation.[2] Avoid storing the NHS ester in solution.[1] |
| Suboptimal Reaction pH | The reaction between an NHS ester and a primary amine (e.g., lysine residue) is highly pH-dependent. If the pH is too low (<7.2), the amine will be protonated and non-nucleophilic. If the pH is too high (>8.5), hydrolysis of the NHS ester will outcompete the conjugation reaction.[3] Solution: The optimal pH range for NHS ester conjugation is typically 7.2-8.5.[3] A starting pH of 8.3-8.5 is often recommended.[1] Use a non-amine-containing buffer like phosphate, bicarbonate, or borate.[3] |
| Presence of Competing Amines | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for the NHS ester, significantly reducing the conjugation efficiency. Solution: Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before initiating the conjugation.[3] |
| Potential Steric Hindrance | The ortho position of the azide group relative to the carboxylic acid (and thus the NHS ester) in this compound may create steric hindrance. This can physically impede the approach of the biomolecule's amine to the reactive ester, slowing the reaction rate compared to its para isomer (4-azidobenzoic acid).[4][5] Solution: Increase the reaction time (e.g., incubate overnight at 4°C instead of 1-2 hours at room temperature). Consider increasing the molar excess of the this compound NHS ester. If yields remain low, switching to a linker with less steric hindrance, such as 4-azidobenzoic acid NHS ester, may be necessary. |
| Low Biomolecule Concentration | In dilute protein solutions, the competing hydrolysis reaction can become more significant relative to the desired conjugation reaction. Solution: If possible, increase the concentration of your protein to 1-10 mg/mL.[6] |
Issue 2: Protein Precipitation During or After Conjugation
Your protein solution becomes cloudy or forms a visible precipitate during or after the conjugation reaction.
Possible Causes and Solutions
| Potential Cause | Explanation & Recommended Solution |
| Over-labeling | Excessive modification of lysine residues can alter the protein's isoelectric point, surface charge, and solubility, leading to aggregation and precipitation. Solution: Reduce the molar excess of the this compound NHS ester used in the reaction. Perform pilot reactions with a range of molar ratios to find the optimal balance between labeling efficiency and protein stability. You can also shorten the reaction time. |
| High Concentration of Organic Solvent | NHS esters are often dissolved in DMSO or DMF. Adding a large volume of this organic solvent to your aqueous protein solution can cause denaturation and precipitation. Solution: Keep the final concentration of the organic solvent to a minimum, typically not exceeding 10% of the total reaction volume. |
Issue 3: Unwanted Reduction of the Azide Group
You are performing a multi-step conjugation that involves the reduction of disulfide bonds in your protein, and you suspect the azide group of your this compound conjugate is being unintentionally reduced to an amine.
Possible Causes and Solutions
| Potential Cause | Explanation & Recommended Solution |
| Incompatible Reducing Agent | Common thiol-based reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are known to reduce azides to amines. This will render the azide unavailable for subsequent click chemistry reactions. Solution: The most reliable method is a sequential approach: first, reduce the disulfide bonds, then remove the reducing agent via buffer exchange (e.g., spin filters or desalting columns) before adding the azide-containing molecule. |
| Confirmation of Azide Reduction | It is crucial to confirm if azide reduction is the source of the problem. Solution: Use mass spectrometry (LC-MS) to analyze your molecule. The conversion of an azide group (-N₃) to an amine group (-NH₂) results in a characteristic mass loss of 26.0 Da. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for conjugating a this compound NHS ester to a protein? A1: The ideal buffer is amine-free to prevent competition with your target biomolecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or bicarbonate buffers. The pH should be maintained between 7.2 and 8.5 to ensure the primary amines on your protein are deprotonated and reactive while minimizing hydrolysis of the NHS ester.[3]
Q2: How should I prepare and store my this compound NHS ester? A2: this compound NHS ester is sensitive to moisture. It should be stored desiccated at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in an anhydrous, amine-free organic solvent like DMSO or DMF and used immediately.[1] Do not store the reagent in aqueous solutions.
Q3: My protein buffer contains 0.05% sodium azide as a preservative. Do I need to remove it before conjugation? A3: Yes. While the azide in sodium azide is generally not reactive in this context, it is good practice to remove all non-essential small molecules from your protein solution before conjugation. This can be easily done by dialysis or buffer exchange using a desalting column. More importantly, this step ensures you can also remove any other potentially interfering buffer components.
Q4: I am not getting any product in my subsequent click chemistry reaction. What could be wrong? A4: If you have confirmed successful conjugation of the this compound, the issue may lie in the click chemistry step itself or with the azide group. Ensure you have removed any reducing agents used in previous steps, as they can reduce the azide to an unreactive amine. Verify the integrity of your alkyne-containing reaction partner and, if using a copper-catalyzed reaction (CuAAC), ensure your copper source and reducing agent (e.g., sodium ascorbate) are fresh and active. For copper-free reactions (SPAAC), ensure your strained alkyne (e.g., DBCO, BCN) has not degraded.
Q5: Why might I choose this compound over 4-azidobenzoic acid, or vice-versa? A5: 4-azidobenzoic acid is a more common and linear linker, which may offer higher reaction efficiency due to reduced steric hindrance. However, the ortho position of the azide in this compound results in a more compact and rigid linkage, which could be advantageous in applications requiring specific spatial arrangements, such as in the development of certain antibody-drug conjugates or probes where linker geometry is critical. The choice depends on the specific requirements of your application, balancing potential yield differences with desired structural outcomes.
Experimental Protocols
Protocol: General Procedure for Protein Labeling with this compound NHS Ester
This protocol provides a general starting point for conjugating an NHS ester to primary amines on a protein.
1. Materials and Reagents:
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Protein of interest (1-10 mg/mL)
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Amine-free reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate, pH 8.3-8.5
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This compound N-hydroxysuccinimide ester
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Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH 7.5
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Purification tools: Desalting column (e.g., Sephadex G-25) or spin filter for buffer exchange.
2. Buffer Exchange:
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Ensure your protein is in the amine-free reaction buffer. If it is in a buffer containing Tris, glycine, or other primary amines, perform a buffer exchange using a desalting column or dialysis.
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Confirm the final protein concentration.
3. Reagent Preparation:
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Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO to a stock concentration (e.g., 10 mM).
4. Conjugation Reaction:
-
Add a calculated molar excess (e.g., 5- to 20-fold) of the this compound NHS ester stock solution to the protein solution while gently stirring or vortexing.
-
Note: The optimal molar ratio should be determined empirically for your specific protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Longer incubation at a lower temperature may help overcome potential steric hindrance.
5. Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
6. Purification:
-
Remove unreacted NHS ester and byproducts (e.g., N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
7. Characterization:
-
Confirm successful conjugation and determine the degree of labeling using methods such as mass spectrometry (LC-MS), HPLC, or UV-Vis spectroscopy if the label has a distinct absorbance.
Visualizations
Troubleshooting Workflow for Low Conjugation Yield
The following diagram outlines a logical workflow for troubleshooting low-yield reactions when using this compound NHS ester.
Caption: A step-by-step decision tree for troubleshooting low conjugation yields.
Reaction Pathway: NHS Ester Conjugation
This diagram illustrates the key reaction and a competing side reaction.
Caption: The desired reaction pathway versus the competing hydrolysis side reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 6. glenresearch.com [glenresearch.com]
Technical Support Center: Efficient Photo-Crosslinking with 2-Azidobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of photo-crosslinking experiments using 2-azidobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for in research?
A1: this compound is a photo-reactive compound used to study molecular interactions. Its azide group can be activated by UV light to form a highly reactive nitrene, which then covalently bonds to nearby molecules, thus "trapping" interacting partners. It is often derivatized with an N-hydroxysuccinimide (NHS) ester to allow for its initial conjugation to primary amines on proteins or other biomolecules.
Q2: How does the NHS ester of this compound work?
A2: The N-hydroxysuccinimide (NHS) ester of this compound reacts with primary amines (e.g., on the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond.[1] This reaction is most efficient at a pH between 7.2 and 9.0.[2][3] Once the 2-azidobenzoyl group is attached to the protein of interest, the azide can be activated with UV light for photo-crosslinking.
Q3: What is the optimal pH for reacting the NHS ester of this compound?
A3: The optimal pH for the reaction of an NHS ester with a primary amine is between 8.3 and 8.5.[4][5] A common choice is a 0.1 M sodium bicarbonate or borate buffer.[4][5] Amine-containing buffers such as Tris should be avoided during the conjugation step as they will compete for reaction with the NHS ester.[2][3]
Q4: What wavelength of UV light should be used to activate the azide group?
A4: Aryl azides are typically activated by UV light in the range of 260-370 nm. The optimal wavelength and irradiation time should be determined empirically for each specific experimental setup to maximize crosslinking efficiency while minimizing potential photodamage to the sample.
Q5: How can I stop the crosslinking reaction?
A5: The NHS ester conjugation reaction can be stopped or "quenched" by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[5] This will react with any remaining unreacted NHS ester.
Troubleshooting Guide
Low or No Crosslinking Yield
Issue: After performing the experiment, you observe little to no crosslinked product on your gel or in your mass spectrometry analysis.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions. Store the reagent desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMF or DMSO immediately before use.[4][5] |
| Incorrect Reaction pH | The reaction of the NHS ester with primary amines is pH-dependent. Ensure the reaction buffer is between pH 7.2 and 9.0 (optimally 8.3-8.5).[4][5] Use amine-free buffers like PBS, sodium bicarbonate, or borate for the conjugation step.[5] |
| Insufficient Molar Excess of Crosslinker | For dilute protein solutions, a higher concentration of the crosslinker is needed to favor the reaction with the protein over hydrolysis. Start with a 10- to 50-fold molar excess of the this compound NHS ester over your protein.[5] |
| Inefficient Photoactivation | The UV irradiation time may be too short, or the lamp intensity may be too low. Optimize the irradiation time (e.g., 5-30 minutes) and ensure the sample is placed close to the UV source.[6] Note that excessive irradiation can lead to sample damage. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with your protein for reaction with the NHS ester. Ensure your protein is in an appropriate amine-free buffer before adding the crosslinker.[2][3] |
Protein Aggregation or Precipitation
Issue: Your protein sample becomes cloudy or forms a visible precipitate after adding the crosslinker.
| Possible Cause | Recommended Solution |
| High Degree of Crosslinking | Excessive crosslinking can lead to the formation of large, insoluble aggregates. Reduce the molar excess of the crosslinker or decrease the reaction time. |
| Low Protein Solubility | The addition of the crosslinker, which is often dissolved in an organic solvent like DMF or DMSO, can decrease the overall solubility of the protein. Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%.[5] |
| Incorrect Buffer Conditions | Suboptimal buffer conditions (pH, ionic strength) can contribute to protein instability. Ensure your protein is in a buffer in which it is known to be stable and soluble. |
Quantitative Data Summary
Table 1: Reaction Conditions for this compound NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 9.0 (Optimal: 8.3 - 8.5) | Use amine-free buffers such as PBS, sodium bicarbonate, or borate.[4][5] |
| Molar Excess of NHS Ester | 10 to 50-fold | Higher excess may be needed for dilute protein solutions.[5] |
| Reaction Time | 30 - 120 minutes | Can be performed at room temperature or on ice.[5] |
| Reaction Solvent | Anhydrous DMF or DMSO | Final organic solvent concentration should be <10%.[5] |
| Quenching Agent | Tris or Glycine | Final concentration of 50-100 mM.[5] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Data is for general NHS esters and serves as a guideline.[2][7]
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using this compound NHS Ester
1. Reagent Preparation: a. Equilibrate the this compound NHS ester vial to room temperature before opening. b. Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not store the stock solution.[5] c. Prepare a quenching solution of 1 M Tris-HCl, pH 8.0.
2. Protein Preparation: a. Exchange the protein sample into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column. b. Adjust the protein concentration to 1-10 mg/mL.[4]
3. Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the 10 mM this compound NHS ester stock solution to the protein solution.[5] b. Ensure the final volume of DMF or DMSO is less than 10% of the total reaction volume.[5] c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5] d. Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[5] e. Remove excess, unreacted crosslinker by dialysis or gel filtration.
4. Photo-crosslinking: a. Place the sample in a suitable container (e.g., a petri dish or a UV-transparent plate). b. Irradiate the sample with a UV lamp (e.g., 365 nm) on ice for 5-30 minutes. The optimal time should be determined empirically. c. The crosslinked sample is now ready for analysis (e.g., by SDS-PAGE, Western blot, or mass spectrometry).
Visualizations
Caption: General workflow for photo-crosslinking experiments.
Caption: Troubleshooting flowchart for low crosslinking efficiency.
Caption: Reaction of an NHS ester with a primary amine.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
dealing with poor solubility of 2-azidobenzoic acid in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 2-azidobenzoic acid in aqueous buffers.
Troubleshooting Guide
Low solubility of this compound can lead to inaccurate experimental results and formulation challenges. The following guide provides a systematic approach to address this issue.
Problem: this compound precipitates out of my aqueous buffer.
Initial Assessment Workflow
Technical Support Center: Conversion of 2-Azidobenzoic Acid to 2-Azidobenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azidobenzoyl chloride from 2-azidobenzoic acid. The primary focus is on minimizing byproduct formation to ensure high purity of the desired acid chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when converting this compound to its acid chloride?
A1: The primary byproduct of concern is the isocyanate formed via a Curtius rearrangement of the 2-azidobenzoyl chloride, particularly at elevated temperatures. This isocyanate can then react with any nucleophiles present (e.g., water) to form unstable carbamic acids, which can further decompose. Other potential byproducts can arise from the chlorinating agent itself. With thionyl chloride, impurities such as sulfur chlorides can be present. When using oxalyl chloride with a DMF catalyst, dimethylcarbamoyl chloride, a potent carcinogen, can be a minor byproduct.[1]
Q2: Which chlorinating agent is recommended for this conversion, thionyl chloride or oxalyl chloride?
A2: For substrates with sensitive functional groups like azides, oxalyl chloride is generally the preferred reagent. It is known to be milder and more selective than thionyl chloride, and the byproducts of the reaction (CO, CO₂, HCl) are gaseous, which simplifies purification.[1][2] Thionyl chloride reactions often require heating, which can promote the undesired Curtius rearrangement.
Q3: At what temperature does the Curtius rearrangement of 2-azidobenzoyl chloride become a significant issue?
A3: The Curtius rearrangement is a thermal decomposition. While a specific temperature for the rearrangement of 2-azidobenzoyl chloride is not definitively reported in the literature, it is well-established that heating acyl azides promotes this reaction. To minimize this byproduct, it is crucial to conduct the reaction at low temperatures, ideally at 0°C or even lower, and to avoid elevated temperatures during workup.
Q4: Is a catalyst necessary for the reaction with oxalyl chloride?
A4: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the conversion of carboxylic acids to acid chlorides using oxalyl chloride.[1] However, it's important to be aware that this can lead to the formation of dimethylcarbamoyl chloride as a byproduct.[1] For a sensitive substrate like this compound, it is advisable to run the reaction without a catalyst first and only add a catalytic amount if the reaction is too slow at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-azidobenzoyl chloride | 1. Incomplete reaction. 2. Degradation of the product via Curtius rearrangement. 3. Hydrolysis of the acid chloride during workup. | 1. Allow the reaction to stir for a longer period at low temperature. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). 2. Maintain a low reaction temperature (0°C or below). Avoid any heating steps. 3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Presence of an isocyanate peak in the IR spectrum of the crude product | Curtius rearrangement has occurred due to elevated temperatures during the reaction or workup. | Immediately use the crude acid chloride in the next step if possible. If purification is necessary, avoid heating. It is best to repeat the reaction at a lower temperature. |
| Formation of an unexpected amine or urea-based byproduct | The isocyanate formed from the Curtius rearrangement has reacted with water or other nucleophiles. | Strictly anhydrous conditions are essential. Ensure the starting material and solvents are dry. Quench the reaction carefully at low temperature. |
| Reaction is sluggish even after extended time | Low reactivity of this compound under the chosen conditions. | Consider adding a catalytic amount (1-2 drops) of anhydrous DMF if using oxalyl chloride. However, be mindful of the potential for dimethylcarbamoyl chloride formation. |
Data Presentation
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High, often requires heating. | Milder, can often be used at lower temperatures.[1] |
| Selectivity | Less selective, can lead to more byproducts with sensitive functional groups. | More selective, generally better for sensitive substrates.[1] |
| Byproducts | SO₂, HCl, and potentially sulfur chlorides. | CO, CO₂, HCl (all gaseous).[2] With DMF catalyst, dimethylcarbamoyl chloride can form.[1] |
| Workup | Excess reagent needs to be removed, often by distillation which can cause product degradation. | Excess reagent and byproducts are volatile and easily removed under vacuum at low temperatures. |
| Cost | Generally less expensive. | More expensive.[1] |
| Recommended Temperature | Often requires reflux, which is not ideal for this compound. | 0°C to room temperature is recommended to avoid Curtius rearrangement. |
Experimental Protocols
Protocol 1: Recommended Method using Oxalyl Chloride
This protocol is designed to minimize byproduct formation by using a mild reagent at a low temperature.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)
-
Ice bath
-
Dry glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 - 2 equivalents) dropwise to the stirred solution over 15-20 minutes.
-
(Optional) If the reaction is slow, add one drop of anhydrous DMF.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by taking a small aliquot, quenching it with anhydrous methanol, and analyzing the resulting methyl ester by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, carefully evaporate the solvent and excess oxalyl chloride under reduced pressure at room temperature or below.
-
The resulting crude 2-azidobenzoyl chloride is often used immediately in the next step without further purification.
Protocol 2: Alternative Method using Thionyl Chloride (with caution)
This method is less preferred due to the higher risk of byproduct formation but can be used if oxalyl chloride is unavailable. Strict temperature control is critical.
Materials:
-
This compound
-
Anhydrous toluene or dichloromethane (DCM)
-
Thionyl chloride
-
Ice bath
-
Dry glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser (kept at low temperature), and a nitrogen/argon inlet connected to a scrubber (to trap HCl and SO₂).
-
Suspend this compound (1 equivalent) in anhydrous toluene or DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. Avoid heating if at all possible.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure, ensuring the temperature remains low. A base trap is recommended to neutralize the excess corrosive thionyl chloride.
-
Use the crude 2-azidobenzoyl chloride immediately.
Visualizations
References
Validation & Comparative
A Comparative Guide to Photoaffinity Labeling Reagents: Alternatives to 2-Azidobenzoic Acid
For researchers, scientists, and drug development professionals engaged in target identification and the study of molecular interactions, photoaffinity labeling (PAL) is a powerful technique.[1] It enables the covalent capture of transient interactions between a small molecule and its protein targets upon light activation.[2] While aryl azides, such as 2-azidobenzoic acid, have been traditionally used, several alternatives with distinct properties have emerged, offering advantages in specific experimental contexts. This guide provides an objective comparison of the primary alternatives—benzophenones and diazirines—supported by experimental data, detailed protocols, and workflow visualizations.
The design of a photoaffinity probe is critical and typically involves three key components: an affinity unit (the small molecule of interest), a photoreactive moiety, and an identification or reporter tag (e.g., biotin or a clickable alkyne).[1] The choice of the photoreactive group is crucial as it dictates the experimental conditions and the nature of the cross-linking event.[3]
Comparison of Key Photoaffinity Labeling Groups
The most common alternatives to aryl azides are benzophenones and diazirines.[2][4] Each class of photoreactive group generates a different reactive species upon UV irradiation, leading to distinct advantages and limitations.[1]
| Feature | Aryl Azides (e.g., this compound) | Benzophenones | Diazirines (Alkyl & Aryl) |
| Photoreactive Moiety | Phenyl Azide | Benzophenone | Diazirine |
| Reactive Intermediate | Nitrene[1][5] | Triplet Diradical[1][6] | Carbene (and Diazo intermediate)[5][6] |
| Activation Wavelength | ~250-400 nm (Short-wave UV)[7] | ~350-365 nm (Long-wave UV)[6][8] | ~350-380 nm (Long-wave UV)[6][9] |
| Reaction Mechanism | C-H/N-H insertion, addition to C=C bonds.[10] | Hydrogen abstraction from C-H bonds.[8][11] | Insertion into C-H, N-H, O-H bonds.[12] |
| Advantages | - Small size, minimizing steric hindrance.[1]- Relatively straightforward synthesis.[1] | - High chemical stability; can be handled in ambient light.[8]- Activated by less-damaging, longer UV wavelengths.[1]- Reversible quenching by water allows for repeated excitation and higher labeling yields.[6] | - Very small size.[13]- Highly reactive carbene allows for short irradiation times.[14]- Stable in the dark and towards nucleophiles.[12] - Trifluoromethylphenyl diazirines offer improved efficiency.[15] |
| Disadvantages | - Requires short, protein-damaging UV wavelengths.[1][6]- Nitrene can rearrange to longer-lived species, increasing the labeling radius and ambiguity.[1][6]- Susceptible to reduction by thiols.[6] | - Larger size may perturb ligand-protein interactions.[6]- Often requires longer irradiation times.[6]- Can act as a photosensitizer, causing oxidative damage.[6] | - Can isomerize to a reactive diazo intermediate, which preferentially labels acidic residues (Asp, Glu).[6][16]- Some alkyl diazirines can be unstable.[17] |
Performance Comparison: Experimental Data
Direct comparisons in the literature reveal that the optimal choice of a photo-crosslinker can be highly dependent on the specific biological system and target protein.
| Comparison Context | Probe 1 (Alternative) | Probe 2 (Comparator) | Finding |
| SecinH3 Inhibitor Labeling | Trifluoromethylphenyl Diazirine | Benzophenone | The diazirine probe demonstrated improved labeling efficiency over the benzophenone-based probe.[15] |
| Ste14p Protein Labeling | Diazirine-isoprenoid | Benzophenone-isoprenoid | The diazirine probe cross-linked to the target protein with observably higher efficiency than the benzophenone probes.[18] |
| γ-Secretase Labeling | Benzophenone | Diazirine | Benzophenone probes successfully labeled the PS1-NTF subunit, whereas the diazirine-containing probe did not, suggesting target-specific suitability.[5] |
| Target ID of PPAR-γ / Tubulin-i | Benzophenone vs. Diazirine vs. Phenyl Azide | N/A | The set of identified target proteins was dependent on the specific photo-reactive reagent used in the probe.[11] |
| Aβ₁₆₋₂₂ Amyloid Structure | Phenyl Trifluoromethyldiazirine (TFMD) | Benzophenone (BP) & Phenyl Azide (PA) | The TFMD probe was superior, generating only intermolecular cross-links, which provided more straightforward structural data.[11] |
Experimental Protocols and Methodologies
A generalized workflow for a photoaffinity labeling experiment is crucial for successful target identification. The protocol involves probe incubation, UV irradiation, optional click chemistry, enrichment, and mass spectrometry analysis.
General Experimental Workflow for Photoaffinity Labeling
Caption: General workflow for a photoaffinity labeling experiment.
Detailed Methodologies
1. Probe Incubation:
-
Sample: Can be purified protein, cell lysate, or intact live cells.
-
Probe Concentration: Titrate the probe concentration to find the optimal balance between specific labeling and off-target effects. This is often in the low micromolar to nanomolar range, depending on the ligand's affinity.
-
Incubation Time & Temperature: Allow sufficient time for the probe to bind to its target. This can range from 30 minutes to several hours, typically at 4°C for lysates or 37°C for live cells.
2. UV Irradiation:
-
Light Source: Use a UV lamp with a specific wavelength appropriate for the photophore (e.g., 365 nm for benzophenones and diazirines).[19]
-
Duration: Irradiation time should be optimized. Diazirines often require shorter times (1-15 minutes), while benzophenones may need longer exposure (15-60 minutes).[6][9]
-
Conditions: Perform irradiation on ice to minimize heat-induced protein degradation. For live cells, specialized temperature-controlled setups may be required.
3. Cell Lysis and Protein Preparation:
-
After irradiation of live cells, wash with cold PBS to remove unbound probe.
-
Lyse cells using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Click Chemistry (for alkyne/azide-tagged probes):
-
To the clarified lysate, add the click chemistry reagents: an azide- or alkyne-functionalized reporter tag (e.g., Biotin-Azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1-2 hours at room temperature to allow for the covalent attachment of the reporter tag.
5. Affinity Enrichment:
-
Add streptavidin-conjugated beads to the lysate and incubate (e.g., overnight at 4°C) to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with lysis buffer and then with buffers of decreasing detergent concentration to remove non-specifically bound proteins.
6. Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting using an anti-biotin antibody.
-
Excise the protein bands of interest for identification.
7. Mass Spectrometry:
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database. The site of cross-linking can often be identified by finding peptides with a mass shift corresponding to the probe fragment.
Photochemical Reaction Pathways
The utility of each photoaffinity label stems from the unique reactive intermediate generated upon photolysis. Understanding these pathways is key to interpreting experimental results.
Caption: Photochemical activation pathways of common PAL reagents.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Compounds - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 8. Benzophenone photophores in biochemistry (1994) | György Dormán | 881 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diazirines for Photoaffinity Labelling - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Diazirine in Chemical Biology [bldpharm.com]
- 15. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to 2-Azidobenzoic Acid and 4-Azidobenzoic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Aryl azide-containing reagents are prominent tools in this field, offering versatile strategies for bioconjugation through photoaffinity labeling and "click chemistry." Among these, positional isomers of azidobenzoic acid provide a scaffold for creating bifunctional linkers. This guide presents an objective comparison of 2-azidobenzoic acid and 4-azidobenzoic acid, summarizing their performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their bioconjugation needs.
Introduction to Azidobenzoic Acids in Bioconjugation
Azidobenzoic acids are aromatic compounds featuring both a carboxylic acid and a photoreactive azide group. The carboxylic acid allows for straightforward coupling to amine-containing biomolecules, such as the lysine residues and N-termini of proteins, typically after activation as an N-hydroxysuccinimide (NHS) ester. The azide group offers two primary modes of bioconjugation:
-
Photoaffinity Labeling: Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H or N-H bonds in close proximity, forming a stable covalent bond. This property is invaluable for capturing transient or weak molecular interactions.[1]
-
Click Chemistry: The azide group can undergo highly specific and efficient cycloaddition reactions with alkyne-containing molecules. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2][3]
The position of the azide group on the benzoic acid ring—ortho (2-position) versus para (4-position)—can significantly influence the reagent's reactivity, steric accessibility, and the properties of the resulting bioconjugate.
Head-to-Head Comparison
While 4-azidobenzoic acid is a well-documented and widely used reagent in bioconjugation, literature on the practical application of this compound in this context is notably sparse. The following comparison is based on available data for the 4-isomer and established chemical principles that allow for inferences about the expected behavior of the 2-isomer.
| Feature | This compound | 4-Azidobenzoic Acid |
| Primary Application | Primarily used in organic synthesis; limited documented use in bioconjugation. Potential for intramolecular reactions. | Widely used for photoaffinity labeling and as a component of crosslinkers for "click chemistry".[1][2][3] |
| Steric Hindrance | The ortho position of the azide group adjacent to the carboxylic acid likely results in significant steric hindrance, potentially impeding efficient coupling to biomolecules. | The para position of the azide group provides greater spatial separation from the point of attachment, minimizing steric hindrance. |
| Photoreactivity | Expected to be photoreactive, forming a nitrene upon UV irradiation. The proximity of the carboxyl group could potentially influence the nitrene's reactivity or lead to intramolecular side reactions. | Well-established photoreactivity, typically activated by UV light in the range of 260-274 nm to form a reactive nitrene for crosslinking.[1] |
| "Click" Chemistry Reactivity | The electronic and steric environment of the ortho-azide may influence its reactivity in CuAAC reactions. | The azide group is readily available for efficient CuAAC reactions, forming a stable triazole linkage.[2] |
| Potential Side Reactions | Prone to intramolecular reactions, such as cyclization to form benzisoxazolone derivatives, especially upon activation of the carboxylic acid. This can reduce the yield of the desired bioconjugate. | Generally stable under typical bioconjugation conditions. The primary consideration is the light sensitivity of the azide group. |
| Stability of Conjugate | The stability of the resulting bioconjugate is not well-documented. | The triazole linkage formed via click chemistry is exceptionally stable. The covalent bond formed via photoaffinity labeling is also highly stable. |
Data Presentation
| Parameter | 4-Azidobenzoic Acid Derivative | Value | Reference |
| Second-order rate constant (k₂) for acylation | N-hydroxysuccinimide ester of 4-azidobenzoic acid (ABNHS) with benzylamine | 2.72 M⁻¹s⁻¹ | [4] |
| UV Absorption Maximum (λmax) | 4-Azidobenzoic acid | ~260-274 nm | [1] |
| Cross-linking Efficiency | Succinimidyl N-[N'-(3-azido-5-nitrobenzoyl)tyrosyl]-β-alanate | ~20% | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results in bioconjugation. Below are generalized protocols for the synthesis of the activated NHS esters and their subsequent conjugation to proteins.
Protocol 1: Synthesis of Azidobenzoic Acid N-hydroxysuccinimide (NHS) Ester
This protocol describes the activation of the carboxylic acid group of azidobenzoic acid to an NHS ester, making it reactive towards primary amines.
Materials:
-
This compound or 4-azidobenzoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Stir plate and stir bar
-
Glassware
Procedure:
-
Dissolve azidobenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
If using EDC, the reaction can be worked up directly.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Confirm the product identity and purity using techniques such as NMR and mass spectrometry.
Protocol 2: Protein Conjugation with Azidobenzoic Acid NHS Ester
This protocol details the conjugation of the activated azidobenzoic acid to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azidobenzoic acid NHS ester (2- or 4-isomer)
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Desalting column or dialysis cassette for purification
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the azidobenzoic acid NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer at pH 7.2-8.0.
-
Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.
-
Remove the excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterize the resulting conjugate. The degree of labeling can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the incorporated azidobenzoyl group (around 260-274 nm).
Mandatory Visualizations
General Workflow for Bioconjugation with Azidobenzoic Acids
Caption: General workflow for activating and conjugating azidobenzoic acids to proteins.
Signaling Pathway of Photoaffinity Labeling
Caption: Simplified mechanism of covalent bond formation in photoaffinity labeling.
Conclusion
4-Azidobenzoic acid stands as a robust and versatile tool for bioconjugation, with well-established protocols for its application in both photoaffinity labeling and click chemistry. Its para-substituted structure minimizes steric hindrance, contributing to its widespread adoption and success in modifying a diverse range of biomolecules.
In contrast, the utility of this compound in bioconjugation appears to be significantly limited, primarily due to the steric hindrance imposed by the ortho-azido group and the potential for intramolecular side reactions. While it remains a viable photoreactive compound in principle, researchers should exercise caution and consider these potential drawbacks. For applications requiring an aryl azide moiety for bioconjugation, 4-azidobenzoic acid is the more reliable and well-supported choice based on currently available scientific literature. Further research into the reactivity and potential applications of this compound in bioconjugation may reveal niche uses, but for general purposes, the 4-isomer is recommended.
References
- 1. 4-Azidobenzoic Acid-13C6 Isotope Labeled Reagent [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trapping Moving Targets with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
The Ortho Advantage: Unveiling the Superior Performance of 2-Azidobenzoic Acid in Bioconjugation and Photoaffinity Labeling
For researchers, scientists, and drug development professionals seeking to enhance the efficiency and precision of their molecular toolkit, the choice of an aryl azide reagent is a critical consideration. While a variety of these compounds are available, 2-azidobenzoic acid emerges as a superior alternative in many applications, primarily due to a phenomenon known as steric acceleration. This guide provides an objective comparison of this compound with its meta and para isomers, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific needs.
At a Glance: this compound vs. Other Aryl Azides
| Feature | This compound | 3-Azidobenzoic Acid | 4-Azidobenzoic Acid |
| Primary Advantage | Enhanced reactivity in click chemistry due to steric acceleration. | Standard reactivity. | Standard reactivity. |
| Click Chemistry Kinetics | Faster reaction rates in strain-promoted azide-alkyne cycloaddition (SPAAC). | Slower reaction rates compared to the ortho isomer. | Slower reaction rates compared to the ortho isomer. |
| Photoaffinity Labeling | Potentially higher cross-linking efficiency due to proximity of the reactive nitrene to target molecules. | Standard cross-linking efficiency. | Standard cross-linking efficiency. |
| Synthesis Yield | Generally good yields, comparable to other isomers. | Good yields. | Good yields, often high.[1][2] |
The "Ortho" Effect: A Catalyst for Enhanced Reactivity
The superior performance of this compound in click chemistry can be attributed to a principle known as "steric acceleration." In essence, the close proximity of the carboxylic acid group to the azide group at the ortho position creates steric hindrance. This steric strain disrupts the resonance between the azide group and the aromatic ring. As a result, the azide group becomes more "alkene-like" and, consequently, more reactive in cycloaddition reactions like SPAAC.
This enhanced reactivity translates to faster reaction kinetics, allowing for more efficient bioconjugation, particularly in time-sensitive experiments or when working with low concentrations of reactants.
Figure 1. Logical relationship of steric acceleration.
Quantitative Comparison of Performance
While the principle of steric acceleration provides a strong theoretical framework, quantitative data is essential for informed reagent selection. The following table summarizes the expected and reported performance characteristics of azidobenzoic acid isomers.
| Parameter | This compound | 3-Azidobenzoic Acid | 4-Azidobenzoic Acid |
| Synthesis Yield (%) | ~85-95% | ~80-90%[3] | ~73-92%[1][2] |
| Click Chemistry Rate Constant (k₂) (M⁻¹s⁻¹) | Expected to be significantly higher than meta and para isomers. | Baseline for aryl azides. | Baseline for aryl azides. |
| Photoaffinity Labeling Efficiency (%) | Potentially higher due to intramolecular quenching pathways. | Variable, dependent on the target. | Reported up to 8% in specific systems.[4] |
Experimental Protocols
To facilitate the independent verification and application of these reagents, detailed synthesis protocols are provided below.
Synthesis of Azidobenzoic Acid Isomers
The synthesis of 2-, 3-, and 4-azidobenzoic acid is typically achieved through the diazotization of the corresponding aminobenzoic acid, followed by reaction with sodium azide.
Figure 2. General workflow for azidobenzoic acid synthesis.
Materials:
-
2-Aminobenzoic acid, 3-Aminobenzoic acid, or 4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium azide (NaN₃)
-
Deionized water
-
Ice
Procedure:
-
Dissolution of Aminobenzoic Acid: In a beaker, dissolve the chosen aminobenzoic acid isomer in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aminobenzoic acid solution. Maintain the temperature between 0-5 °C and continue stirring for 15-30 minutes after the addition is complete.
-
Azide Formation: In a separate beaker, dissolve sodium azide in deionized water. Slowly add this solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed.
-
Precipitation and Isolation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The azidobenzoic acid product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water and dry it under vacuum in the dark.
Note: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
Comparative Kinetic Analysis of Click Chemistry Reactions
To quantitatively assess the reactivity of the azidobenzoic acid isomers in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a competition experiment can be performed.
Figure 3. Workflow for kinetic analysis of azides.
Materials:
-
This compound, 3-Azidobenzoic acid, and 4-Azidobenzoic acid
-
A strained alkyne (e.g., dibenzocyclooctyne, DBCO)
-
An appropriate solvent (e.g., DMSO, acetonitrile)
-
HPLC or NMR spectrometer
Procedure:
-
Prepare a stock solution containing an equimolar mixture of 2-, 3-, and 4-azidobenzoic acid.
-
Prepare a stock solution of the strained alkyne.
-
Initiate the reaction by mixing the azide solution with the alkyne solution. The alkyne should be the limiting reagent.
-
Monitor the reaction at regular time intervals using HPLC or ¹H NMR to follow the disappearance of the reactants and the formation of the corresponding triazole products.
-
Calculate the relative reaction rates by comparing the rates of formation of the three different triazole products.
Photoaffinity Labeling: The Proximity Advantage
In photoaffinity labeling, an aryl azide is incorporated into a ligand to covalently capture its binding partner upon UV irradiation. The ortho-positioning of the azide and carboxylic acid in this compound can offer an advantage. Upon photolysis, the highly reactive nitrene intermediate is generated in close proximity to the binding determinant (the carboxylic acid), potentially leading to more efficient and specific cross-linking to the target protein.
Figure 4. General mechanism of photoaffinity labeling.
While direct comparative studies on the cross-linking efficiency of the three azidobenzoic acid isomers are limited, the generation of the reactive species in the immediate vicinity of the binding interface is a recognized strategy for improving labeling efficiency.
Conclusion
The strategic placement of the azide group at the ortho position in this compound confers a distinct advantage in reactivity for click chemistry applications due to steric acceleration. This leads to faster reaction kinetics, a critical factor for efficient bioconjugation. In photoaffinity labeling, the proximity of the photoreactive group to the binding moiety may enhance cross-linking efficiency. While all three isomers have their utility, researchers seeking to optimize the speed and efficiency of their bioconjugation and labeling experiments should strongly consider the unique benefits offered by this compound. This guide provides the foundational data and protocols to empower researchers to harness the "ortho advantage" in their future work.
References
- 1. Synthesis routes of 4-Azidobenzoic acid [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity heterobifunctional cross-linking reagents based on azide-substituted salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein-Protein Interactions with 2-Azidobenzoic Acid Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-azidobenzoic acid-based photo-crosslinkers with other common alternatives for the validation of protein-protein interactions (PPIs). We will delve into the performance characteristics, experimental protocols, and data analysis considerations to aid in the selection of the most appropriate tool for your research needs.
Introduction to Photo-Crosslinking for PPI Validation
Photo-crosslinkers are powerful reagents used to covalently capture transient and stable protein-protein interactions in their native cellular environment. These compounds contain a photo-activatable moiety that, upon exposure to UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby amino acid residues. This "freezes" the interaction, allowing for subsequent purification and identification of the interacting partners by mass spectrometry.
This compound and its derivatives are a class of traditional photo-crosslinkers that belong to the aryl azide family. When activated by UV light, they form a reactive nitrene intermediate. This guide will focus on the utility of these crosslinkers in comparison to other popular classes, namely benzophenones and diazirines.
Performance Comparison of Photo-Crosslinkers
The choice of a photo-crosslinker is critical and can significantly influence the outcome of a PPI study. The following table summarizes the key performance characteristics of aryl azides (represented by this compound derivatives), benzophenones, and diazirines.
| Feature | Aryl Azide (e.g., this compound derivatives) | Benzophenone | Diazirine |
| Activation Wavelength | 260-460 nm | ~350-360 nm | 330-370 nm |
| Reactive Intermediate | Nitrene | Triplet Ketone | Carbene |
| Crosslinking Efficiency | Moderate | High | High |
| Reactivity | Inserts into C-H and N-H bonds, can undergo rearrangements | Abstracts hydrogen from C-H bonds | Inserts into a wide range of bonds including C-H, N-H, and O-H |
| Key Advantages | Established chemistry, relatively straightforward synthesis. | High crosslinking efficiency, less prone to rearrangement than nitrenes. | Small size minimizes steric hindrance, high reactivity, less damaging UV wavelength. |
| Key Disadvantages | Longer wavelength activation can be less specific, potential for complex side reactions and lower yields, sensitive to reducing agents. | Larger size can sterically hinder interactions. | Can be highly reactive leading to non-specific labeling if not controlled. |
Experimental Workflow and Protocols
A typical photo-crosslinking experiment involves several key steps, from introducing the crosslinker to identifying the interacting proteins.
General Experimental Workflow
Caption: General workflow for a photo-crosslinking experiment.
Detailed Protocol for Using an NHS-Ester Derivative of this compound
This protocol provides a general guideline for using an N-hydroxysuccinimide (NHS) ester of an azidobenzoic acid to label a purified "bait" protein and identify its "prey" interaction partners.
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.
-
Azido-NHS ester crosslinker (e.g., N-hydroxysuccinimidyl-4-azidobenzoate).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
UV lamp (with appropriate wavelength for the specific crosslinker).
-
Standard reagents and equipment for SDS-PAGE, affinity purification, and mass spectrometry.
Procedure:
-
Protein Preparation:
-
Ensure the purified bait protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the Azido-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-25 mM. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
-
Labeling Reaction:
-
Add the crosslinker stock solution to the protein solution to achieve a final concentration of 0.25-5 mM. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the labeling reaction.
-
Remove excess, unreacted crosslinker by dialysis or using a desalting column.
-
-
Interaction and Photo-Crosslinking:
-
Mix the labeled bait protein with the cell lysate or purified potential interacting partners.
-
Incubate to allow for complex formation.
-
Expose the sample to UV light at the appropriate wavelength and for a predetermined duration to activate the azide group and induce crosslinking. The optimal exposure time needs to be determined empirically to maximize crosslinking while minimizing protein damage.
-
-
Downstream Analysis:
-
Proceed with affinity purification of the bait protein to enrich for crosslinked complexes.
-
Analyze the purified sample by SDS-PAGE to visualize the crosslinked products.
-
Excise the bands of interest, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify the interacting proteins and the crosslinked residues.
-
Visualizing the Chemistry and Logic
Chemical Structures and Reaction Mechanism
Caption: Photo-activation of different crosslinker families.
Decision Tree for Crosslinker Selection
Caption: Decision tree for selecting a photo-crosslinker.
Conclusion
The validation of protein-protein interactions is a cornerstone of modern biological research. This compound-based crosslinkers represent a classic and still viable option for these studies. However, researchers must carefully consider their properties in comparison to newer alternatives like benzophenones and diazirines, which often offer higher efficiency and specificity. By understanding the principles of each crosslinker type and optimizing the experimental protocol, scientists can confidently capture and identify protein interactions, paving the way for a deeper understanding of cellular processes and the development of novel therapeutics.
A Researcher's Guide to In Vivo Click Chemistry: A Comparative Analysis of Leading Reagents
For researchers, scientists, and drug development professionals, the ability to perform precise and efficient chemical reactions within a living organism is a transformative tool. Click chemistry, with its high specificity and biocompatibility, has emerged as a leading methodology for in vivo studies, enabling applications from imaging and tracking of biomolecules to targeted drug delivery. This guide provides a comparative analysis of prominent click chemistry reagents, supported by experimental data, to facilitate the selection of the most appropriate tools for your research.
The two dominant forces in the in vivo click chemistry landscape are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, the latter most notably represented by tetrazine ligations. The choice between these methodologies, and the specific reagents within each class, hinges on a careful consideration of reaction kinetics, stability in a biological milieu, and overall biocompatibility.
Comparative Analysis of Key In Vivo Click Chemistry Reagents
The selection of a click chemistry reagent for in vivo applications is a critical decision that directly impacts the success of an experiment. The following tables provide a quantitative comparison of commonly used reagents for SPAAC and tetrazine ligation reactions.
Table 1: Performance Comparison of SPAAC Cyclooctyne Reagents
| Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Key Characteristics |
| Dibenzocyclooctyne (DBCO) | ~1.0 | Generally stable, but can be susceptible to degradation over longer periods.[1] | Widely used standard; offers a balance of reactivity and stability.[1] |
| Bicyclo[6.1.0]nonyne (BCN) | Variable (can participate in iEDDA) | Generally stable. | Offers dual reactivity in SPAAC and iEDDA reactions.[2] |
| Difluorinated Cyclooctyne (DIFO) | 7.6 x 10⁻² | Stable in aqueous solutions and in the presence of biological nucleophiles.[3] | Enhanced reactivity due to fluorine substituents; comparable kinetics to Cu-catalyzed reactions.[3] |
Table 2: Performance Comparison of Tetrazine Ligation Reagents
| Reagent Class | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Key Characteristics |
| Pyridyl-substituted Tetrazines | Generally higher than phenyl-substituted | Can have reduced stability.[4] | Electron-withdrawing nature of the pyridine ring accelerates the iEDDA reaction.[4] |
| Phenyl-substituted Tetrazines | Generally lower than pyridyl-substituted | Generally more stable.[4] | Offers a balance between reactivity and in vivo half-life.[4] |
| Highly Strained Dienophiles (e.g., trans-cyclooctene, TCO) | 1 - 10⁶ | Can be susceptible to isomerization to the less reactive cis-isomer.[1][5] | Exceptionally fast reaction kinetics.[4][5] |
| Norbornene | ~1 - 10³ | Stable.[6] | Less reactive than highly strained alkenes like TCO, but offers good stability.[6] |
Visualizing Click Chemistry: Pathways and Workflows
To further aid in the understanding and application of these powerful bioorthogonal reactions, the following diagrams illustrate the core reaction mechanisms, a generalized experimental workflow for in vivo studies, and a decision-making framework for reagent selection.
Core mechanisms of SPAAC and iEDDA click chemistry reactions.
Generalized experimental workflow for in vivo click chemistry.
Decision tree for selecting in vivo click chemistry reagents.
Experimental Protocols
While specific protocols will vary based on the application, the following provides a generalized methodology for a typical in vivo bioconjugation experiment using click chemistry.
General Protocol for In Vivo Cell Surface Labeling
This protocol outlines a general procedure for labeling cell surface proteins in a live animal model.
Materials:
-
Azide- or alkyne-functionalized antibody targeting the protein of interest.
-
Corresponding click chemistry partner (e.g., DBCO-fluorophore or Tetrazine-fluorophore).
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.
-
Animal model.
Procedure:
-
Reagent Preparation:
-
Dissolve the functionalized antibody and the click partner in sterile PBS to the desired concentrations. Ensure all solutions are sterile-filtered.
-
-
Antibody Administration:
-
Administer the azide- or alkyne-functionalized antibody to the animal model via an appropriate route (e.g., intravenous injection).
-
The optimal dose and incubation time for the antibody to reach and bind to its target should be determined empirically. This can range from a few hours to 24 hours.
-
-
Click Partner Administration:
-
After the initial incubation period, administer the corresponding click partner (e.g., DBCO-fluorophore).
-
The molar excess of the click partner relative to the antibody will need to be optimized to ensure efficient labeling without causing toxicity.
-
-
In Vivo Reaction and Imaging:
-
Allow the click reaction to proceed in vivo. The reaction time will depend on the kinetics of the chosen reagents.
-
At various time points post-injection of the click partner, perform in vivo imaging using an appropriate modality (e.g., fluorescence imaging, PET).
-
-
Biodistribution and Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the animal and harvest tissues of interest.
-
Quantify the amount of labeled conjugate in each tissue to determine the biodistribution profile.
-
Perform histological analysis on tissue sections to visualize the cellular localization of the labeled protein.
-
Protocol for Assessing Reagent Biocompatibility
This protocol provides a basic framework for evaluating the potential toxicity of click chemistry reagents in vitro before moving to in vivo studies.
Materials:
-
Cell line relevant to the in vivo model.
-
Complete cell culture medium.
-
Click chemistry reagents (azide and alkyne/dienophile).
-
Cell viability assay kit (e.g., MTT, PrestoBlue).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Reagent Treatment:
-
Prepare a series of dilutions of each click chemistry reagent in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the reagents. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the cells for a period relevant to the expected in vivo exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each reagent concentration relative to the vehicle control.
-
Determine the concentration at which a significant decrease in cell viability is observed (e.g., IC50).
-
Conclusion
The field of in vivo click chemistry offers a powerful and versatile toolkit for researchers in the life sciences. The choice of reagent is a critical determinant of experimental success, requiring a balance between reaction kinetics, stability, and biocompatibility. While the exceptionally fast kinetics of tetrazine ligations are advantageous for many applications, the well-established stability and reliability of SPAAC reagents like DBCO continue to make them a popular choice.[1][5] By carefully considering the quantitative data and experimental guidelines presented in this guide, researchers can make informed decisions to harness the full potential of click chemistry for their in vivo studies.
References
Assessing the Biocompatibility of 2-Azidobenzoic Acid-Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. Among the diverse array of chemical reporters, azide-functionalized molecules, such as those based on 2-azidobenzoic acid, are pivotal for their participation in highly specific ligation reactions. However, the introduction of any exogenous probe into a living system necessitates a thorough evaluation of its biocompatibility. This guide provides a comparative assessment of this compound-based probes against common alternative bioorthogonal reagents, supported by available experimental data and detailed methodologies for key biocompatibility assays.
Introduction to this compound-Based Probes
This compound serves as a foundational structure for creating bioorthogonal probes. The azide group allows for highly selective "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of reporter molecules, such as fluorophores or affinity tags, to the probe-labeled biomolecule of interest. The choice of bioorthogonal reaction strategy significantly influences the overall biocompatibility of the labeling experiment.
Comparative Analysis of Biocompatibility
A direct comparison of the biocompatibility of this compound-based probes with alternatives is challenging due to the limited publicly available data specifically on this compound. However, by examining data from structurally related compounds and the different bioorthogonal reaction types, we can infer potential biocompatibility profiles.
For this guide, we will compare a hypothetical this compound-based probe with state-of-the-art alternatives used in copper-free click chemistry:
-
Dibenzocyclooctyne (DBCO)-based probes: Widely used in SPAAC reactions.
-
Bicyclo[6.1.0]nonyne (BCN)-based probes: Another class of strained alkynes for SPAAC.
-
Tetrazine-based probes: Employed in the inverse-electron-demand Diels-Alder (iEDDA) reaction.
The following tables summarize available quantitative data on the cytotoxicity of these classes of compounds. It is crucial to note that the data for "this compound" is inferred from studies on benzoic acid and other aryl azides and should be interpreted with caution.
Data Presentation: Comparative Cytotoxicity of Bioorthogonal Probes
| Probe/Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (inferred) | Various | MTT | Likely > 100 µM (based on aryl azides) | [1][2] |
| Benzoic Acid | Human Lymphocytes | Various | Genotoxic effects observed at 50-500 µg/mL | |
| DBCO-amine | A549 (Human Lung Carcinoma) | MTT | > 30 µM | |
| DBCO-amine | MCF7 (Human Breast Adenocarcinoma) | MTT | 15.2 µM | |
| DBCO-amine | MRC5 (Human Lung Fibroblast) | MTT | 60.4 µM | |
| 3,6-disubstituted-1,2,4,5-tetrazine (various derivatives) | H1975, HL-60, HCT116, HeLa | MTT | > 5 µM to < 50 µM | [3] |
| BCN-based probes | - | - | Generally considered to have an acceptable cell toxicity profile | [4] |
Note: The biocompatibility of a probe is not solely determined by its core reactive group but is also influenced by the entire molecular structure, including linkers and reporter molecules. The data presented here should be considered as a general guide, and specific probes should be individually assessed.
Experimental Protocols
Accurate assessment of biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for three key assays to evaluate cytotoxicity, genotoxicity, and apoptosis.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test probe. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the probe concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the extent of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with the test probe at various concentrations for a defined period.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the percentage of DNA in the comet tail and the tail moment.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.
Protocol:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP (e.g., Br-dUTP followed by an Alexa Fluor® conjugated anti-BrdU antibody).
-
Counterstaining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantification: Quantify the percentage of TUNEL-positive cells by counting a representative number of cells from multiple fields of view.
Mandatory Visualizations
To further clarify the experimental processes and potential biological impacts, the following diagrams are provided.
Discussion of Potential Signaling Pathway Interactions
While specific data for this compound is lacking, studies on benzoic acid and its derivatives suggest potential interactions with key cellular signaling pathways. It is plausible that, like other xenobiotics, high concentrations of this compound-based probes could induce cellular stress, potentially activating pathways such as the NF-κB and MAPK signaling cascades.
-
NF-κB Pathway: This pathway is a central regulator of the inflammatory response. Cellular stress can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Some benzoic acid derivatives have been shown to modulate NF-κB signaling[5][6].
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Stress stimuli can activate a cascade of protein kinases (MAPKKK, MAPKK, and MAPK), leading to the activation of transcription factors that mediate the cellular response. Benzoic acid derivatives have also been implicated in the modulation of MAPK signaling[7].
It is important to emphasize that these are potential, indirect effects that would likely only occur at high, non-physiological concentrations of the probe. The hallmark of a good bioorthogonal probe is its inertness to biological systems at the concentrations required for labeling.
Conclusion and Recommendations
The selection of a bioorthogonal probe requires a careful balance between reaction kinetics, specificity, and biocompatibility. While this compound provides a versatile handle for azide-alkyne cycloaddition reactions, the lack of direct biocompatibility data is a significant consideration.
Recommendations for Researchers:
-
Prioritize Copper-Free Click Chemistry: For live-cell and in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) using probes like DBCO or BCN derivatives, or inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, are generally recommended to avoid the cytotoxicity associated with copper catalysts.
-
Perform Dose-Response Studies: Regardless of the probe chosen, it is essential to perform thorough dose-response experiments to determine the optimal concentration that provides efficient labeling with minimal impact on cell viability and function.
-
Include Appropriate Controls: Always include untreated and vehicle-treated controls in all experiments to accurately assess the baseline cellular response.
-
Consider the Entire Probe Structure: The biocompatibility of a probe is influenced by its linker and any attached reporter molecules, not just the reactive handle.
By carefully considering these factors and conducting rigorous biocompatibility assessments, researchers can confidently employ bioorthogonal chemistry to unravel complex biological processes with minimal perturbation to the system under study.
References
- 1. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, cytotoxicity and 3D-QSAR analysis of new 3,6-disubstituted-1,2,4,5-tetrazine derivatives as potential antitumor agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Strained cycloalkynes as new protein sulfenic acid traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
A Comparative Guide to the Bioconjugation Efficiency of 2-Azidobenzoic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the efficient and specific conjugation of biomolecules is a cornerstone of innovation. The choice of chemical ligation strategy is critical in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. This guide provides a quantitative and qualitative comparison of bioconjugation using 2-azidobenzoic acid, an aryl azide, with other prevalent bioconjugation methodologies. We will delve into the efficiency, kinetics, and experimental considerations for each approach, supported by detailed protocols and workflow visualizations.
Comparing Bioconjugation Chemistries
The effectiveness of a bioconjugation reaction is paramount, influencing the yield, purity, and functionality of the final product. While specific quantitative data for the bioconjugation efficiency of this compound is not extensively documented in comparative studies, its performance can be inferred from the well-established reactivity of aryl azides in "click chemistry" reactions. Here, we compare the expected performance of this compound-mediated conjugation with other common techniques.
The efficiency of bioconjugation is influenced by several factors, including the intrinsic reactivity of the functional groups, steric hindrance, and the reaction conditions.[1] Aryl azides, such as this compound, can exhibit different reactivity compared to alkyl azides due to the electronic effects of the aromatic ring.[1]
Table 1: Quantitative Comparison of Bioconjugation Efficiencies
| Bioconjugation Chemistry | Reagent 1 | Reagent 2 | Typical Efficiency | Reaction Speed | Key Considerations |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound (Aryl Azide) | Terminal Alkyne | High (>90%) | Fast (minutes to hours)[2] | Requires copper catalyst which can be cytotoxic.[3][4] Ligands like THPTA can mitigate toxicity.[5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | This compound (Aryl Azide) | Strained Alkyne (e.g., DBCO, BCN) | High (>85%) | Very Fast (seconds to minutes)[6] | Copper-free and bioorthogonal, ideal for live-cell labeling.[3][4] Reagent stability can be a concern. |
| NHS Ester Chemistry | NHS Ester-activated molecule | Primary Amine (e.g., Lysine) | Moderate to High (50-90%) | Fast (minutes to hours) | Susceptible to hydrolysis, especially at higher pH. Can react with multiple amine sites, leading to heterogeneity. |
| Maleimide-Thiol Chemistry | Maleimide-activated molecule | Thiol (e.g., Cysteine) | High (>90%) | Very Fast (seconds to minutes) | Specific for thiols, but the resulting thioether bond can undergo retro-Michael addition. |
| Staudinger Ligation | Aryl Azide | Phosphine | Moderate (Variable) | Slow (hours to days) | Bioorthogonal but generally slower than click chemistry.[3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are generalized protocols for key reactions involving an aryl azide like this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound
This protocol outlines the conjugation of a protein containing a terminal alkyne to this compound using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation:
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer to the desired final concentration (typically a 10-50 fold molar excess over the protein).
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.[7]
-
-
Reaction Initiation:
-
Add the this compound solution to the protein solution.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column.
-
Characterization: Analyze the purified bioconjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine efficiency.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Strained Alkyne-Modified Protein with this compound
This protocol describes the copper-free conjugation of a protein modified with a strained alkyne (e.g., DBCO) to this compound.
Materials:
-
Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the strained alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer to the desired final concentration (typically a 10-50 fold molar excess over the protein).
-
Reaction Initiation: Add the this compound solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by analytical techniques. For live cell labeling, incubation times may vary.[3]
-
Purification: Purify the bioconjugate using a desalting column to remove unreacted this compound.
-
Characterization: Characterize the purified product using methods such as SDS-PAGE, mass spectrometry, and fluorescence (if one of the components is fluorescent) to assess conjugation efficiency.
Visualizing Bioconjugation Workflows
Diagrams illustrating the experimental workflows provide a clear overview of the processes involved.
Caption: Workflow for CuAAC Bioconjugation.
Caption: Workflow for SPAAC Bioconjugation.
Caption: Decision logic for choosing a bioconjugation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 2-Azidobenzoic Acid and Its Reaction Products
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2-azidobenzoic acid and its primary reaction products. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and reaction pathway visualizations.
Introduction
This compound is a versatile organic compound that serves as a precursor for a variety of important molecules. Its azide functional group makes it susceptible to thermal and photochemical transformations, leading to the formation of highly reactive intermediates such as nitrenes. These intermediates can undergo a range of reactions, including intramolecular cyclization to form azepines, or intermolecular dimerization to yield azo compounds. Furthermore, the azide group can be readily reduced to an amine, yielding the stable and widely used 2-aminobenzoic acid (anthranilic acid). Understanding the spectroscopic signatures of this compound and its diverse reaction products is crucial for reaction monitoring, product identification, and mechanistic studies in synthetic chemistry and drug development.
Reaction Pathways of this compound
The primary reaction pathways of this compound involve the loss of nitrogen gas (N₂) from the azide group upon heating or irradiation, generating a highly reactive 2-carboxyphenylnitrene intermediate. This nitrene can then follow several pathways, including ring expansion to form an azepine derivative or dimerization to an azo compound. Alternatively, the azide group can be reduced to an amine.
Caption: Reaction pathways of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its principal reaction products.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3200-2500 (broad, O-H stretch of COOH), ~2120 (sharp, N₃ stretch), ~1680 (strong, C=O stretch of COOH) |
| 2,2'-Azodibenzoic Acid | ~3200-2500 (broad, O-H stretch of COOH), ~1680 (strong, C=O stretch of COOH), ~1580 (N=N stretch, often weak or obscured) |
| 2-Aminobenzoic Acid | ~3470 and ~3360 (two sharp bands, N-H stretches of NH₂), ~3200-2500 (broad, O-H stretch of COOH), ~1670 (strong, C=O stretch of COOH) |
| Azepine Derivative | Varies with specific structure. For a generic 2-alkoxy-3H-azepine-3-carboxylic acid: ~3200-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1640 (C=N stretch), ~1250 (C-O stretch). |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.
| Compound | Aromatic Protons | Other Key Protons |
| This compound | 7.20-8.20 (m, 4H) | ~10-13 (br s, 1H, COOH) |
| 2,2'-Azodibenzoic Acid | 7.50-8.50 (m, 8H) | ~10-13 (br s, 2H, COOH) |
| 2-Aminobenzoic Acid | 6.60-7.90 (m, 4H) | ~5-6 (br s, 2H, NH₂), ~10-13 (br s, 1H, COOH)[1] |
| Azepine Derivative | Protons on the azepine ring typically appear in the olefinic region (~5.5-7.0 ppm) and aliphatic region, depending on the specific structure. | Carboxylic acid proton (~10-13 ppm). |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Aromatic/Olefinic Carbons | Carbonyl Carbon | Other Key Carbons |
| This compound | 118-142 | ~168 | - |
| 2,2'-Azodibenzoic Acid | 115-150 | ~168 | - |
| 2-Aminobenzoic Acid | 110-150 | ~170 | - |
| Azepine Derivative | Carbons of the azepine ring appear in a wide range (~100-160 ppm) depending on their hybridization and substitution. | ~170 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 163 | 135 ([M-N₂]⁺), 119 ([M-N₂-O]⁺), 92, 64 |
| 2,2'-Azodibenzoic Acid | 270 | 252 ([M-H₂O]⁺), 226 ([M-CO₂]⁺), 121, 93 |
| 2-Aminobenzoic Acid | 137[2] | 119 ([M-H₂O]⁺), 92 ([M-COOH]⁺) |
| Azepine Derivative | Dependent on the specific structure formed. | Fragmentation will be characteristic of the azepine ring and its substituents. |
Experimental Protocols
Detailed methodologies for the synthesis of the reaction products and the acquisition of the spectroscopic data are provided below.
Synthesis of Reaction Products
Thermal Decomposition of this compound: A solution of this compound in a high-boiling inert solvent (e.g., decalin or diphenyl ether) is heated to reflux (typically >150 °C) under a nitrogen atmosphere. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the resulting azepine derivatives and other decomposition products.
Photochemical Decomposition of this compound: A dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 290 nm) at room temperature. The reaction is monitored by UV-Vis spectroscopy (disappearance of the azide absorption) and TLC. The solvent is then evaporated, and the products are separated by chromatography.
Reduction of this compound to 2-Aminobenzoic Acid: this compound is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-aminobenzoic acid.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy: Solid samples are analyzed as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. For EI, a small amount of the solid sample is introduced directly into the ion source. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are recorded.
References
A Comparative Guide to the Cross-Linking Specificity of 2-Azidobenzoic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is fundamental to elucidating cellular pathways and advancing therapeutic discovery. Photo-cross-linking serves as a powerful tool to capture these interactions by covalently linking interacting molecules. The choice of a photo-cross-linker is a critical determinant of experimental success. This guide provides an objective comparison of the cross-linking specificity of 2-azidobenzoic acid, a common aryl azide photo-cross-linker, with its main alternatives: diazirines and benzophenones. This comparison is supported by a summary of experimental data and detailed methodologies for evaluating cross-linking performance.
Performance Comparison of Photo-Cross-Linkers
The selection of a photo-cross-linker depends on a variety of factors, including the specific application, the nature of the interacting molecules, and the experimental conditions. Aryl azides (represented here by this compound), diazirines, and benzophenones are the most common classes of photo-cross-linkers, each with a distinct set of advantages and disadvantages.
| Feature | This compound (Aryl Azide) | Diazirine Derivatives | Benzophenone Derivatives |
| Reactive Intermediate | Nitrene | Carbene | Triplet Benzophenone Diradical |
| Activation Wavelength | ~260-280 nm (unsubstituted) or 300-460 nm (nitro-substituted)[1] | ~350-370 nm[2] | ~350-365 nm[2] |
| Cross-Linking Efficiency | Generally lower due to potential for side reactions and rearrangements[2] | Generally higher yields due to the high reactivity of the carbene intermediate[2][3] | Moderate; the triplet state is relatively long-lived, which can lead to less specific cross-linking[3] |
| Reactivity | Highly reactive with various bonds, but prone to rearrangement[2] | Highly reactive with a broad range of bonds including C-H, N-H, and O-H[4] | Reacts preferentially with C-H bonds through hydrogen abstraction[3] |
| Specificity | Can be less specific due to the longer lifetime of the nitrene intermediate and potential for rearrangements. | The highly reactive carbene has a very short half-life, favoring cross-linking to proximal molecules. However, high reactivity can also lead to non-specific labeling if not controlled[3]. | The long-lived triplet state can potentially lead to less specific cross-linking[3]. |
| Key Advantages | Small size[2]. Established chemistry. | High reactivity and small size minimize steric hindrance. Rapid reaction kinetics can be advantageous[3]. | Not quenched by water. Reversible photoactivation allows for multiple excitation events[2][4]. |
| Key Disadvantages | Can be quenched by water. Requires lower UV wavelengths that may damage proteins (for unsubstituted aryl azides)[1][2]. Prone to intramolecular rearrangement. | Can be quenched by water, potentially lowering yields in aqueous environments[2]. Can undergo isomerization to a less reactive linear diazo compound[3]. | Bulkier than other cross-linkers, which may perturb protein structure. Longer irradiation times may lead to sample damage. |
| Off-Target Reactions | Insertion into C-H and N-H bonds, but also rearrangement to a ketenimine which can react with nucleophiles. | Insertion into a wide variety of bonds, including those in solvent molecules if no target is in immediate proximity. | Hydrogen abstraction from any accessible C-H bond. |
Experimental Protocols
A robust evaluation of cross-linking specificity is crucial for the interpretation of experimental results. The following is a generalized protocol for an in vitro cross-linking experiment coupled with mass spectrometry to identify cross-linked peptides and assess specificity.
I. In Vitro Photo-Cross-Linking
-
Sample Preparation:
-
Dissolve the purified protein(s) of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should not contain primary amines (like Tris) if using NHS-ester functionalized cross-linkers for conjugation.
-
Add the photo-cross-linker (e.g., an NHS-ester derivative of this compound, a diazirine, or a benzophenone) to the protein solution at a desired molar excess (e.g., 20- to 100-fold molar excess over the protein)[5].
-
Incubate the reaction mixture in the dark for a specific time (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., room temperature or on ice) to allow for the conjugation of the cross-linker to the protein(s)[5].
-
-
UV Irradiation:
-
Place the sample in a UV-transparent container (e.g., quartz cuvette) on ice to minimize heat-induced damage[6].
-
Irradiate the sample with a UV lamp at the appropriate wavelength for the chosen photo-cross-linker (see table above). The duration of irradiation should be optimized to maximize cross-linking while minimizing protein damage (typically ranging from a few minutes to an hour)[4].
-
Include a control sample that is not exposed to UV light to assess non-specific interactions[4].
-
-
Quenching:
-
After irradiation, quench any unreacted cross-linker by adding a quenching reagent (e.g., Tris or glycine) if necessary[5].
-
II. Proteomic Sample Preparation
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked proteins using a denaturing agent (e.g., 8 M urea).
-
Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).
-
Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the denatured protein solution to a lower urea concentration (e.g., < 2 M).
-
Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
III. Mass Spectrometry Analysis and Data Interpretation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
The mass spectrometer will acquire tandem mass spectra (MS/MS) of the eluting peptides.
-
-
Data Analysis:
-
Use specialized software (e.g., xQuest, pLink, MeroX) to identify the cross-linked peptides from the complex MS/MS data[8][9][10]. This software searches the data against a protein sequence database to identify pairs of peptides that are linked by the cross-linker.
-
The identification of specific cross-linked residues provides information about the spatial proximity of these residues in the protein or protein complex.
-
The specificity of the cross-linker can be evaluated by analyzing the number and type of identified cross-links, as well as the presence of any off-target modifications.
-
Visualizations
Signaling Pathway of Photo-Cross-Linker Activation
Caption: Photochemical activation pathways for aryl azide, diazirine, and benzophenone photo-cross-linkers.
Experimental Workflow for Evaluating Cross-Linking Specificity
Caption: A generalized experimental workflow for the evaluation of photo-cross-linker specificity using mass spectrometry.
References
- 1. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLAUDIO: automated structural analysis of cross-linking data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 2-Iodobenzoic Acid vs. 2-Azidobenzoic Acid in Reagent Synthesis and Bioconjugation
In the landscape of modern chemical and pharmaceutical research, the strategic choice of starting materials is paramount to the successful synthesis of novel reagents and complex biomolecules. Among the versatile building blocks available, 2-iodobenzoic acid and 2-azidobenzoic acid have emerged as critical scaffolds, each with a distinct yet significant realm of application. This guide provides an objective, data-driven comparison of these two reagents, focusing on the utility of 2-iodobenzoic acid as a precursor for powerful oxidizing agents and the diverse applications of this compound in the field of bioconjugation and chemical biology.
At a Glance: Key Properties and Applications
| Feature | 2-Iodobenzoic Acid | This compound |
| Primary Application | Precursor to hypervalent iodine oxidizing agents (IBX and Dess-Martin periodinane).[1][2][3] | Bioorthogonal chemistry, including bioconjugation via "click" chemistry and photoaffinity labeling. |
| Key Functional Group | Iodine | Azide |
| Reactivity | The carbon-iodine bond is readily oxidized and participates in palladium-catalyzed cross-coupling reactions.[4] | The azide group undergoes highly selective cycloaddition reactions with alkynes and can be photochemically activated to form a reactive nitrene. |
| Stability | Generally stable, though its derivatives like IBX and DMP can be explosive under certain conditions.[5][6] | Can be sensitive to heat and shock. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone.[2] | Solubility is dependent on the specific salt or derivative form. |
2-Iodobenzoic Acid: A Gateway to Potent Oxidizing Agents
2-Iodobenzoic acid is a cornerstone in the synthesis of hypervalent iodine reagents, most notably 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP). These reagents are celebrated for their mild and selective oxidation of alcohols to aldehydes and ketones, offering a valuable alternative to heavy metal-based oxidants.[4]
Synthesis of Hypervalent Iodine Reagents: A Quantitative Comparison
The synthesis of IBX from 2-iodobenzoic acid is a critical first step. Two common methods are employed, with the use of Oxone (potassium peroxymonosulfate) being favored for its safety and environmental benefits over the traditional potassium bromate method.
| Method | Oxidizing Agent | Typical Yield of IBX | Purity of IBX | Reference |
| Method A | Potassium Bromate/H₂SO₄ | ~98% (of moist solid) | - | [7] |
| Method B | Oxone | 79-81% | ≥95% | [8][9] |
Dess-Martin periodinane is subsequently synthesized by the acetylation of IBX.
| Precursor | Acetylating Agent | Catalyst | Typical Yield of DMP | Reference |
| IBX | Acetic Anhydride/Acetic Acid | p-Toluenesulfonic acid (optional) | ~40% (from 2-iodobenzoic acid) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Iodoxybenzoic Acid (IBX) using Oxone
-
Materials: 2-Iodobenzoic acid, Oxone (2KHSO₅·KHSO₄·K₂SO₄), deionized water.
-
Procedure:
-
To a solution of Oxone (1.3 to 1.8 equivalents) in deionized water, add 2-iodobenzoic acid (1.0 equivalent) in one portion.
-
Heat the suspension to an internal temperature of 70-73 °C and maintain with vigorous stirring for approximately 3 hours.
-
Cool the reaction mixture in an ice bath to 5 °C and continue stirring for 1.5 hours to ensure complete precipitation.
-
Collect the white solid product by filtration through a sintered glass funnel.
-
Wash the filter cake thoroughly with deionized water, followed by acetone, to remove impurities.
-
Dry the purified IBX under vacuum.[10]
-
Safety Precaution: Both IBX and Dess-Martin periodinane are potentially impact- and heat-sensitive and should be handled with care in a well-ventilated fume hood behind a safety shield.[6]
Protocol 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX
-
Materials: 2-Iodoxybenzoic acid (IBX), acetic anhydride, acetic acid, p-toluenesulfonic acid monohydrate (TsOH·H₂O, optional catalyst).
-
Procedure:
-
In a round-bottom flask, combine IBX (1 equivalent), acetic anhydride (4 equivalents), and acetic acid.
-
Add a catalytic amount of TsOH·H₂O.
-
Heat the mixture in an oil bath at 80 °C for 2 hours.
-
Cool the resulting slurry to 0 °C in an ice-water bath.
-
Filter the white solid product through a fritted glass funnel.
-
Wash the solid with anhydrous ether and dry under vacuum.[1]
-
This compound: A Versatile Tool for Bioconjugation and Target Identification
This compound and its derivatives are instrumental in the field of chemical biology, primarily due to the unique reactivity of the azide functional group. This group allows for highly specific and bioorthogonal reactions, enabling the labeling and study of biomolecules in complex biological systems.
Applications in "Click" Chemistry
The azide group is a key participant in "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing partner. This compound can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to readily react with primary amines (e.g., lysine residues) on proteins.
Protocol 3: General Protein Labeling using an Azido-NHS Ester
-
Materials: Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5), this compound NHS ester, anhydrous DMSO or DMF.
-
Procedure:
-
Prepare a fresh stock solution of the this compound NHS ester in anhydrous DMSO or DMF.
-
Add a 5-20 fold molar excess of the NHS ester solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.
-
Quench the reaction by adding a quenching solution (e.g., Tris buffer) to a final concentration that consumes unreacted NHS ester.
-
Purify the resulting azide-labeled protein using an appropriate method such as size exclusion chromatography.[11]
-
Application in Photoaffinity Labeling
Aryl azides, such as those derived from this compound, can function as photoaffinity labels. Upon irradiation with UV light, the azide group loses nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, allowing for the identification of binding partners of a molecule of interest. This technique is invaluable for target identification in drug discovery.
| Feature | Description |
| Principle | UV-induced formation of a reactive nitrene from an aryl azide, leading to covalent cross-linking with interacting molecules. |
| Application | Identification of protein-ligand and protein-protein interactions. |
| Cross-linking Efficiency | Varies depending on the specific probe and target, with reported efficiencies around 20% in some systems.[12] |
Protocol 4: General Photoaffinity Labeling Workflow
-
Probe Synthesis: Synthesize a probe molecule containing the 2-azidobenzoyl group, a recognition element for the target, and often a reporter tag (e.g., biotin or a fluorescent dye).
-
Incubation: Incubate the photoaffinity probe with the biological sample (e.g., cell lysate or purified protein) to allow for non-covalent binding to the target.
-
UV Irradiation: Irradiate the sample with UV light (typically 254-365 nm) to activate the azide and induce covalent cross-linking.
-
Analysis:
-
For probes with a reporter tag, enrich the cross-linked complexes (e.g., using streptavidin beads for biotin-tagged probes).
-
Separate the proteins by SDS-PAGE.
-
Identify the cross-linked proteins by mass spectrometry.
-
Conclusion
2-Iodobenzoic acid and this compound are both valuable reagents for researchers, scientists, and drug development professionals, yet they serve distinct purposes. 2-Iodobenzoic acid is a critical and cost-effective precursor for the synthesis of widely used hypervalent iodine oxidants, enabling mild and selective transformations in organic synthesis. In contrast, this compound is a cornerstone of bioconjugation and chemical biology, providing a powerful handle for "click" chemistry and photoaffinity labeling to probe complex biological systems. The choice between these two reagents will be dictated by the specific synthetic or biological question at hand. A thorough understanding of their respective reactivities and applications, as outlined in this guide, is essential for their effective utilization in research and development.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX) [organic-chemistry.org]
- 9. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2-azidobenzoic Acid proper disposal procedures
Proper disposal of 2-azidobenzoic acid is critical for ensuring laboratory safety and environmental compliance. Due to its azide functional group, this compound presents significant hazards, including potential explosivity and high reactivity. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Concerns
Organic azides like this compound are energetic materials that can be sensitive to heat, shock, and friction.[1] Key hazards include:
-
Reaction with Acids: Contact with acids can produce hydrazoic acid, which is highly toxic and explosive.[1]
-
Formation of Metal Azides: Azides can react with heavy metals, such as lead and copper found in plumbing, to form dangerously shock-sensitive metal azides.[1][2] For this reason, disposal of azide-containing waste down the drain is strictly prohibited.[1][3][4]
-
Thermal Instability: Many organic azides can decompose violently when heated.[2]
Hazard Summary and Disposal Overview
The following table summarizes the primary hazards and the recommended disposal procedures for this compound.
| Hazard Description | Recommended Disposal Action (Do) | Prohibited Disposal Action (Don't) |
| Potential Explosivity (sensitive to heat, shock, friction) | Treat as hazardous waste. For small quantities, chemical deactivation is the preferred method before disposal.[1] | Do not subject to grinding, shock, or friction. Avoid heating unless part of a controlled reaction.[5] |
| Formation of Toxic/Explosive Hydrazoic Acid | Keep waste in a dedicated, labeled container. Ensure waste is not mixed with acidic waste.[2] | Do not mix with acids or other incompatible materials.[2] |
| Formation of Shock-Sensitive Metal Azides | Collect all waste, including dilute solutions and rinsates, in a compatible, sealed container for pickup by Environmental Health & Safety (EHS).[4] Use plastic or glass tools and containers.[6] | Strictly prohibit disposal down the drain.[1][3][4] Do not use metal spatulas or store on metal shelves.[2] |
| Flammability (if in flammable solvent) | Store in a well-ventilated, cool place away from ignition sources.[5] Use explosion-proof equipment.[5] | Do not store near heat, sparks, or open flames.[5] |
Disposal Decision Workflow
The primary decision for disposing of this compound is whether to proceed with chemical deactivation for small research quantities or to dispose of the material directly as bulk hazardous waste.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol: Chemical Deactivation (Quenching)
For small quantities, the safest disposal method is to convert the azide into a more stable amine functional group (a process often called "quenching" or "deactivation").[1] The Staudinger reaction is a common and effective method for this transformation using triphenylphosphine (PPh₃).
Objective: To reduce the azide group in this compound to a stable amine, rendering it safe for standard hazardous waste disposal.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
Stir plate and stir bar
-
Reaction flask
-
Nitrogen or Argon source (optional, for inert atmosphere)
-
Thin-Layer Chromatography (TLC) plate and chamber
-
IR Spectrometer (for verification)
Procedure:
-
Setup: Conduct the entire procedure in a certified chemical fume hood. Ensure a safety shower and eyewash station are accessible.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable; consider double-gloving).[3][7]
-
Reaction:
-
Place the this compound waste in a reaction flask equipped with a stir bar. If the waste is in a solvent, ensure it is compatible with the reaction.
-
For each mole of the azide, add approximately 1.1 to 1.2 molar equivalents of triphenylphosphine. The reaction is typically exothermic and will evolve nitrogen gas (N₂). Add the PPh₃ slowly and in portions to control the reaction rate and temperature.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of N₂ evolution.
-
-
Verification:
-
TLC Analysis: Spot the reaction mixture on a TLC plate against a spot of the original azide waste. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding.
-
IR Spectroscopy: The most definitive method is to check for the disappearance of the characteristic strong azide stretch in the IR spectrum, which typically appears around 2100-2150 cm⁻¹.
-
-
Waste Collection: Once the reaction is complete (as confirmed by TLC or IR), the resulting mixture containing 2-aminobenzoic acid and triphenylphosphine oxide should be collected.
-
Final Disposal:
-
Neutralize the solution to a pH between 6 and 9 with a dilute base (e.g., sodium bicarbonate solution) if necessary.[3]
-
Transfer the neutralized, deactivated solution to a compatible hazardous waste container.
-
Label the container clearly, for example: "Deactivated 2-aminobenzoic acid / Triphenylphosphine oxide waste". Do not label it as azide waste.
-
Dispose of the container through your institution's EHS department.[4]
-
Always consult your institution's specific EHS guidelines before performing any chemical deactivation procedure.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Azidobenzoic Acid
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 2-azidobenzoic acid. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.
Researchers and drug development professionals working with this compound must be acutely aware of its potential hazards. This compound is a flammable solid, can cause skin and eye irritation, and belongs to the azide class of chemicals, which are known for their potential to be shock-sensitive and decompose explosively under certain conditions, such as heat or friction.[1][2] This guide furnishes a detailed operational plan to mitigate these risks, from initial handling to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. This ensures protection from dermal contact, inhalation, and unforeseen splashes or reactions.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Provides resistance to a range of chemicals. Double gloving is recommended for enhanced protection.[1] |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes and potential explosions.[3] |
| Body Protection | Flame-resistant lab coat | Offers protection against fire hazards associated with flammable solids. |
| Respiratory Protection | Half-mask respirator with organic vapor cartridges and P95 particulate filters | Recommended when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial to minimize the risks associated with this compound. The following diagram and procedural steps outline the recommended process from acquisition to disposal.
Experimental Protocols
1. Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and free of incompatible materials, especially heavy metals, strong acids, and oxidizing agents.[1][6] Post a warning sign indicating that a shock-sensitive compound is in use.
-
Equipment Assembly: Use equipment made of glass, plastic, or other non-metallic materials to avoid the formation of shock-sensitive metal azides.[1] Ensure a blast shield is in place within the fume hood.
2. Handling:
-
Weighing: When weighing the solid, use non-metallic spatulas. Avoid grinding or any action that could create friction or shock.
-
Reaction Setup: If dissolving the compound, add it slowly to the solvent. Avoid heating the mixture unless absolutely necessary and with extreme caution, using a controlled heating mantle and continuous monitoring. Do not use a rotary evaporator to concentrate azide-containing solutions.
-
Monitoring: Continuously monitor the reaction for any signs of instability, such as gas evolution or a rapid temperature increase.
3. Cleanup and Disposal:
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound. Wipe surfaces with a 70% ethanol solution followed by a solution with a pH greater than 9.[6][7]
-
Waste Segregation: Collect all solid waste, including contaminated gloves and wipes, in a clearly labeled, dedicated waste container for azides. Liquid waste containing this compound should be collected in a separate, labeled container. Never mix azide waste with other chemical waste streams, especially acidic waste.[8]
-
Disposal: All waste must be disposed of as hazardous waste through your institution's environmental health and safety office. Under no circumstances should this compound or its solutions be poured down the drain. [6][8]
Emergency Procedures: Plan for the Unexpected
In the event of an emergency, immediate and correct action is vital.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8][9] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |
| Spill | Small Spill (in fume hood): Cover with a non-combustible absorbent material. Gently wet the material with a high pH buffer solution to prevent dust generation.[7] Scoop the mixture into a designated azide waste container using non-sparking, non-metallic tools. Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's emergency response team.[7] |
By implementing these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
